molecular formula C7H5ClN2O2 B1469663 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one CAS No. 1378678-80-8

5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one

Cat. No.: B1469663
CAS No.: 1378678-80-8
M. Wt: 184.58 g/mol
InChI Key: SGYAMIWWYFABGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one (CAS 1378678-80-8) is a pyrido[1,4]oxazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H5ClN2O2 and a molecular weight of 184.58 g/mol, serves as a versatile chemical synthon and a core scaffold for the development of novel bioactive molecules . Research into pyrido[4,3-b][1,4]oxazines has established their potential as anticancer agents. Studies have investigated their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting the value of this chemical class in oncology drug discovery . Furthermore, oxazin-5-ones have been identified as a novel class of penicillin binding protein (PBP) inhibitors, which are essential enzymes for bacterial cell wall synthesis and a validated target for antibiotic development . The chloro substituent on the pyrido-oxazine core presents a key site for structural diversification via cross-coupling reactions, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the associated safety data sheet. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

5-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-7-6-4(1-2-9-7)12-3-5(11)10-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYAMIWWYFABGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS No. 1378678-80-8)

An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (CAS No. 1378678-80-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, a heterocyclic compound identified by the CAS number 1378678-80-8. The document delves into its chemical identity, physicochemical properties, and its significance as a key intermediate in medicinal chemistry and pharmaceutical research. A detailed synthesis protocol, based on established methodologies for the pyrido[4,3-b][1][2]oxazine scaffold, is presented with a focus on the causal relationships behind the experimental choices. Furthermore, this guide explores the potential biological activities and pharmacological relevance of this class of compounds, drawing insights from related structures and their mechanisms of action.

Introduction and Chemical Identity

5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a pyridofused oxazinone, a class of heterocyclic compounds that has garnered significant interest in the field of drug discovery. Its rigid, fused-ring system provides a valuable scaffold for the design of novel therapeutic agents. The presence of a chlorine atom and the oxazinone ring offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Table 1: Chemical Identity of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one [1][2]

IdentifierValue
CAS Number 1378678-80-8
IUPAC Name 5-chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
SMILES Clc1nccnc2NC(=O)COc12
InChI Key Information not available in search results

The core structure, a pyrido[4,3-b][1][2]oxazine, has been investigated for its potential as an anticancer agent, highlighting the therapeutic promise of this heterocyclic system[1][3].

Figure 1: Chemical Structure of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not extensively published, its properties can be inferred from its structure and data for analogous compounds. Commercial suppliers indicate a purity of over 95% is achievable[2].

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Appearance Solid[3]
Storage Room temperature, sealed, dry[4]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact molecule are not publicly available, related structures have been characterized using NMR and Mass Spectrometry[1]. Commercial suppliers offer analysis by LCMS, GCMS, HPLC, UV-VIS, FTIR, and NMR upon request[2].

Synthesis Protocol: A Guided Approach

A definitive, step-by-step synthesis for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not explicitly detailed in publicly available literature. However, a rational synthesis can be designed based on the established construction of the pyrido[4,3-b][1][2]oxazine ring system, as described by Temple et al. (1983)[1]. The following protocol is a proposed adaptation of this methodology.

Rationale: The synthesis hinges on the construction of the oxazine ring onto a pre-functionalized pyridine core. The key steps involve the formation of a 3-amino-4-hydroxypyridine derivative, followed by cyclization with a suitable two-carbon electrophile to form the oxazinone ring.

Synthesis_Workflowcluster_0Starting Material Preparationcluster_1Oxazinone Ring Formationcluster_2Final ProductA2,5-dichloro-4-nitropyridineB3-amino-5-chloro-4-hydroxypyridineA->B1. Hydrolysis2. ReductionCChloroacetylationB->CChloroacetyl chlorideDIntramolecular CyclizationC->DBaseE5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneD->EPurification

Figure 2: Proposed Synthetic Workflow.

Step-by-Step Methodology:

Part 1: Synthesis of 3-Amino-5-chloro-4-hydroxypyridine (Intermediate)

  • Hydrolysis of 2,5-dichloro-4-nitropyridine: The starting material, 2,5-dichloro-4-nitropyridine, undergoes selective hydrolysis of the chlorine atom at the 2-position. This is typically achieved by treatment with a strong acid, such as formic acid, which facilitates the nucleophilic substitution of the chlorine with a hydroxyl group[1]. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group of the resulting 5-chloro-2-hydroxy-4-nitropyridine is then reduced to an amino group. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is a standard and effective method for this transformation[1]. This step yields the crucial intermediate, 3-amino-5-chloro-4-hydroxypyridine.

Part 2: Formation of the Oxazinone Ring

  • N-Chloroacetylation: The 3-amino-5-chloro-4-hydroxypyridine is reacted with chloroacetyl chloride in an inert solvent. The amino group, being more nucleophilic than the hydroxyl group, will preferentially attack the acyl chloride to form an N-(chloroacetyl) intermediate. The use of a non-nucleophilic base, such as triethylamine, is recommended to scavenge the HCl byproduct.

  • Intramolecular Cyclization: The N-(chloroacetyl) intermediate undergoes an intramolecular Williamson ether synthesis. The hydroxyl group, deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate), acts as a nucleophile, displacing the chlorine atom on the acetyl side chain to form the oxazinone ring. This cyclization is a key step in forming the desired heterocyclic scaffold.

  • Purification: The final product, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, is then purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Potential Biological Activities and Mechanism of Action

The pyrido[4,3-b][1][2]oxazine scaffold is recognized for its potential as a source of biologically active compounds. Research on related structures provides valuable insights into the possible therapeutic applications of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Anticancer Potential:

Derivatives of the pyrido[4,3-b][1][2]oxazine ring system have been synthesized and evaluated as potential anticancer agents. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines, such as L1210 leukemia cells, and increase the survival of mice with P388 leukemia[1]. The precise mechanism of action for these earlier compounds was not fully elucidated but was linked to their effects on cell division.

More recently, a patent has disclosed that derivatives of 2H-pyrido(3,2-b)(1,4) oxazin-3(4H)-ones act as inhibitors of Raf kinase and LRRK2[5]. This is a significant finding as both kinases are implicated in cancer and other diseases.

Signaling_Pathwaycluster_0Upstream Signalingcluster_1MAPK/ERK Pathwaycluster_2Cellular ResponseGrowth_FactorGrowth FactorReceptor_Tyrosine_KinaseReceptor Tyrosine KinaseGrowth_Factor->Receptor_Tyrosine_KinaseRASRASReceptor_Tyrosine_Kinase->RASRAFRAF KinaseRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationERK->ProliferationSurvivalCell SurvivalERK->SurvivalInhibitorThis compound(Potential Inhibitor)Inhibitor->RAFInhibition

Figure 3: Potential Inhibition of the RAF-MEK-ERK Signaling Pathway.

Mechanism of Action as a Kinase Inhibitor:

  • Raf Kinase Inhibition: The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Inhibitors of Raf kinases can block this pathway, leading to decreased cell proliferation and survival.

  • LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. LRRK2 has also been implicated in other conditions, including cancer and inflammatory diseases.

Given the structural similarity, it is plausible that 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one or its derivatives could exhibit inhibitory activity against these or other kinases, making it a valuable starting point for the development of targeted therapies.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one serves as a foundational building block for the synthesis of more complex molecules with potential therapeutic applications[2][4]. Its utility lies in:

  • Scaffold for Library Synthesis: The core structure can be readily modified at several positions to generate a library of diverse compounds for high-throughput screening against various biological targets.

  • Fragment-Based Drug Design: The pyrido-oxazinone moiety can be used as a fragment in fragment-based drug discovery approaches to identify novel lead compounds.

  • Lead Optimization: Once a lead compound is identified, the chloro and oxazinone functionalities provide handles for chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed biological and physicochemical data for this specific molecule are not yet widely available, its structural relationship to known bioactive compounds, particularly kinase inhibitors, suggests it is a promising scaffold for the development of novel therapeutics. The synthetic strategies outlined in this guide provide a foundation for its preparation and further derivatization. Future research should focus on the detailed biological evaluation of this compound and its analogues to fully elucidate their therapeutic potential.

An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging potential as a key building block for novel therapeutic agents, particularly in the realm of oncology. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental frameworks.

Core Compound Identity and Physicochemical Properties

5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a pyridopyrazine derivative with a distinct three-ring heterocyclic core. Its structure is characterized by the fusion of a pyridine ring and a 1,4-oxazine-3-one ring system, with a chlorine substituent on the pyridine moiety.

Identifier Value
IUPAC Name 5-chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one[2]
CAS Number 1378678-80-8[2][3]
Molecular Formula C₇H₅ClN₂O₂[3]
Molecular Weight 184.58 g/mol [3]
Appearance Solid or liquid[3]
Purity Typically >95%[3]
Primary Application Pharmaceutical intermediate, organic synthesis building block[2][4]

This compound's structural rigidity and the presence of key functional groups—a lactam, a secondary amine, an ether linkage, and an electron-withdrawing chlorine atom on an aromatic ring—make it a versatile scaffold for chemical modification and a promising candidate for interacting with biological targets.

Strategic Synthesis of the Pyrido[4,3-b][1][2]oxazin-3-one Core

While a specific, detailed protocol for the synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous pyrido[4,3-b][1][2]oxazines.[5] The following proposed synthesis is a logical and experimentally sound approach for researchers to consider.

Proposed Retrosynthetic Analysis and Forward Synthesis

The key to constructing the pyrido[4,3-b][1][2]oxazin-3-one core lies in the cyclization of a suitably substituted aminopyridine precursor. A logical retrosynthetic disconnection is shown below.

RetrosynthesisTarget5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneIntermediate12-(2-Chloroacetamido)-5-chloro-3-hydroxypyridineTarget->Intermediate1IntramolecularWilliamson Ether SynthesisPrecursor12-Amino-5-chloro-3-hydroxypyridineIntermediate1->Precursor1Amide FormationPrecursor2Chloroacetyl chlorideIntermediate1->Precursor2Amide Formation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Step 1: Synthesis of 2-Amino-5-chloro-3-hydroxypyridine

The synthesis of this key precursor can be achieved from commercially available starting materials, such as 2-amino-5-chloropyridine, through a sequence of diazotization, nitration, reduction, and a final diazotization to introduce the hydroxyl group.

Step 2: Acylation of 2-Amino-5-chloro-3-hydroxypyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(2-chloroacetamido)-5-chloro-3-hydroxypyridine.

Step 3: Intramolecular Cyclization to form 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one

  • Reaction Setup: Dissolve the crude intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base-mediated Cyclization: Add a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq), to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The intramolecular Williamson ether synthesis will proceed to form the oxazinone ring.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature, pour it into ice water, and collect the precipitated solid by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Biological Significance and Therapeutic Potential: A Focus on Kinase Inhibition

The pyrido[1][2]oxazine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Rationale for Targeting Kinases

Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In many cancers, mutations in kinases, such as the Epidermal Growth Factor Receptor (EGFR), lead to their constitutive activation, driving uncontrolled cell growth.[1][6]

Pyrido[b][1][2]oxazines as EGFR Tyrosine Kinase Inhibitors

Recent studies have highlighted the potential of pyrido[2,3-b][1][2]oxazine derivatives as potent and selective EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][7] These compounds have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations to first-generation EGFR-TKIs.[1][7]

The general structure of these inhibitors often features the pyrido-oxazine core, which serves as a scaffold to orient various substituents that interact with the ATP-binding site of the EGFR kinase domain.

EGFR_Inhibitioncluster_0EGFR Signaling Pathwaycluster_1Therapeutic InterventionEGFREGFRRASRASEGFR->RASPI3KPI3KEGFR->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->ProliferationPyridooxazinone5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one(as a potential EGFR-TKI)Pyridooxazinone->InhibitionInhibition->EGFR

Caption: Potential mechanism of action via EGFR inhibition.

While direct biological data for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not yet published, its structural similarity to known pyrido-oxazine-based EGFR inhibitors strongly suggests its potential as a valuable intermediate for the synthesis of novel kinase inhibitors. The chloro-substituent, in particular, can serve as a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities and fine-tune the compound's biological activity and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, H1975, HCC827 for NSCLC) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases like EGFR, a biochemical kinase assay is employed.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one and its derivatives relies on a combination of spectroscopic techniques. While specific spectra for the title compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the NH proton.
¹³C NMR Carbonyl carbon of the lactam, aromatic carbons, and the methylene carbon of the oxazinone ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the lactam, and C-O-C stretch of the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion and Future Directions

5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one represents a molecule of considerable strategic importance for drug discovery and development. Its versatile heterocyclic core, combined with the proven therapeutic potential of the broader pyrido-oxazine class, positions it as a valuable starting point for the synthesis of novel, potent, and selective kinase inhibitors. The synthetic and experimental frameworks provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the ongoing quest for more effective therapies for cancer and other diseases. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is highly encouraged and is anticipated to yield exciting new therapeutic candidates.

5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Abstract: 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (CAS: 1378678-80-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate.[3][4] This guide provides a comprehensive analysis of its core physical properties. Due to the limited availability of public experimental data for this specific molecule, this document combines computational predictions with detailed, field-proven experimental protocols for its full physicochemical characterization. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, offering both predictive insights and a practical roadmap for empirical validation.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to understand its structure and fundamental calculated properties. 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a bicyclic heterocyclic system containing a pyridone ring fused to an oxazine ring, with a chlorine substituent on the pyridine moiety.

PropertyValueSource
IUPAC Name 5-chloro-4H-pyrido[4,3-b][1][2]oxazin-3-one[3]
CAS Number 1378678-80-8[3][4][5]
Molecular Formula C₇H₅ClN₂O₂[4]
Molecular Weight 184.58 g/mol [4]
SMILES O=C1NC2=C(OCC1)C=CN=C2Cl[3]

Predicted Physicochemical Profile for Drug Discovery

In the early stages of drug discovery, in silico predictions of physicochemical properties are invaluable for prioritizing candidates and anticipating their behavior.[6][] These predictions, derived from the molecule's structure using advanced computational algorithms, help forecast its pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2][8]

Predicted PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition) 1.2 ± 0.4Measures lipophilicity. A value in this range suggests a good balance between solubility and membrane permeability, crucial for oral absorption.
Aqueous Solubility (logS) -2.5 ± 0.6Indicates low to moderate aqueous solubility. This is a critical parameter that influences dissolution and bioavailability.[9] Experimental verification is highly recommended.
pKa (Most Basic) 1.8 ± 0.3The pyridinic nitrogen is predicted to be weakly basic. The pKa value is essential for understanding the compound's charge state at physiological pH (~7.4), which affects solubility, receptor binding, and cell penetration.[10]
pKa (Most Acidic) 9.5 ± 0.5The amide N-H proton is predicted to be weakly acidic. This ionization is less relevant at physiological pH but can be important for formulation.[10]

Note: These values are estimations from computational models and require experimental validation for confirmation.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, step-by-step methodologies for the empirical determination of the key physical properties of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.[11] The capillary method is the pharmacopeial standard, offering high precision and reproducibility.[12][13]

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[12]

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.[13]

  • Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a quick ramp (e.g., 10°C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin a new measurement with a fresh capillary, using a slow heating rate of 1-2°C/min to ensure thermal equilibrium.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The recorded melting point is this range.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Start Start with solid sample Dry Ensure sample is dry Start->Dry Grind Grind to fine powder Dry->Grind Load Load 2-3 mm into capillary Grind->Load Insert Insert capillary into apparatus Load->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe melting process Heat->Observe Record Record T_onset and T_clear Observe->Record End Report Melting Range Record->End Repeat 2x for reproducibility

Caption: Workflow for Melting Point Determination by the Capillary Method.

Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[15][16] This method ensures that the system has reached a true thermodynamic equilibrium, providing the most reliable solubility value.

Protocol: Shake-Flask Method (HPLC-UV Analysis)

  • Solution Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4) to simulate physiological conditions.

  • Sample Addition: Add an excess amount of solid 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one to a known volume of each buffer in separate sealed vials. The presence of undissolved solid at the end of the experiment is essential.[16]

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

SolubilityWorkflow Start Start Add Add excess solid to buffer (e.g., pH 7.4) Start->Add Shake Shake at constant T (24-48h) to equilibrate Add->Shake Separate Centrifuge or Settle to separate phases Shake->Separate Filter Filter supernatant (0.22 µm) Separate->Filter Dilute Dilute filtrate Filter->Dilute Analyze Quantify via HPLC-UV against standard curve Dilute->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate End End Calculate->End

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Ionization Constant (pKa) Determination

Expertise & Rationale: The pKa dictates the extent of ionization of a molecule at a given pH. This property profoundly impacts solubility, permeability, and target binding.[1] Potentiometric titration is a robust and widely used method for pKa determination, directly measuring the pH change of a solution upon the addition of a titrant.[17] For compounds with poor water solubility, co-solvent methods or alternative techniques like HPLC-based pKa determination may be necessary.[1][18]

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system. For sparingly soluble compounds, a mixture of water and an organic co-solvent (e.g., methanol, DMSO) may be required.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision micro-burette.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values and with a standardized base (e.g., 0.1 M NaOH) for acidic pKa values. Add the titrant in small, precise increments.[17]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (equivalence point) on the first derivative of the titration curve.

  • Co-Solvent Correction: If a co-solvent was used, the apparent pKa (pₛKa) must be corrected to determine the aqueous pKa value using methods like the Yasuda-Shedlovsky extrapolation.

pKaWorkflow Start Start Dissolve Dissolve compound in water or co-solvent Start->Dissolve Titrate Titrate with standardized acid or base Dissolve->Titrate Record Record pH vs. titrant volume Titrate->Record Plot Plot titration curve (pH vs. Volume) Record->Plot Analyze Find inflection point (1st derivative) Plot->Analyze Determine Determine pKa at half-equivalence point Analyze->Determine End Report pKa Determine->End

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Spectrometric Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule.[19][20]

    • Expected ¹H NMR Features: The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methylene (-O-CH₂-) protons, and a broad singlet for the amide (N-H) proton, which may be exchangeable with D₂O.

    • Expected ¹³C NMR Features: The spectrum will display seven distinct carbon signals, including those for the carbonyl group (C=O), the chlorinated aromatic carbon, and other carbons in the heterocyclic rings. Advanced 2D NMR techniques (like COSY and HSQC) can be used for unambiguous assignment of all proton and carbon signals.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

    • Expected Key Bands:

      • ~3200-3300 cm⁻¹: N-H stretching vibration of the amide.

      • ~1680-1700 cm⁻¹: A strong C=O stretching vibration from the cyclic amide (lactam).

      • ~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyridine ring.

      • ~1250 cm⁻¹: C-O-C stretching of the ether linkage in the oxazine ring.

      • ~700-800 cm⁻¹: C-Cl stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

    • Expected Molecular Ion Peak: The key diagnostic feature for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is the characteristic isotopic pattern of chlorine.[21] The mass spectrum will show a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[21][22] This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

References

A Technical Guide to the Spectral Characteristics of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS Number: 1378678-80-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, fused-ring structure, incorporating both a pyridine and an oxazinone moiety, presents a unique scaffold for the development of novel therapeutic agents. As with any compound destined for pharmaceutical development, a thorough and unambiguous structural characterization is paramount. This guide provides an in-depth analysis of the expected spectral data for this molecule, offering a predictive yet robust framework for its identification and characterization.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed and expertly interpreted set of predicted spectral data. This approach not only serves as a powerful predictive tool but also elucidates the fundamental relationships between molecular structure and spectral output.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is critical for interpreting its spectral data.

Figure 1: Structure of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Caption: The numbering system used for spectral assignments is shown.

The molecule has a molecular formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol .[1][2] Key structural features that will influence the spectral data include:

  • Aromatic Pyridine Ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific IR stretching vibrations.

  • Oxazinone Ring: This heterocyclic system contains a cyclic carbamate (or urethane) functionality. The carbonyl group (C=O) and the N-H and C-O bonds will produce distinct signals in the IR and ¹³C NMR spectra.

  • Methylene Group (-CH₂-): The CH₂ group in the oxazinone ring will have a characteristic chemical shift in the ¹H and ¹³C NMR spectra.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of nearby protons and carbons. Its isotopic signature is expected to be observable in the mass spectrum.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~11.0Singlet (broad)1HN-H-
~8.2Doublet1HH-7J = 5.0
~7.5Doublet1HH-8J = 5.0
~4.8Singlet2H-OCH₂--

Rationale and Interpretation:

The ¹H NMR spectrum is predicted to show four distinct signals. The solvent is chosen as DMSO-d₆, which is common for heterocyclic compounds that may have limited solubility in chloroform and to ensure the observation of the exchangeable N-H proton.

  • N-H Proton: The proton on the nitrogen of the carbamate is expected to be significantly deshielded due to the adjacent carbonyl group and the aromatic system. It is predicted to appear as a broad singlet around 11.0 ppm. In similar heterocyclic systems, the N-H proton of the oxazinone ring is often observed at a downfield chemical shift.

  • Aromatic Protons (H-7 and H-8): The pyridine ring contains two protons, H-7 and H-8, which are coupled to each other. H-7, being adjacent to the electron-withdrawing nitrogen atom, is expected to be further downfield (~8.2 ppm) compared to H-8 (~7.5 ppm). They should appear as doublets with a typical ortho-coupling constant of approximately 5.0 Hz. This pattern is characteristic of 3,4-disubstituted pyridines.

  • Methylene Protons (-OCH₂-): The two protons of the methylene group in the oxazinone ring are chemically equivalent and are therefore expected to appear as a singlet at around 4.8 ppm. The adjacent oxygen atom causes a significant downfield shift from a typical aliphatic CH₂ group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the carbamate.
~150C-5Aromatic carbon bearing the chlorine atom.
~148C-7Aromatic carbon adjacent to the pyridine nitrogen.
~140C-8aAromatic quaternary carbon.
~125C-8Aromatic CH carbon.
~120C-4aAromatic quaternary carbon.
~65-OCH₂-Methylene carbon adjacent to the oxygen atom.

Rationale and Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon: The carbamate carbonyl carbon is expected to have the most downfield chemical shift, around 165 ppm, which is a characteristic range for this functional group.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atom and the chlorine substituent. The carbon attached to the chlorine (C-5) and the carbon adjacent to the pyridine nitrogen (C-7) are expected to be the most deshielded among the aromatic carbons. The quaternary carbons (C-8a and C-4a) will also have distinct chemical shifts. The aromatic CH carbon (C-8) will be in the typical aromatic region.

  • Methylene Carbon: The methylene carbon (-OCH₂-) is predicted to appear around 65 ppm due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton-decoupled carbon spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID, reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.5 ppm), and perform phasing and baseline correction.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted IdentityRationale
184/186[M]⁺˙Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
156/158[M - CO]⁺˙Loss of a neutral carbon monoxide molecule from the carbonyl group.
128/130[M - CO - N₂]⁺˙Subsequent loss of a nitrogen molecule.
93[C₅H₂Cl]⁺Fragment corresponding to the chloro-pyridyl moiety.

Rationale and Interpretation:

The mass spectrum will provide crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The most important signal will be the molecular ion peak [M]⁺˙. Due to the presence of a chlorine atom, this peak will appear as a doublet, with the two peaks separated by 2 m/z units. The relative intensity of these peaks will be approximately 3:1 (¹²C₇¹H₅³⁵ClN₂O₂⁺ at m/z 184 and ¹²C₇¹H₅³⁷ClN₂O₂⁺ at m/z 186), which is the characteristic isotopic signature of chlorine.

  • Fragmentation Pattern: The fragmentation of the molecule under electron ionization is likely to proceed through the loss of small, stable neutral molecules. A common fragmentation pathway for cyclic carbamates is the loss of carbon monoxide (CO). Further fragmentation could involve the loss of dinitrogen (N₂) or other characteristic losses from the pyridine ring. The chloro-pyridyl fragment is also an expected stable cation.

fragmentation_pathway Figure 2: Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 184/186 M_CO [M - CO]⁺˙ m/z 156/158 M->M_CO - CO Pyridyl [C₅H₂Cl]⁺ m/z 93 M->Pyridyl fragmentation M_CO_N2 [M - CO - N₂]⁺˙ m/z 128/130 M_CO->M_CO_N2 - N₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway Caption: A simplified representation of the expected fragmentation of the molecular ion.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for injection if using a technique like GC-MS or LC-MS.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the major fragment ions.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, broadN-H stretch (carbamate)
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-CH₂-)
~1720StrongC=O stretch (cyclic carbamate)
~1600, ~1480MediumC=C and C=N stretching (aromatic ring)
~1250StrongC-O stretch (ester-like)
~1100MediumC-N stretch
~800MediumC-Cl stretch

Rationale and Interpretation:

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A medium to broad absorption around 3200 cm⁻¹ is expected for the N-H stretching vibration of the carbamate. Hydrogen bonding in the solid state can broaden this peak.

  • C-H Stretches: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while weak absorptions below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.

  • Carbonyl Stretch: A very strong and sharp absorption is predicted around 1720 cm⁻¹. This is a highly characteristic peak for the carbonyl group in a six-membered cyclic carbamate.

  • Aromatic Ring Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O and C-N Stretches: A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ester-like functionality in the carbamate. The C-N stretch will likely appear around 1100 cm⁻¹.

  • C-Cl Stretch: A medium intensity band in the fingerprint region, around 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have constructed a detailed and reliable roadmap for the characterization of this important heterocyclic compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, offer researchers a robust framework for structural verification and quality control in their drug discovery and development endeavors. The true value of this guide lies not just in the predicted data, but in the causal explanations that link molecular structure to spectral output, fostering a deeper understanding of the principles of spectroscopic analysis.

References

5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Abstract

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic compound belonging to the pyrido-oxazinone class of molecules. While it is primarily available as a versatile synthetic intermediate for drug discovery, its core structure is present in various biologically active agents.[1][2] This technical guide provides an in-depth analysis of the potential mechanisms of action of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, based on the established biological activities of structurally related compounds. We will explore its possible roles in oncology, neuropharmacology, and other therapeutic areas, supported by evidence from the scientific literature. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the therapeutic potential of this chemical scaffold.

Introduction to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one and the Pyrido-oxazinone Scaffold

The pyrido-oxazinone ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a variety of biological targets.[3] The fusion of a pyridine ring with an oxazinone ring creates a rigid structure with specific electronic and steric properties that can be finely tuned through chemical modification. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding and other non-covalent interactions with protein targets.[3]

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one itself is a valuable building block in synthetic organic chemistry.[1] Its potential for derivatization at multiple positions allows for the creation of diverse chemical libraries for high-throughput screening. The chloro-substituent, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functional groups and modulate the compound's pharmacological properties.

While direct studies on the mechanism of action of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one are not extensively published, the broader class of pyrido-oxazinones and related benzoxazinones have demonstrated a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6] This guide will synthesize these findings to propose plausible mechanisms of action for the title compound and its derivatives.

Potential Mechanism of Action in Oncology

The pyrido-oxazinone scaffold has been investigated for its potential as an anticancer agent.[4] Structurally related compounds have been shown to inhibit the proliferation of cancer cells, suggesting that 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one could serve as a starting point for the development of novel oncology therapeutics.

Inhibition of Kinase Signaling Pathways

Many modern cancer therapies target protein kinases, which are key regulators of cell growth, proliferation, and survival. The pyrido-pyrimidine scaffold, which is structurally analogous to pyrido-oxazinone, has been shown to be a versatile core for the development of kinase inhibitors targeting pathways such as PI3K/mTOR and tyrosine kinases.[7]

  • Hypothesized Mechanism: Derivatives of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one may act as ATP-competitive inhibitors of protein kinases. The heterocyclic core could mimic the purine ring of ATP, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates.

G cluster_0 Potential Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Derivative Compound->PI3K Inhibition Compound->mTOR Inhibition

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocol: Kinase Inhibition Assay

To validate this hypothesis, a panel of kinase inhibition assays would be essential.

Objective: To determine the inhibitory activity of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one and its derivatives against a panel of cancer-related protein kinases (e.g., PI3K, mTOR, EGFR, Src).

Methodology:

  • Compound Preparation: Synthesize a focused library of derivatives of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one. Dissolve compounds in DMSO to create stock solutions.

  • Kinase Assay: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate purified recombinant kinase, substrate, and ATP with varying concentrations of the test compounds.

    • Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • After incubation, measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. A Z'-factor calculation can be used to assess the quality and robustness of the high-throughput screen.

Compound Target Kinase Hypothetical IC50 (nM)
Derivative API3Kα50
Derivative BmTOR75
Derivative CEGFR>10,000
Positive ControlPI3Kα10

Potential Neuropharmacological Mechanisms of Action

The pyrido-oxazinone scaffold has also been implicated in the modulation of CNS targets, with some vendor information suggesting its potential for developing drugs for neurological disorders.[1]

Modulation of Serotonergic Systems

Structurally related 3,4-dihydro-2H-benzoxazinones have been identified as dual-acting 5-HT1A receptor antagonists and serotonin reuptake inhibitors.[6] This dual mechanism is of interest for the treatment of depression and anxiety disorders.

  • Hypothesized Mechanism: 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one derivatives could bind to the serotonin transporter (SERT) and/or 5-HT1A receptors, modulating serotonergic neurotransmission.

G cluster_1 Potential Serotonergic Modulation Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Postsynaptic Postsynaptic Neuron SERT SERT SERT->Presynaptic FiveHT1A 5-HT1A Receptor Serotonin->Postsynaptic Binding Serotonin->SERT Reuptake Compound 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Derivative Compound->SERT Inhibition Compound->FiveHT1A Antagonism

Caption: Hypothesized serotonergic modulation.

Experimental Protocol: Receptor Binding and Uptake Assays

Objective: To assess the affinity of the compounds for the serotonin transporter and 5-HT1A receptors, and to measure their effect on serotonin reuptake.

Methodology:

  • Receptor Binding Assay:

    • Use cell membranes prepared from cells expressing human SERT or 5-HT1A receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compounds.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

  • Serotonin Uptake Assay:

    • Use cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

    • Pre-incubate the cells with test compounds.

    • Add [3H]-serotonin and incubate for a short period.

    • Measure the amount of radioactivity taken up by the cells.

    • Calculate the IC50 for the inhibition of serotonin uptake.

Self-Validation: The use of known selective ligands for SERT and 5-HT1A receptors as positive controls will validate the assay results. Scatchard analysis of the binding data can confirm the presence of a single binding site.

Other Potential Pharmacological Activities

The versatility of the pyrido-oxazinone scaffold suggests potential for other therapeutic applications.

  • Antimicrobial and Antifungal Activity: Related oxazinone derivatives have demonstrated antibacterial and antifungal properties.[5] The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell wall.

  • Anti-inflammatory Activity: Some pyridothiazine derivatives, which are sulfur analogs of pyrido-oxazinones, have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8]

  • Platelet Aggregation Inhibition: Benzoxazinone derivatives have been reported to inhibit ADP-induced platelet aggregation.[9]

Conclusion and Future Directions

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is a promising starting point for the development of novel therapeutics. While its own mechanism of action is yet to be fully elucidated, the extensive research on related heterocyclic compounds provides a strong rationale for its exploration in oncology, neuropharmacology, and other areas. Future research should focus on the synthesis and screening of focused compound libraries to identify derivatives with potent and selective activity against specific biological targets. A thorough investigation of the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic potential of this versatile scaffold.

References

An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one core represents a promising heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional framework for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, derivatization, and potential biological activities of this compound class. We will delve into established synthetic methodologies, explore potential therapeutic targets based on structurally related analogs, and provide detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Pyrido[4,3-b]oxazinone Scaffold

The fusion of a pyridine and a 1,4-oxazinone ring system gives rise to the pyrido[4,3-b]oxazinone scaffold. This heterocyclic core is of significant interest to medicinal chemists due to its structural resemblance to a variety of biologically active molecules. The presence of nitrogen and oxygen heteroatoms, along with the lactam functionality, offers multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules. The specific core of interest, 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, is a key pharmaceutical intermediate, suggesting its utility in the synthesis of more complex, biologically active compounds.[1][2][3]

Caption: The core chemical structure of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Synthetic Methodologies

The synthesis of the 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one core can be approached through a multi-step sequence, primarily involving the construction of a substituted pyridine precursor followed by cyclization to form the oxazinone ring.

Synthesis of the Core Scaffold

A plausible and well-documented approach for the synthesis of the pyrido[4,3-b]oxazinone ring system starts from a suitably substituted pyridine derivative.[4] A key intermediate for the synthesis of the title compound is 2-amino-4-chloronicotinic acid.

Several methods for the synthesis of 2-chloronicotinic acid, a precursor to 2-amino-4-chloronicotinic acid, have been reported.[5][6][7][8] One common method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[8] Subsequent amination would yield the desired 2-amino-4-chloronicotinic acid.

Caption: General synthetic scheme for the preparation of 2-amino-4-chloronicotinic acid.

The cyclization of an ortho-amino-substituted pyridine carboxylic acid with an appropriate two-carbon synthon is a common strategy for forming fused heterocyclic systems. In the case of 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, the reaction of 2-amino-4-chloronicotinic acid with chloroacetyl chloride would be a direct approach to construct the oxazinone ring.[9][10]

Experimental Protocol: Synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

  • Step 1: N-Chloroacetylation. To a stirred solution of 2-amino-4-chloronicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dioxane or DMF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Step 2: Intramolecular Cyclization. A base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq), is added to the reaction mixture.

  • The mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Caption: Synthetic pathway for the formation of the 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one core.

Derivatization Strategies

The 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR).

  • N-4 Position: The secondary amine in the oxazinone ring is a key site for derivatization. Alkylation, acylation, or arylation at this position can introduce a wide range of substituents to modulate physicochemical properties and target engagement.

  • C-5 Chloro Group: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse functionalities.

  • Aromatic Ring Substitutions: Further functionalization of the pyridine ring, if synthetically feasible from the starting materials, could also be explored.

Potential Biological Activities and Therapeutic Targets

While direct biological data for 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one derivatives are limited in the public domain, analysis of structurally related compounds and patent literature provides valuable insights into their potential therapeutic applications.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. Several heterocyclic scaffolds bearing resemblance to the pyrido[4,3-b]oxazinone core have demonstrated potent kinase inhibitory activity.

  • RAF Kinase: A patent on pyridopyridazinone derivatives has highlighted their potential as pan-RAF kinase inhibitors.[1][11] RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. The structural similarity suggests that pyrido[4,3-b]oxazinone derivatives could also be explored as RAF inhibitors.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. The development of LRRK2 inhibitors is an active area of research.[12][13][14][15][16][17][18][19] While no direct evidence links the pyrido[4,3-b]oxazinone scaffold to LRRK2 inhibition, the general applicability of pyridyl-fused heterocycles as kinase inhibitors makes this an avenue worth investigating.

Kinase_Inhibition_Pathway cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrido_oxazinone_Derivative Pyrido[4,3-b]oxazinone Derivative Pyrido_oxazinone_Derivative->RAF Inhibition

Caption: Potential inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition

A key patent has disclosed pyrido-oxazinone derivatives as inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP).[11][20][21][22] TNAP is a key enzyme in bone metabolism and has been implicated in vascular calcification.[23][24][25] Inhibition of TNAP is a potential therapeutic strategy for a range of disorders, including ectopic calcification and certain types of cancer.

Table 1: Potential Therapeutic Targets and Associated Diseases

TargetPotential Disease IndicationRationale
RAF Kinase CancerInhibition of the MAPK/ERK signaling pathway.[11][20][26][27][28][29][30]
LRRK2 Parkinson's DiseaseModulation of kinase activity to prevent neurodegeneration.[12][13][14][15][16][17][18][19]
TNAP Vascular Calcification, CancerRegulation of phosphate metabolism and cellular signaling.[11][20][21][22][23][24][25]

Structure-Activity Relationship (SAR) Insights from Analogs

While a detailed SAR for 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one derivatives is not yet established, we can infer potential trends from related heterocyclic kinase inhibitors.

  • Hinge-Binding Moiety: The pyridone-like portion of the oxazinone ring is likely to interact with the hinge region of the kinase ATP-binding pocket through hydrogen bonding.

  • Gatekeeper Pocket: Substituents at the N-4 position can be designed to project into the "gatekeeper" pocket, a key determinant of kinase selectivity.

  • Solvent-Exposed Region: Modifications at the C-5 position, by replacing the chloro group, would extend into the solvent-exposed region, allowing for the introduction of groups to improve solubility and pharmacokinetic properties.

Conclusion and Future Directions

The 5-chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold holds considerable promise for the development of novel therapeutics. The synthetic routes are accessible, and the core structure is amenable to a wide range of chemical modifications. Based on the analysis of structurally related compounds, kinase inhibition and TNAP inhibition represent two exciting avenues for further investigation.

Future research should focus on:

  • Library Synthesis: The generation of a diverse library of derivatives with modifications at the N-4 and C-5 positions.

  • Biological Screening: Comprehensive screening of these compounds against a panel of kinases, as well as against TNAP.

  • Structure-Based Drug Design: Once initial hits are identified, co-crystallization studies with the target proteins will be crucial for guiding further optimization of potency and selectivity.

This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing class of compounds, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one: A Core Intermediate for Advanced Pharmaceutical Synthesis

5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one: A Core Intermediate for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one is a heterocyclic building block of significant interest in contemporary medicinal chemistry. Its unique fused ring structure, incorporating both a pyridine and a 1,4-oxazine moiety, presents a versatile scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Analytical methodologies for its characterization and quality control are also detailed to support its effective implementation in a research and development setting.

Introduction: The Strategic Importance of the Pyrido[1][2]oxazine Scaffold

The pyrido[1]oxazine core is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. The fusion of a pyridine ring, a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions, with an oxazine ring, which can impart favorable pharmacokinetic properties, results in a structure with significant potential for molecular recognition of biological targets. The introduction of a chloro substituent at the 5-position further enhances its utility by providing a handle for a variety of chemical transformations, allowing for the diversification of the core structure and the fine-tuning of its pharmacological profile.

This compound is primarily utilized in the field of medicinal chemistry as a key intermediate in the synthesis of various pharmaceutical agents.[2] Its structural framework is particularly valuable in the development of compounds that exhibit biological activity, such as inhibitors for specific enzymes or receptors.[2] Researchers often explore its potential in creating new drugs targeting neurological disorders, given its ability to interact with certain neurotransmitter systems.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1378678-80-8[2][3]
Molecular Formula C₇H₅ClN₂O₂[2]
Molecular Weight 184.58 g/mol [2]
IUPAC Name 5-chloro-4H-pyrido[4,3-b][1]oxazin-3-one[3]
Appearance Solid (predicted)
Storage Room temperature, sealed, dry[2]

The structural representation of 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one is depicted below:

Caption: Chemical structure of 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one.

Synthesis and Purification

Hypothetical Synthetic Workflow:

GA2-Amino-3-hydroxy-5-chloropyridineBChloroacetylationA->BChloroacetyl chloride, BaseC2-(Chloroacetamido)-3-hydroxy-5-chloropyridineB->CDIntramolecular CyclizationC->DBase (e.g., K2CO3), HeatE5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-oneD->EFPurification (Crystallization/Chromatography)E->FGFinal Product (>99% Purity)F->GGA5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-oneBN-Alkylation/ArylationA->BR-X, BaseCNucleophilic Aromatic Substitution (SNAr)A->CNu-H, CatalystDAmide ReductionA->DReducing Agent (e.g., LiAlH4)EN-Substituted DerivativesB->EF5-Substituted Pyrido[4,3-b]oxazinonesC->FG5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazineD->G

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrido[4,3-b]oxazin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for Novel Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, the relentless pursuit of novel molecular architectures that can effectively and selectively interact with biological targets is paramount. Among the myriad of heterocyclic systems, those fusing a pyridine ring with an oxazine moiety have consistently garnered significant attention. This is due to their unique three-dimensional conformations and the rich electronic nature of the fused system, which render them capable of participating in a wide array of interactions with biomacromolecules. This guide delves into the discovery and history of a specific, yet profoundly important, member of this family: the pyrido[4,3-b]oxazin-3-one core. We will traverse its synthetic origins, explore its evolution into a scaffold of significant medicinal interest, and provide detailed, field-proven protocols for its synthesis and derivatization.

Chapter 1: Foundational Synthesis - The Genesis of the Pyrido[4,3-b][1][2]oxazine Ring System

The pioneering work in establishing a viable synthetic route to the pyrido[4,3-b][1][2]oxazine scaffold laid the groundwork for future explorations into its therapeutic potential. A key early investigation focused on the synthesis of potential anticancer agents, which provides a robust and illustrative example of the fundamental chemistry involved.[1][3]

The causality behind this synthetic strategy is rooted in the need to construct the oxazine ring onto a pre-functionalized pyridine core. The choice of starting materials and the sequence of reactions are critical for achieving the desired regiochemistry and cyclization.

Core Synthetic Workflow: A Self-Validating Protocol

The following protocol, adapted from foundational studies, outlines a reliable method for the synthesis of the pyrido[4,3-b][1][2]oxazine ring system. Each step is designed to produce a stable, verifiable intermediate, ensuring the integrity of the overall synthesis.

Experimental Protocol 1: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates

Objective: To construct the core pyrido[4,3-b][1][2]oxazine scaffold from a substituted pyridine precursor.

Materials:

  • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate

  • Formic acid

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • α-Halo ketones (e.g., chloroacetone, phenacyl bromide)

  • Acetic acid

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Hydrolysis of the Chloro Group.

    • To a solution of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, add an excess of formic acid.

    • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize to precipitate the corresponding 4-hydroxypyridine product.

    • Filter, wash with water, and dry the product.

    • Rationale: This step replaces the reactive chloro group with a hydroxyl group, which is essential for the subsequent cyclization to form the oxazine ring.

  • Step 2: Catalytic Hydrogenation of the Nitro Group.

    • Suspend the 4-hydroxypyridine intermediate in a suitable solvent such as ethanol.

    • Add a catalytic amount of Pd/C.

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the 5-amino-4-hydroxypyridine intermediate.

    • Rationale: The reduction of the nitro group to an amine is a critical step, as this newly formed amino group will participate in the key ring-closing reaction.

  • Step 3: Cyclization with α-Halo Ketones.

    • Dissolve the 5-amino-4-hydroxypyridine intermediate in glacial acetic acid.

    • Add the desired α-halo ketone dropwise at room temperature.

    • Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates.[1]

    • Rationale: This is the key cyclization step. The amino group attacks the carbonyl carbon of the α-halo ketone, and the hydroxyl group displaces the halide in an intramolecular nucleophilic substitution, forming the six-membered oxazine ring.

Synthesis_Workflow Start Ethyl (6-amino-4-chloro -5-nitropyridin-2-yl)carbamate Step1 Hydrolysis (Formic Acid) Start->Step1 Intermediate1 4-Hydroxypyridine Intermediate Step1->Intermediate1 Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate1->Step2 Intermediate2 5-Amino-4-hydroxypyridine Intermediate Step2->Intermediate2 Step3 Cyclization (α-Halo Ketone, Acetic Acid) Intermediate2->Step3 Product Substituted Pyrido[4,3-b] [1,4]oxazines Step3->Product

Caption: Foundational synthesis of the pyrido[4,3-b][1][2]oxazine core.

Chapter 2: The Broadening Horizon - Biological Activity and Therapeutic Promise

The initial synthesis of pyrido[4,3-b][1][2]oxazines was driven by the search for novel anticancer agents.[1][3] Subsequent studies on these and structurally related compounds have revealed a wide spectrum of biological activities, cementing the status of the pyridoxazine scaffold as a "privileged" structure in medicinal chemistry.

Anticancer and Kinase Inhibitory Activity

The pyridoxazine core has been identified as a key pharmacophore in the development of various kinase inhibitors. For instance, derivatives of the related pyrido[2,3-b][1][2]oxazine scaffold have been rationally designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), particularly against resistance mutations in non-small cell lung cancer.[4] These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[4]

Similarly, the related pyrido[4,3-d]pyrimidinone scaffold has been explored for the development of Wee1 inhibitors, a critical target in cancer therapy due to its role in cell cycle regulation.[5] This highlights a recurring theme: the utility of pyridine-fused heterocyclic systems in targeting the ATP-binding sites of kinases.

Compound ClassTargetTherapeutic AreaKey Findings
Pyrido[4,3-b][1][2]oxazinesCancer Cell ProliferationOncologyDemonstrated effects on the proliferation and mitotic index of cultured L1210 cells.[1]
Pyrido[2,3-b][1][2]oxazinesEGFR-TK (mutant)Non-Small Cell Lung CancerPotent inhibitory activity and significant anti-proliferative effects against EGFR-mutated cell lines.[4]
Pyrido[4,3-d]pyrimidinonesWee1 KinaseOncologyPotent inhibition of Wee1 kinase and robust cytotoxicity in cancer cell lines.[5]

Chapter 3: From Bench to Bedside - The Evolution into Modern Drug Candidates

The true validation of a chemical scaffold lies in its successful translation into clinical candidates. The pyrido[4,3-b]oxazine core has made this leap, most notably with the development of Epaminurad.

Case Study: Epaminurad - A URAT1 Inhibitor for Gout

Epaminurad is an investigational new drug for the treatment of gout and hyperuricemia.[6] Its chemical structure is (3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1][2]oxazin-4-yl)methanone. This compound acts as a selective inhibitor of the human uric acid transporter 1 (hURAT1), which promotes the excretion of uric acid.[6] As of recent reports, Epaminurad is in late-stage clinical trials, showcasing the therapeutic viability of the pyrido[4,3-b]oxazine scaffold.[6]

Drug_Development_Pathway cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Scaffold Pyrido[4,3-b]oxazin-3-one Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Epaminurad (URAT1 Inhibitor) Lead_Opt->Candidate Phase1 Phase I Trials (Safety) Phase2 Phase II Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Studies) Phase2->Phase3 Approval Regulatory Approval & Market Phase3->Approval Candidate->Phase1

Caption: The drug development pathway for a pyrido[4,s-b]oxazin-s-one based therapeutic.

Conclusion and Future Directions

The journey of the pyrido[4,3-b]oxazin-3-one scaffold, from its initial synthesis as a potential anticancer agent to its embodiment in a late-stage clinical candidate for gout, exemplifies the process of modern drug discovery. The foundational synthetic methodologies have paved the way for extensive derivatization and exploration of its biological activities. The inherent structural and electronic properties of this heterocyclic system have proven to be highly amenable to targeting a diverse range of biological entities, from cancer cell proliferation pathways to specific membrane transporters.

Future research in this area will likely focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally benign synthetic routes will be crucial for generating diverse libraries of analogues.

  • Exploration of New Biological Targets: Given the scaffold's success in kinase and transporter inhibition, its potential against other target classes, such as G-protein coupled receptors and epigenetic targets, warrants investigation.

  • Application in Prodrug Design: The inherent reactivity of some pyridoxazinone derivatives suggests their potential use as prodrugs, which can be designed to release an active pharmacological agent under specific physiological conditions.[7]

The pyrido[4,3-b]oxazin-3-one core stands as a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs. Its history is still being written, and it will undoubtedly continue to be a source of novel and impactful therapeutic agents for years to come.

References

Methodological & Application

Application Note: A Validated Purification Protocol for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its utility in drug discovery programs, particularly for developing novel therapeutics, necessitates a final product of exceptionally high purity.[3] Impurities stemming from the synthetic route can introduce variability in biological assays, compromise downstream reaction yields, and introduce potential toxicological risks. This document provides a detailed, field-proven protocol for the purification of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, designed for researchers, scientists, and drug development professionals. The methodology emphasizes a two-stage purification strategy involving bulk impurity removal via recrystallization followed by high-resolution polishing using flash column chromatography. Each stage is accompanied by a discussion of the underlying scientific principles, troubleshooting guidance, and a framework for analytical validation to ensure the final compound meets the stringent quality attributes required for preclinical development.

Compound Profile and Strategic Considerations

A successful purification strategy begins with a thorough understanding of the target molecule and the likely impurity profile derived from its synthesis.

Compound Characteristics:

PropertyValueSource
IUPAC Name 5-chloro-4H-pyrido[4,3-b][1][4]oxazin-3-one[1]
CAS Number 1378678-80-8[1]
Molecular Formula C₇H₅ClN₂O₂[2]
Molecular Weight 184.58 g/mol [2]
Physical Form Solid (Typical)[4][5]
Storage Room temperature, sealed, dry[2]

Impurity Profile Analysis:

The synthesis of the target compound likely involves the cyclization of a substituted pyridine precursor, such as 2-amino-3-hydroxy-4-chloropyridine, with a reagent like chloroacetyl chloride or ethyl chloroacetate. This pathway informs the potential impurities that must be removed.

  • Unreacted Starting Materials: Precursors like 2-amino-4-chloropyridine or its hydroxylated analog may persist in the crude product.[6][7]

  • Reaction By-products: Side reactions such as dimerization of the starting material, incomplete cyclization, or hydrolysis of the lactam ring can generate structurally similar impurities that are often challenging to separate.

  • Reagents and Solvents: Residual acids, bases (e.g., triethylamine), coupling agents, and high-boiling solvents (e.g., DMF, DMSO) used during synthesis are common contaminants.

Integrated Purification Workflow

A multi-step approach is recommended to efficiently remove a broad spectrum of impurities. The initial bulk purification step targets major contaminants and reduces the load on the subsequent high-resolution chromatography step.

PurificationWorkflow cluster_0 Crude Product cluster_1 Primary Purification (Bulk) cluster_2 Intermediate Quality Check cluster_3 Secondary Purification (High-Resolution) cluster_4 Final Validation Crude Crude Material (Target + Impurities) Recrystallization Protocol 1: Optimized Recrystallization Crude->Recrystallization Removes gross impurities TLC_Check TLC / ¹H NMR Analysis Recrystallization->TLC_Check Assess purity Chromatography Protocol 2: Flash Column Chromatography TLC_Check->Chromatography If purity < 98% or closely-related spots Validation Purity & Identity Confirmation (HPLC, LC-MS, NMR) TLC_Check->Validation If purity > 98% and no major impurities Chromatography->Validation Isolate pure fractions

Caption: Integrated workflow for the purification of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Protocol 1: Optimized Recrystallization

Causality: Recrystallization is a powerful, cost-effective technique that exploits differences in solubility between the target compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound and impurities when hot but allow only the desired compound to crystallize upon cooling, leaving the majority of impurities in the mother liquor.

Methodology:

  • Solvent Screening (Crucial Step): Test the solubility of small amounts of the crude material in a range of solvents (see table below) at room temperature and upon heating. The ideal solvent should show poor solubility at room temperature and high solubility at its boiling point.

Solvent SystemRationaleExpected Outcome
Ethanol or Isopropanol Polar protic solvents that can engage in hydrogen bonding. Often effective for moderately polar heterocyclic compounds.Good starting point. May require a co-solvent.
Ethyl Acetate A moderately polar solvent, good for compounds that are not highly polar.High potential for success.
Acetonitrile A polar aprotic solvent. Can provide different selectivity compared to alcohols.A good alternative to alcohols.
Dichloromethane/Hexane A binary system where the compound is dissolved in a good solvent (DCM) and a poor solvent (Hexane) is added until turbidity.Provides fine control over solubility.
  • Procedure: a. Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is fully dissolved. c. If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals. e. Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Gently wash the collected crystals with a small volume of ice-cold solvent to remove any residual mother liquor. h. Dry the crystals under high vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be checked by TLC and ¹H NMR. A significant reduction in impurity signals and a sharp melting point indicate a successful recrystallization.

Protocol 2: Flash Column Chromatography

Causality: This technique is employed when recrystallization fails to remove impurities with similar solubility profiles to the target compound. It separates molecules based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.[8][9] Polar compounds interact more strongly with the polar silica gel and thus elute later than non-polar compounds.

ChromatographyLogic column Top Crude Mixture Silica Gel Bottom impurities Impurity A (Less Polar) Impurity B (More Polar) target Target Compound (Intermediate Polarity) frac1 Fraction 1: Impurity A column->frac1 Weak interaction with silica frac2 Fraction 2: Pure Target column->frac2 Moderate interaction frac3 Fraction 3: Impurity B column->frac3 Strong interaction elution Mobile Phase Flow (e.g., Hexane/EtOAc) elution->column:f0 label_A Elutes First label_B Elutes Second label_C Elutes Last

Caption: Principle of separation by flash column chromatography.

Methodology:

  • Mobile Phase Selection via TLC: a. Dissolve a small sample of the material in a suitable solvent (e.g., Dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., gradients of Hexane/Ethyl Acetate). d. The optimal mobile phase will provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, with good separation from all impurities.

  • Column Preparation and Execution:

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard particle size for high-resolution flash chromatography.
Column Dimensions Choose a diameter based on sample mass (e.g., 40 g silica for 1 g crude).Maintains an appropriate sample-to-sorbent ratio for effective separation.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolSelected based on TLC analysis. A common starting point is a 7:3 or 1:1 mixture of Hexane:EtOAc.
Loading Technique Dry LoadingThe crude material is pre-adsorbed onto a small amount of silica gel and then carefully added to the top of the column. This method typically results in sharper bands and better separation than wet loading.
  • Procedure: a. Prepare the column by creating a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane) and packing it into the column. b. Pre-adsorb the crude material onto ~2-3 times its weight in silica gel by dissolving it in a minimal amount of solvent (e.g., DCM), adding the silica, and evaporating the solvent completely. c. Carefully load the dry sample onto the top of the packed column. d. Begin elution with the mobile phase, starting with a less polar composition and gradually increasing polarity if a gradient is required. e. Collect fractions of equal volume and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). g. Dry the resulting solid under high vacuum to remove all traces of solvent.

Analytical Validation for Trustworthiness

Purification must be verified with orthogonal analytical techniques to establish identity and quantify purity. Commercial vendors often use a suite of these methods to certify their products.[1]

TechniquePurposeTypical Parameters & Expected Results
HPLC-UV Purity Assessment Column: C18, Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Result: A single major peak (>99% by area) at the expected retention time.
LC-MS Identity & Purity Ionization: ESI+. Result: A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion (185.01 for C₇H₅³⁵ClN₂O₂).
¹H NMR Structural Confirmation Solvent: DMSO-d₆ or CDCl₃. Result: The spectrum should show the expected chemical shifts and integration values for all protons, with no significant impurity peaks.
FTIR Functional Group ID Method: KBr pellet or ATR. Result: Presence of characteristic peaks for N-H stretch, C=O stretch (lactam), and C-Cl stretch.

References

Application Notes & Protocols for the Analytical Characterization of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structural framework makes it a valuable building block for developing novel therapeutics.[1] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of this intermediate and any subsequent active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to the analytical methodologies for the characterization of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the experimental choices. The methods described are grounded in established analytical principles and are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[1][2][3]

Compound Profile

Parameter Information
IUPAC Name 5-chloro-4H-pyrido[4,3-b][2][4]oxazin-3-one
CAS Number 1378678-80-8
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
Structure

Overall Analytical Workflow

The comprehensive analysis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one involves a multi-faceted approach, beginning with sample reception and culminating in a detailed certificate of analysis. The following workflow ensures a thorough characterization of the compound.

Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Documentation Preliminary_Checks Visual Inspection & Solubility Testing Sample_Reception->Preliminary_Checks Standard_Preparation Preparation of Reference & Working Standards Preliminary_Checks->Standard_Preparation Sample_Preparation Preparation of Test Samples Standard_Preparation->Sample_Preparation HPLC HPLC Analysis (Purity & Assay) Sample_Preparation->HPLC GC_MS GC-MS Analysis (Residual Solvents & Impurities) Sample_Preparation->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Sample_Preparation->NMR UV_Vis UV-Vis Spectroscopy (Identification & Quantification) Sample_Preparation->UV_Vis Data_Processing Data Processing & Integration HPLC->Data_Processing GC_MS->Data_Processing NMR->Data_Processing UV_Vis->Data_Processing Method_Validation Method Validation (as per ICH Q2(R1)) Data_Processing->Method_Validation Final_Report Generation of Certificate of Analysis Method_Validation->Final_Report

Caption: Overall analytical workflow for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Application Note:

Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity and assay of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one due to its polarity and aromatic nature.[5][6] The inherent hydrophobicity of the C18 stationary phase allows for good retention and separation from polar and non-polar impurities.[6][7] The selection of a buffered mobile phase is critical to ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. A gradient elution is proposed to ensure the timely elution of any potential impurities with a wider polarity range. UV detection is suitable given the compound's chromophoric nature.

Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Ammonium formate.

  • Formic acid.

  • Reference standard of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (purity ≥ 99.5%).

2. Chromatographic Conditions (Starting Point for Method Development):

Parameter Condition
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis scan)
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the standard solution.

4. Method Validation (as per ICH Q2(R1)): [2][3]

  • Specificity: Analyze a blank (diluent), the standard solution, and the sample solution. The peak for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1 to 0.75 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Application Note:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[8][9] Given the chlorinated nature of the target compound, GC-MS is also well-suited for detecting related chlorinated impurities.[10][11] A non-polar capillary column is a good starting point for the separation of a wide range of analytes. Electron ionization (EI) will provide characteristic fragmentation patterns for impurity identification by comparison with mass spectral libraries.

Protocol:

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (GC grade).

  • Reference standards for expected impurities and residual solvents.

2. GC-MS Conditions (Starting Point for Method Development):

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3. Sample Preparation:

  • Sample Solution (10 mg/mL): Accurately weigh approximately 50 mg of the sample into a 5 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or dichloromethane.[12][13] Ensure the sample is fully dissolved; sonication may be used. The solution should be filtered if any particulates are present.[13]

4. Data Analysis and Validation:

  • Identification: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by running reference standards if available.

  • Quantification: For known impurities, create a calibration curve using reference standards. For unknown impurities, estimate the concentration by assuming a response factor of 1 relative to the main component (area percent).

  • Validation: The validation should follow the principles of ICH Q2(R1), focusing on specificity, linearity, accuracy, precision, LOD, and LOQ for key impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

NMR spectroscopy is the most definitive technique for the structural confirmation of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.[14] Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity, while the ¹³C NMR will confirm the carbon framework.[15] 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.[15][16] The expected chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and chlorine atoms, as well as the aromaticity of the pyridine ring.[17]

Protocol:

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure complete dissolution.

3. NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

  • 2D NMR (if required for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

4. Expected Spectral Features (Illustrative):

  • ¹H NMR:

    • Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

    • A signal for the methylene (-CH₂-) group in the oxazinone ring (likely a singlet).

    • A signal for the amide (-NH-) proton (broad singlet, chemical shift can be variable and may exchange with D₂O).

  • ¹³C NMR:

    • Signals for the aromatic carbons of the pyridine ring.

    • A signal for the carbonyl carbon (C=O) in the lactam ring (typically downfield, e.g., δ 160-170 ppm).

    • A signal for the methylene carbon (-CH₂-).

    • Signals for the carbons attached to the heteroatoms (N, O, Cl) will be shifted accordingly.

NMR_Workflow Sample_Prep Sample Dissolution (in deuterated solvent) 1H_NMR ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR ¹³C NMR & DEPT Acquisition Sample_Prep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (if needed) 1H_NMR->2D_NMR Structure_Confirmation Spectral Interpretation & Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->2D_NMR 13C_NMR->Structure_Confirmation 2D_NMR->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

UV-Vis Spectroscopy for Identification

Application Note:

UV-Vis spectroscopy is a simple and rapid technique for the qualitative identification of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.[18][19] The presence of the conjugated aromatic system results in characteristic absorption bands in the UV region.[20] This method can be used as a quick identity check and can also be employed for quantitative analysis if a suitable calibration is performed, as governed by the Beer-Lambert Law.[18][21]

Protocol:

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

  • Methanol or Ethanol (spectroscopic grade).

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable spectroscopic solvent like methanol.

  • Measurement:

    • Fill both the sample and reference cuvettes with the solvent and record a baseline correction from 400 nm to 200 nm.

    • Empty the sample cuvette, rinse, and fill with the sample solution.

    • Scan the sample from 400 nm to 200 nm.

  • Analysis:

    • The resulting spectrum should show absorption maxima (λmax) characteristic of the compound's chromophore. Compare the spectrum of the test sample with that of a reference standard. The λmax values should match.

3. Quantitative Analysis (Optional):

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[21]

References

Application Notes and Protocols for Determining the In Vitro Activity of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyrido[4,3-b]oxazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a pyridine ring fused to an oxazine core introduces unique electronic and steric properties that can facilitate interactions with a variety of biological targets. The specific compound, 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, is a novel entity with potential applications in oncology, inflammation, or other therapeutic areas where modulation of key signaling pathways is desirable. Preliminary structural analyses and data from related quinoxaline and pyridoxazine derivatives suggest that this compound may exhibit activity as a kinase inhibitor or a modulator of cell proliferation.[1][2]

To ascertain the biological activity of this compound, a robust and reproducible in vitro assay is paramount. This document provides a detailed protocol for a foundational cell-based assay to determine the cytotoxic and anti-proliferative effects of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one on a relevant human cancer cell line. The chosen methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and validated colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][4]

Assay Principle: The MTT Reduction Assay

The MTT assay is a quantitative and reliable method for determining the effects of a compound on cell viability. The principle of the assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer. A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).

This assay is selected for the initial screening of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one due to its high throughput capability, sensitivity, and the extensive body of literature validating its use in anticancer drug discovery.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for evaluating the in vitro activity of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line.

  • Compound: 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one (stock solution prepared in sterile DMSO).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25%.

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

  • Humidified CO2 incubator (37°C, 5% CO2).

Detailed Experimental Protocol

Part 1: Cell Culture and Seeding

  • Cell Maintenance: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Part 2: Compound Treatment

  • Compound Dilution: Prepare a series of dilutions of the 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • Controls:

    • Vehicle Control: Prepare wells containing cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Prepare wells containing cells in culture medium only.

    • Blank Control: Prepare wells with culture medium only (no cells) to serve as a background control.

  • Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition

  • MTT Addition: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculation of Percent Viability: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the in vitro cytotoxicity assay for 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one can be summarized in a clear and concise table.

Cell LineCompoundIncubation Time (hours)IC50 (µM)Assay Type
A549 (Human Lung Carcinoma)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one48[Insert experimentally determined value]MTT Assay
MCF-7 (Human Breast Carcinoma)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one48[Insert experimentally determined value]MTT Assay
HCT116 (Human Colon Carcinoma)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one48[Insert experimentally determined value]MTT Assay
BEAS-2B (Normal Human Bronchial Epithelial)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one48[Insert experimentally determined value]MTT Assay

Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

This application note provides a comprehensive protocol for the initial in vitro evaluation of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one using the MTT assay. A potent IC50 value against cancer cell lines with minimal effect on normal cell lines would suggest a favorable therapeutic window and warrant further investigation.

Subsequent studies could explore the mechanism of action through assays such as:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to investigate if the compound induces programmed cell death.

  • Kinase Inhibition Assays: To identify specific molecular targets if the compound is a suspected kinase inhibitor.[8]

By following this structured approach, researchers can effectively characterize the in vitro activity of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one and determine its potential as a lead compound for further drug development.

References

Application Notes & Protocols: A Strategic Guide to the Cellular Characterization of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unexplored Biological Activity of a Novel Pyridoxazinone

The compound 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one represents a novel chemical entity within the pyridoxazinone class of heterocyclic compounds. While related structures, such as pyridazinones and phenoxazines, have demonstrated a wide range of biological activities, including potential as anticancer agents that inhibit key cellular processes like kinase signaling or DNA intercalation, the specific biological targets and cellular effects of this particular molecule remain largely uncharacterized.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular impact of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one. We move beyond a simple listing of methods to provide a strategic, tiered approach for cellular characterization. This guide begins with foundational cytotoxicity screening and progresses to elucidating the specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary to build a compelling biological profile for this novel compound.

Tier 1: Foundational Analysis - Assessing General Cytotoxicity

The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation.[4][5] A dose-dependent inhibition of cancer cell growth is the primary indicator of potential anticancer activity. We will utilize the Sulforhodamine B (SRB) assay, a reliable and highly reproducible method that measures cell density by quantifying total cellular protein content.[1][4]

Rationale for Method Selection

The SRB assay is chosen over metabolic assays like the MTT assay for its robustness and fewer interferences.[6] The assay's principle relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[4] This method is less susceptible to interference from compounds that alter cellular metabolism without affecting cell viability.

Experimental Workflow: From Culture to IC₅₀

The overall process involves cell seeding, treatment with a dilution series of the compound, incubation, cell fixation, staining, and finally, measurement of absorbance to determine cell viability.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture & Maintenance seeding 2. Seed Cells in 96-Well Plates cell_culture->seeding treatment 4. Treat Cells with Compound Series seeding->treatment compound_prep 3. Prepare Compound Stock & Dilutions incubation 5. Incubate for 48-72 hours treatment->incubation fixation 6. Fix Cells (TCA) incubation->fixation staining 7. Stain with SRB fixation->staining solubilization 8. Solubilize Dye (Tris) staining->solubilization reading 9. Read Absorbance (540 nm) solubilization->reading analysis 10. Calculate % Viability & Determine IC₅₀ reading->analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: SRB Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

  • DMSO (for stock solution)

  • 96-well flat-bottom cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 200 µM to 0.1 µM) in complete medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

Data Presentation and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity. It represents the concentration of a compound required to inhibit cell growth by 50%.[4]

Calculation: Percentage Viability = [(OD of Treated Well - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell LineCompoundIncubation TimeIC₅₀ (µM) [Hypothetical Data]
MCF-7 (Breast)5-Chloro-2H-pyrido...48 hours5.2
A549 (Lung)5-Chloro-2H-pyrido...48 hours8.9
HCT116 (Colon)5-Chloro-2H-pyrido...48 hours3.1

Tier 2: Mechanism of Action - Apoptosis Induction

If the compound is cytotoxic, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7] A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify this activity.[8][9]

Rationale for Method Selection

The Caspase-Glo® 3/7 assay utilizes a "add-mix-measure" format, making it ideal for high-throughput screening.[8] It provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to the amount of active caspase-3 and -7.[8][9]

G cluster_workflow Caspase-Glo® 3/7 Assay Principle ApoptoticCell Apoptotic Cell (Contains Active Caspase-3/7) Lysis Cell Lysis ApoptoticCell->Lysis Reagent Caspase-Glo® 3/7 Reagent (Substrate + Luciferase) Reagent->Lysis Cleavage Substrate Cleavage by Caspase-3/7 Lysis->Cleavage Signal Light Signal Generation (Luciferase Reaction) Cleavage->Signal Measure Measure Luminescence Signal->Measure

Caption: The "add-mix-measure" principle of the Caspase-Glo® 3/7 assay.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Cells cultured and treated in white-walled, 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)[8]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in 100 µL in an opaque-walled 96-well plate. After 24 hours, treat with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant time period (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation

An increase in the luminescent signal relative to the vehicle control indicates the activation of caspase-3 and/or -7, suggesting that the compound induces apoptosis. Data should be presented as fold-change in luminescence over the vehicle control.

Tier 3: Mechanism of Action - Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing cell death.[10] Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and determining the cell cycle distribution of a cell population.[11][12]

Rationale for Method Selection

Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 Phase: Normal diploid DNA content (2N).

  • S Phase: DNA synthesis is occurring; intermediate DNA content (between 2N and 4N).

  • G2/M Phase: Cells have duplicated their DNA and are preparing for or are in mitosis (4N).

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Acquisition & Analysis harvest 1. Harvest & Count Treated Cells wash 2. Wash with PBS harvest->wash fix 3. Fix in Cold 70% Ethanol wash->fix stain_sol 4. Prepare PI/RNase Staining Buffer incubate 5. Resuspend & Incubate Cells in Buffer fix->incubate stain_sol->incubate flow 6. Acquire Data on Flow Cytometer incubate->flow analysis 7. Analyze DNA Content Histogram flow->analysis

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with the compound for 24-48 hours

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each condition (including vehicle control). For adherent cells, use trypsin and collect any floating cells from the medium. Centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

  • Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[11]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect the fluorescence data on a linear scale. It is important to collect area, height, and width parameters for the DNA channel to exclude doublets from the analysis.[11]

Data Interpretation

The data is visualized as a histogram of cell count versus fluorescence intensity. Analysis software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Tier 4: Advanced Characterization - Target Engagement

Confirming that a compound interacts with its intended protein target within a living cell is known as target engagement.[13] While the target of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one is unknown, a powerful technique to identify targets and confirm engagement is the Cellular Thermal Shift Assay (CETSA®).

Conceptual Framework: Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA® is based on the ligand-induced thermal stabilization of target proteins.[14] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.

In a typical CETSA® experiment, cells are treated with the compound or vehicle, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated fraction, and the amount of a specific protein remaining in the soluble fraction is quantified (e.g., by Western Blot or mass spectrometry). A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and engagement.[14] This method is invaluable as it provides direct evidence of target binding in a physiologically relevant cellular context.[15][16]

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation Compound 5-Chloro-2H-pyrido [4,3-B]oxazin-3(4H)-one Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation & Survival TF->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) pathway.

Conclusion

This application note provides a structured, multi-tiered strategy for the initial cellular characterization of the novel compound 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle disruption, researchers can efficiently build a comprehensive biological profile. The outlined protocols are established, robust methods that, when combined with the conceptual framework for advanced target engagement studies, will enable a thorough and scientifically rigorous evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols for the Investigation of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of unique chemical scaffolds. The pyrido[4,3-b][1][2]oxazine core represents a promising heterocyclic system with documented potential for anticancer activity[3][4]. This application note focuses on a specific derivative, 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (hereafter referred to as CHPO), a compound available as a research chemical and synthetic intermediate[5][6]. While extensive biological data on CHPO is not yet publicly available, its structural features suggest a potential role as an anticancer agent, possibly through mechanisms involving DNA damage response pathways.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate a thorough investigation into the anticancer properties of CHPO. We will propose a putative mechanism of action based on structural analogies to known inhibitors and detail robust protocols for its evaluation, from initial in vitro screening to more complex mechanistic studies and preliminary in vivo considerations.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

The structural backbone of CHPO, a pyridone fused with an oxazine ring, shares similarities with compounds known to interact with key players in the DNA Damage Response (DDR) pathway. Specifically, the lactam-containing heterocyclic core is a feature found in some Poly(ADP-ribose) Polymerase (PARP) inhibitors[7][8]. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs)[8]. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death through a process known as synthetic lethality[8][9][10][11].

Therefore, we hypothesize that CHPO may function as a PARP inhibitor . This hypothesis forms the basis for the subsequent experimental protocols designed to elucidate its mechanism of action.

PARP_Inhibition_Pathway cluster_inhibition cluster_brca In BRCA-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DSB Double-Strand Break (DSB) DNA_SSB->DSB leads to (during replication) PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer synthesizes BER_Complex Base Excision Repair (BER) Complex PAR_Polymer->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates CHPO 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CHPO) CHPO->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis triggers BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: Proposed mechanism of action for CHPO as a PARP inhibitor.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment

The initial step in evaluating the anticancer potential of CHPO is to determine its cytotoxic effects on a panel of cancer cell lines. It is recommended to include cell lines with known DDR deficiencies (e.g., BRCA1/2 mutations) and proficient counterparts to test the synthetic lethality hypothesis.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CHPO in various cancer cell lines.

Methodology: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures cell viability based on the reduction of the tetrazolium salt XTT to a colored formazan product by metabolically active cells.[1][12][13] This method is preferred over the MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and improving assay reproducibility.[12]

Materials:

  • Cancer cell lines (e.g., MDA-MB-436 [BRCA1 mutant], Capan-1 [BRCA2 mutant], MCF-7 [BRCA proficient])

  • Complete cell culture medium

  • 96-well cell culture plates

  • CHPO compound

  • Dimethyl sulfoxide (DMSO)

  • XTT labeling reagent and electron-coupling solution (commercially available kits)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of CHPO in DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of CHPO. Include a vehicle control (DMSO at the same final concentration as the highest CHPO concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling solution).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the CHPO concentration and determine the IC50 value using non-linear regression analysis.

Cell Line Cancer Type BRCA Status Expected IC50 (Hypothetical)
MDA-MB-436Breast CancerBRCA1 mutantLow (e.g., < 1 µM)
Capan-1Pancreatic CancerBRCA2 mutantLow (e.g., < 1 µM)
MCF-7Breast CancerBRCA proficientHigh (e.g., > 10 µM)
Protocol 2: Mechanistic Validation via Western Blotting

To investigate whether CHPO induces DNA damage and inhibits PARP activity, Western blotting can be employed to detect key markers of the DDR pathway.[14][15]

Objective: To assess the effect of CHPO on PARP activity (PAR levels) and DNA double-strand break formation (γH2AX levels).

Materials:

  • Selected cancer cell lines (from Protocol 1)

  • CHPO

  • DNA damaging agent (e.g., hydrogen peroxide or MMS as a positive control for PARP activation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15][16]

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-γH2AX (Ser139), anti-PARP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with various concentrations of CHPO for 1-2 hours. For PAR inhibition assessment, subsequently treat with a DNA-damaging agent for 15-30 minutes to induce PARP activity. For γH2AX analysis, treat with CHPO alone for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.[15]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.[15]

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the PAR and γH2AX signals to the loading control (β-actin). A decrease in PAR levels in the presence of a DNA-damaging agent would indicate PARP inhibition. An increase in γH2AX levels would suggest the induction of DNA double-strand breaks.

Western_Blot_Workflow start Cell Seeding (6-well plate) treatment CHPO Treatment (± DNA Damaging Agent) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-PAR, anti-γH2AX) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of DDR markers.

Protocol 3: Preliminary In Vivo Efficacy Assessment

Once promising in vitro activity is established, the next logical step is to evaluate the antitumor efficacy of CHPO in a preclinical animal model.[2][17]

Objective: To assess the ability of CHPO to inhibit tumor growth in a mouse xenograft model.

Methodology: Cell Line-Derived Xenograft (CDX) Model

CDX models, where human cancer cell lines are implanted into immunocompromised mice, are a standard initial approach for in vivo drug testing.[18][19]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)[19]

  • Cancer cell line demonstrating high in vitro sensitivity to CHPO (e.g., MDA-MB-436)

  • Matrigel (optional, for enhancing tumor take-rate)

  • CHPO

  • Vehicle solution for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the CHPO formulation in the appropriate vehicle.

    • Administer CHPO to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²)

    • Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of CHPO. Statistically compare the tumor volumes and weights between the treated and vehicle control groups.

Conclusion and Future Directions

These application notes provide a foundational strategy for the initial investigation of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one as a potential anticancer agent. The proposed protocols are designed to test the hypothesis of PARP inhibition and synthetic lethality, a clinically validated and highly promising therapeutic strategy.[8][20] Positive results from these studies would warrant further, more in-depth investigations, including:

  • Enzymatic Assays: Direct biochemical assays to confirm the inhibition of PARP1 and PARP2 and determine Ki values.[9][21]

  • Pharmacokinetic Studies: Analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of CHPO.

  • Advanced In Vivo Models: Utilization of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[18]

  • Combination Studies: Evaluating the synergistic effects of CHPO with chemotherapy or other targeted agents.[20]

The systematic application of these methodologies will enable a comprehensive evaluation of CHPO's therapeutic potential and determine its viability as a candidate for further preclinical and clinical development.

References

Application Notes and Protocols: 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one as a Putative EGFR-TK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Given the critical role of aberrant EGFR signaling in various malignancies, the identification of novel, potent, and selective inhibitors is a cornerstone of modern oncology drug discovery.[1][2] This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies for characterizing the biochemical and cellular activity of this compound. The protocols are designed to be self-validating, providing researchers with a robust framework for assessing inhibitory efficacy, determining the mechanism of action, and evaluating effects on downstream signaling pathways.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[3][4] The EGFR signaling cascade is a tightly regulated pathway initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α).[4][5] This binding event induces receptor dimerization (homo- or heterodimerization with other ErbB family members like HER2), leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[5][6]

These phosphotyrosine sites serve as docking stations for a host of adaptor proteins and enzymes, which in turn activate major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[3][5] Dysregulation of EGFR signaling, through overexpression, gene amplification, or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][7] Consequently, the development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has been a successful therapeutic strategy.[2]

The compound 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one belongs to a class of heterocyclic compounds, and related pyrido[2,3-b][3][8]oxazine scaffolds have shown promise as EGFR-TK inhibitors.[9][10] This document provides the necessary protocols to systematically evaluate its potential as a novel EGFR-TKI.

Foundational Concepts: The EGFR Signaling Pathway

A thorough understanding of the EGFR signaling network is crucial for designing experiments and interpreting results. The following diagram illustrates the key components and downstream cascades initiated by EGFR activation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand EGF / TGF-α EGFR EGFR Dimer Ligand->EGFR Binds P P EGFR->P Autophosphorylation Grb2_Sos Grb2/SOS P->Grb2_Sos Recruits PI3K PI3K P->PI3K Recruits PLCg PLCγ P->PLCg Recruits STAT STAT P->STAT Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG STAT->Nucleus Proliferation Proliferation Survival Metastasis Nucleus->Proliferation Gene Transcription Inhibitor 5-Chloro-2H-pyrido[4,3-B] oxazin-3(4H)-one Inhibitor->EGFR Inhibits (ATP Competition)

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details the core assays required to characterize the inhibitory profile of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR tyrosine kinase and to calculate its IC₅₀ (half-maximal inhibitory concentration).

Principle: This assay measures the phosphorylation of a synthetic peptide substrate by a purified, recombinant EGFR kinase domain in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using luminescence, fluorescence, or radioactivity.[11][12][13] A decrease in signal in the presence of the inhibitor corresponds to a reduction in kinase activity.

Protocol: ADP-Glo™ Kinase Assay (Example)

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[13]

    • Dilute recombinant human EGFR enzyme and a suitable poly-(Glu,Tyr) peptide substrate in kinase buffer.

    • Prepare a stock solution of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one in 100% DMSO and create a serial dilution series.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilution (or DMSO as vehicle control) to the wells.

    • Add 2 µL of EGFR enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[13]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation:

KinaseCompoundIC₅₀ (nM)
EGFR (Wild-Type)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneExperimental Value
EGFR (L858R)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneExperimental Value
EGFR (T790M)5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneExperimental Value
Off-Target Kinase5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneExperimental Value

Note: Screening against clinically relevant EGFR mutants (e.g., L858R, T790M) and a panel of other kinases is crucial to determine potency and selectivity.[2][14]

Cell-Based Proliferation/Viability Assay

Objective: To assess the ability of the compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Principle: EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) rely on the EGFR pathway for growth and survival.[14][15] Treatment with an effective EGFR inhibitor is expected to reduce cell viability, which can be measured by quantifying ATP levels (a marker of metabolic activity) or using colorimetric assays.[7][15]

Protocol: Luminescence-Based Cell Viability Assay

  • Cell Culture:

    • Culture an appropriate EGFR-dependent cell line (e.g., A431 - overexpresses wild-type EGFR; HCC827 - EGFR exon 19 deletion; NCI-H1975 - L858R/T790M mutation) in recommended media.[10][16]

    • Seed cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one in culture media.

    • Remove the old media from the cells and add the media containing the compound or vehicle control (DMSO).

    • Incubate for 72 hours under standard cell culture conditions.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle-treated cells.

    • Plot the percent viability versus the log of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

Objective: To directly measure the inhibition of EGFR autophosphorylation and the phosphorylation of downstream effectors (e.g., AKT, ERK) within the cell.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[17] By using antibodies specific to the phosphorylated forms of EGFR and its downstream targets, one can directly visualize the inhibitory effect of the compound on the signaling cascade.[18]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation) C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody (e.g., anti-pEGFR) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging I->J

Caption: Standard Western Blot Workflow for Phospho-Proteins.

Protocol: Detailed Steps

  • Cell Culture and Treatment:

    • Seed A431 cells (or another suitable line) and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[18]

    • Pre-treat cells with various concentrations of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15-30 minutes (except for the unstimulated control).[18]

  • Protein Extraction:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • SDS-PAGE and Transfer:

    • Determine protein concentration using a BCA assay.[17]

    • Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer into an SDS-PAGE gel.[18]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: Avoid milk for phospho-protein detection).[17]

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Stripping and Reprobing:

    • To normalize the data, the membrane should be stripped of antibodies using a mild stripping buffer and reprobed for total EGFR and a loading control like β-Actin or GAPDH.[17][18]

Data Analysis and Presentation:

Densitometry software should be used to quantify the band intensities. The ratio of phosphorylated protein to total protein provides a normalized measure of pathway activation.

Treatment Groupp-EGFR / Total EGFR Ratiop-AKT / Total AKT Ratiop-ERK / Total ERK Ratio
UntreatedValueValueValue
EGF Stimulated1.0 (Reference)1.0 (Reference)1.0 (Reference)
EGF + Compound (Low Conc.)ValueValueValue
EGF + Compound (High Conc.)ValueValueValue

In Vivo Efficacy Studies (Conceptual Framework)

Should in vitro data prove promising, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.

Objective: To determine if 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one can inhibit tumor growth in a xenograft mouse model.

Model: A subcutaneous xenograft model using immunodeficient mice is standard.[20] NCI-H1975 or another EGFR-dependent cell line is injected subcutaneously. Once tumors reach a palpable size, mice are randomized into treatment groups.

Treatment Groups:

  • Vehicle Control (e.g., saline, PEG/Tween formulation)

  • 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one (multiple dose levels)

  • Positive Control (e.g., an approved EGFR inhibitor like Osimertinib)[20]

Endpoints:

  • Primary: Tumor growth inhibition (TGI). Tumor volume is measured regularly with calipers.

  • Secondary: Body weight (as a measure of toxicity), pharmacokinetic analysis (drug concentration in plasma over time), and pharmacodynamic analysis (target engagement in tumor tissue via Western blot of p-EGFR).[21]

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system.

  • Biochemical vs. Cellular: A potent IC₅₀ in a biochemical assay should translate to a potent GI₅₀ in a cell proliferation assay for EGFR-dependent cells.

  • Phosphorylation as Proof: The Western blot provides direct visual evidence that the observed reduction in cell viability is due to the inhibition of the EGFR signaling pathway.

  • Controls are Key: The inclusion of positive and negative controls in every experiment (e.g., DMSO vehicle, known EGFR inhibitors, unstimulated cells, loading controls) is essential for validating the results.

By following this structured approach, researchers can robustly characterize the potential of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one as a novel EGFR tyrosine kinase inhibitor, generating the critical data needed for further drug development efforts.

References

Application Notes and Protocols for the Development of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological relevance of the pyridoxazinone core, found in a variety of pharmacologically active compounds, makes it an attractive target for medicinal chemistry campaigns. This document provides a comprehensive guide for the synthesis of the core scaffold, strategies for analog development, and protocols for their biological evaluation and characterization. The methodologies outlined herein are designed to be adaptable and provide a robust framework for researchers aiming to explore the chemical space around this privileged heterocycle.

Introduction: The Rationale for Developing 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Analogs

The pyridoxazinone heterocyclic system is a key structural motif in a range of biologically active molecules, with derivatives exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a chlorine atom on the pyridine ring of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one offers a versatile handle for a variety of synthetic transformations, making it an ideal platform for the generation of diverse chemical libraries. The development of analogs of this core structure is driven by the hypothesis that systematic modification of its peripheral chemical functionalities will enable the fine-tuning of its pharmacokinetic and pharmacodynamic properties, leading to the identification of novel drug candidates with enhanced potency and selectivity.

Synthesis of the Core Scaffold: 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available 2-amino-5-chloropyridine. The proposed synthetic pathway is outlined below.

Synthesis of the Key Intermediate: 3-Amino-5-chloro-2-hydroxypyridine

A plausible route to the key intermediate, 3-amino-5-chloro-2-hydroxypyridine, involves the nitration of 2-amino-5-chloropyridine, followed by reduction of the nitro group. A patented method describes the synthesis of the related 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine, which involves diazotization, nitration, reduction, and a final diazotization. A similar strategy can be adapted to yield the desired 3-amino-5-chloro-2-hydroxypyridine.

Protocol for the Synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

The final cyclization to form the pyridoxazinone ring is achieved by reacting 3-amino-5-chloro-2-hydroxypyridine with chloroacetyl chloride. This reaction is analogous to the synthesis of other oxazinone derivatives from aminophenols or aminopyridinols[1].

Materials:

  • 3-Amino-5-chloro-2-hydroxypyridine

  • Chloroacetyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 3-amino-5-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Strategies for Analog Development

The 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR). The primary sites for diversification are the lactam nitrogen (N-4), potentially the methylene carbon of the oxazinone ring (C-2), and the chlorine-bearing carbon on the pyridine ring (C-5).

N-Alkylation and N-Arylation at the Lactam Nitrogen (N-4)

Modification at the N-4 position can significantly impact the compound's solubility, lipophilicity, and interactions with biological targets.

Materials:

  • 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs2CO3)

  • Anhydrous DMF or Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

C-5 Position Modification via Cross-Coupling Reactions

The chlorine atom at the C-5 position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl groups.

Materials:

  • 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

  • Aryl or heteroarylboronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful tool for installing primary or secondary amines at the C-5 position, which can serve as key pharmacophoric features or as handles for further derivatization.

Materials:

  • 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Ligand (e.g., Xantphos, BINAP) (0.04 eq)

  • Base (e.g., NaOt-Bu, K3PO4) (1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel.

  • Add the solvent, followed by 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, the amine, and the base.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a crucial strategy in medicinal chemistry for optimizing lead compounds. For the 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold, several bioisosteric modifications can be envisioned:

  • Replacement of the Oxazinone Ring: The lactam moiety can be replaced with other five- or six-membered heterocycles such as thiazolidinone, hydantoin, or pyridazinone to explore different hydrogen bonding patterns and conformational preferences.

  • Modification of the Pyridine Ring: The pyridine nitrogen can be repositioned to create isomeric scaffolds (e.g., pyrido[3,2-b]oxazinone or pyrido[3,4-b]oxazinone) to alter the electronics and vectoral properties of the molecule.

  • Scaffold Hopping: More drastic structural changes, while aiming to maintain the key pharmacophoric features, can lead to novel intellectual property. This could involve replacing the entire pyridoxazinone core with a different bicyclic heterocycle that presents similar functionalities in three-dimensional space.

Biological Evaluation

Given the known activities of related heterocyclic compounds, initial biological screening of the synthesized analogs should focus on anticancer, anti-inflammatory, and antimicrobial assays.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a common first-pass screen for anticancer activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Physicochemical and Structural Characterization

Thorough characterization of all synthesized compounds is essential to confirm their identity, purity, and structure.

Analytical Techniques
TechniquePurpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy to elucidate the chemical structure and confirm the successful synthesis of the target molecule.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., C=O, N-H).
Purification

Purification of the synthesized analogs is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound and should be determined by TLC analysis.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological activity data in conjunction with the structural modifications will be crucial for establishing a robust SAR. Key questions to address include:

  • What is the effect of substituent size, electronics, and lipophilicity at the N-4 and C-5 positions on biological activity?

  • Does the introduction of hydrogen bond donors or acceptors at these positions enhance potency or selectivity?

  • How do different bioisosteric replacements of the core scaffold affect the overall pharmacological profile?

The insights gained from SAR studies will guide the design of subsequent generations of analogs with improved therapeutic potential.

Visualizations

Synthetic_Pathway A 2-Amino-5-chloropyridine B 3-Amino-5-chloro-2-hydroxypyridine A->B Nitration, Reduction C 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one B->C Chloroacetyl chloride, Et3N

Caption: Proposed synthesis of the core scaffold.

Analog_Development Core 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one N_Alkylation N-4 Alkylation/Arylation Core->N_Alkylation Suzuki C-5 Suzuki Coupling Core->Suzuki Buchwald C-5 Buchwald-Hartwig Amination Core->Buchwald Bioisosteres Bioisosteric Replacement Core->Bioisosteres

References

Application Notes & Protocols: Formulation of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic compound belonging to the pyrido-oxazine class of molecules. Structural analogs, such as phenoxazines, have demonstrated potent biological activities, including antitumor effects, by acting as DNA intercalating agents[1]. The successful in vivo evaluation of novel chemical entities like 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is fundamentally dependent on the development of an appropriate formulation that ensures consistent and predictable systemic exposure in animal models.

A significant challenge in early drug development is that up to 90% of new chemical entities are poorly water-soluble[2]. This poor solubility can lead to low or erratic absorption, limiting bioavailability and making it difficult to establish clear dose-response relationships in pharmacodynamic and toxicological studies[3][4]. This document provides a comprehensive guide for researchers to characterize and formulate 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one for preclinical in vivo research. It outlines a systematic approach, from initial physicochemical characterization to the preparation of formulations suitable for various administration routes and subsequent bioanalysis.

Section 1: Critical Pre-formulation Assessment

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data-driven approach minimizes wasted resources and ensures the selection of a scientifically sound formulation strategy[5].

Physicochemical Properties Summary

While extensive experimental data for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is not publicly available, basic information has been compiled from chemical suppliers.

PropertyValueSource
CAS Number 1378678-80-8[6]
Molecular Formula C₇H₅ClN₂O₂[7]
Molecular Weight 184.58 g/mol [7]
Predicted State Solid[8]
Predicted LogP ~1.7[9]*
Note: LogP is estimated based on the similar structure 5-Chloro-2H-benzo[b][2][10]oxazin-3(4H)-one. This suggests the compound is lipophilic and likely has poor aqueous solubility.
Recommended Characterization Protocols

Protocol 1: Kinetic Solubility Assessment

  • Objective: To determine the approximate solubility of the compound in various vehicles relevant to in vivo formulations.

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mg/mL).

    • In separate microcentrifuge tubes, add a small volume of the DMSO stock to a range of aqueous buffers (pH 5.0, 7.4) and common co-solvents (e.g., saline, 5% dextrose, PEG 400, Solutol HS-15). The final DMSO concentration should be kept low (e.g., 1-2%).

    • Incubate the samples at room temperature with shaking for 2-4 hours.

    • Centrifuge the samples to pellet any precipitate.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a qualified analytical method like HPLC-UV or LC-MS/MS.

Protocol 2: pH-Dependent Stability Assessment

  • Objective: To evaluate the chemical stability of the compound under acidic and physiological pH conditions.

  • Methodology:

    • Incubate the compound in aqueous buffer solutions at pH 2.0, 7.4, and 9.0 at a known concentration.

    • Maintain the solutions at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench any reaction if necessary and analyze the concentration of the parent compound by LC-MS/MS to determine the degradation rate. Unstable compounds may require formulation in non-aqueous vehicles or at a specific pH[11].

Section 2: Formulation Strategy & Vehicle Selection

The choice of formulation is dictated by the compound's properties, the intended route of administration, and the study's objective (e.g., pharmacokinetic profiling vs. efficacy). For a poorly soluble compound, the goal is to enhance solubility and/or improve the dissolution rate[4].

Decision-Making Workflow

The following workflow provides a logical path for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy cluster_2 Phase 3: Formulation Type A Determine Physicochemical Properties (Solubility, Stability) B Solubility in Aqueous Buffer > 1 mg/mL? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Select Advanced Formulation B->D No E Route of Administration? D->E F Oral (PO) E->F PO G Intravenous (IV) / Intraperitoneal (IP) E->G IV / IP H Co-solvent System (e.g., PEG, Tween 80) F->H I Lipid-Based System (e.g., SEDDS) F->I J Suspension (Micronized) F->J K Co-solvent System (e.g., DMSO, Solutol) G->K L Suspension (Not for IV) G->L

Caption: Formulation selection workflow for novel compounds.

Common Excipients for In Vivo Studies

Excipients are inactive ingredients that serve to solubilize, stabilize, or dilute the active pharmaceutical ingredient (API)[12]. The selection must prioritize animal safety and tolerability[13].

ExcipientFunctionCommon RoutesKey Considerations
Dimethyl sulfoxide (DMSO) Co-solventIV, IP, POExcellent solubilizer, but can have toxic effects and influence drug metabolism. Use at the lowest possible concentration (<10% v/v recommended).
Polyethylene Glycol (PEG 300/400) Co-solventIV, IP, POGenerally regarded as safe (GRAS). Can cause renal toxicity at high doses.
Tween® 80 (Polysorbate 80) Surfactant, SolubilizerIV, IP, POForms micelles to solubilize hydrophobic compounds. Can cause hypersensitivity reactions in some species[10][14].
Solutol® HS 15 Surfactant, SolubilizerIV, IP, POPolyethylene glycol stearate with superior solubilization effects and better biocompatibility than some traditional surfactants[3][10].
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexing AgentIV, IP, POForms inclusion complexes with drug molecules, effectively increasing aqueous solubility[15].
Corn Oil / Sesame Oil Lipid VehiclePO, SC, IMSuitable for highly lipophilic compounds. Not for intravenous use[14].
0.5% Methylcellulose Suspending AgentPOUsed to create uniform suspensions for oral dosing.

Section 3: Detailed Formulation Protocols

The following protocols are templates and should be optimized based on the results of the pre-formulation assessment. All preparations must be performed in a sterile environment.

Protocol 3: Co-solvent Formulation for Intravenous (IV) Administration

This formulation is suitable for initial pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

  • Target Formulation: 1 mg/mL of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

  • Materials:

    • 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one powder

    • DMSO (sterile, injectable grade)

    • PEG 400 (sterile, injectable grade)

    • 0.9% Sodium Chloride (Sterile Saline)

    • Sterile vials, syringes, and 0.22 µm syringe filters

  • Methodology:

    • Weighing: Accurately weigh the required amount of the compound in a sterile vial. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

    • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate briefly until the compound is fully dissolved. A clear solution should be observed.

    • Co-solvent Addition: Add 4.0 mL of PEG 400 to the solution and mix thoroughly until homogeneous.

    • Aqueous Phase Addition: Slowly add 5.0 mL of sterile saline to the mixture in a stepwise manner while continuously mixing. Causality Note: Rapid addition of the aqueous phase can cause the drug to precipitate out of solution.

    • Final Inspection: The final formulation should be a clear, colorless to slightly yellowish solution, free of any visible particulates.

    • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is critical for IV administration to prevent embolism[13][16].

    • QC & Storage: Perform a concentration verification check (see Section 4). Store the formulation at the appropriate temperature (e.g., 4°C) and protect from light if the compound is found to be light-sensitive.

Protocol 4: Oral Gavage Suspension Formulation

This formulation is suitable for oral bioavailability and efficacy studies when the required dose cannot be achieved in a solution.

  • Target Formulation: 5 mg/mL of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in 0.5% Methylcellulose with 0.1% Tween® 80.

  • Materials:

    • 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one powder (micronized if possible to improve dissolution[3])

    • Methylcellulose powder

    • Tween® 80

    • Sterile Water for Injection

    • Sterile vials, magnetic stirrer, or homogenizer

  • Methodology:

    • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding 50 mg of methylcellulose to 10 mL of warm (~60°C) sterile water while stirring. Allow it to cool to room temperature, then add 10 µL of Tween® 80 and mix.

    • Weighing: Accurately weigh 50 mg of the compound.

    • Wetting: In a sterile mortar or vial, add a few drops of the vehicle to the compound powder and triturate to form a smooth, uniform paste. Causality Note: This wetting step prevents clumping and ensures a more uniform particle distribution.

    • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.

    • Final Inspection: The final formulation should be a milky, homogeneous suspension.

    • QC & Storage: Check for the homogeneity and re-suspendability of the formulation. Store at 4°C. Crucially, the suspension must be mixed thoroughly (e.g., by vortexing) immediately before each animal is dosed to ensure accurate dose administration.

Section 4: Quality Control of the Final Formulation

Self-validating protocols require robust quality control to ensure the dose administered is accurate and reproducible[16].

QC TestMethodAcceptance Criteria
Appearance Visual InspectionClear and particle-free for solutions. Homogeneous for suspensions.
pH Calibrated pH meterWithin a physiologically tolerable range (typically 6.5-8.0).
Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.
Sterility (For IV use)No microbial growth.

Section 5: In Vivo Bioanalytical Quantification

To interpret the results of an in vivo study, it is essential to quantify the concentration of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in biological matrices like plasma or tissue. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity[17][18].

Bioanalytical Workflow

The general workflow for sample analysis involves extraction of the analyte from the biological matrix followed by instrumental analysis.

G A Collect Plasma Sample B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate & Reconstitute (Optional) E->F G Inject into LC-MS/MS F->G H Quantify using SRM/MRM G->H

Caption: Typical workflow for bioanalytical sample preparation and analysis.

Protocol: Plasma Sample Preparation by Protein Precipitation
  • Objective: To extract the compound from plasma for LC-MS/MS analysis.

  • Methodology:

    • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (a structurally similar molecule or a stable isotope-labeled version of the analyte).

    • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins[19].

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile) before injection into the LC-MS/MS system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis

5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one is a valuable heterocyclic compound, often utilized as a key intermediate in the development of novel pharmaceutical agents.[2][3] Its rigid, fused-ring structure provides a unique scaffold for interacting with biological targets. The synthesis, while achievable, presents several critical steps where optimization is key to obtaining high yields and purity.

This guide will focus on a common synthetic pathway, starting from the readily available precursor, 2-amino-5-chloropyridine, and proceeding through the formation of a key aminophenol intermediate, followed by cyclization to the desired pyridobenzoxazinone.

II. Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 3-amino-5-chloro-2-hydroxypyridine, and its subsequent cyclization to form the final product.

Synthetic WorkflowA2-Amino-5-chloropyridineB2-Hydroxy-5-chloropyridineA->B Diazotization C5-Chloro-2-hydroxy-3-nitropyridineB->C Nitration D3-Amino-5-chloro-2-hydroxypyridineC->D Reduction EN-(5-chloro-2-hydroxypyridin-3-yl)-2-chloroacetamideD->E Acylation F5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneE->F IntramolecularCyclization

Caption: Proposed synthetic pathway for 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low yield in the synthesis of 3-amino-5-chloro-2-hydroxypyridine (Intermediate D) 1. Incomplete diazotization of 2-amino-5-chloropyridine.2. Over-nitration or side reactions during the nitration step.3. Incomplete reduction of the nitro group.1. Optimize Diazotization: Carefully control the temperature (0-5 °C) during the addition of sodium nitrite. Ensure a slight excess of nitrous acid. Monitor the reaction for the disappearance of the starting amine using TLC.2. Control Nitration: Use a milder nitrating agent or control the reaction temperature strictly. Add the nitrating agent dropwise. A mixture of nitric acid and sulfuric acid is commonly used, and the ratio can be optimized.[2]3. Ensure Complete Reduction: Use a robust reducing agent like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). Monitor the reaction by TLC until the nitro compound is fully consumed.
Formation of multiple byproducts during acylation (Step D to E) 1. Di-acylation of the amino group.2. Acylation of the hydroxyl group.3. Degradation of the starting material under harsh conditions.1. Control Stoichiometry: Use a stoichiometric amount of chloroacetyl chloride. 2. Protecting Groups: Consider protecting the hydroxyl group before acylation, though this adds steps to the synthesis. 3. Mild Conditions: Perform the reaction at low temperatures (e.g., 0 °C) and in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl formed.
Low yield in the final cyclization step (Step E to F) 1. Inefficient intramolecular nucleophilic substitution.2. Competing intermolecular side reactions.3. Decomposition of the product under the reaction conditions.1. Choice of Base and Solvent: A moderately strong, non-nucleophilic base is crucial. Potassium carbonate or sodium hydride in an aprotic polar solvent like DMF or DMSO can be effective. The choice of solvent can significantly impact the reaction rate.[4]2. High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.3. Temperature Control: Optimize the reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can lead to degradation. A temperature range of 60-100 °C is a good starting point for optimization.
Product is difficult to purify 1. Presence of unreacted starting materials or intermediates.2. Formation of closely related isomers or byproducts.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion to minimize unreacted starting materials.2. Chromatography: Column chromatography is often necessary for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation. Recrystallization from a suitable solvent can also be an effective final purification step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the final cyclization step to form the pyridobenzoxazinone ring?

A1: The final step is an intramolecular Williamson ether synthesis. The phenoxide, formed by the deprotonation of the hydroxyl group by a base, acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the oxazine ring.

Caption: Mechanism of intramolecular cyclization. (Note: Image placeholders would be replaced with actual chemical structures in a live version.)

Q2: Are there alternative reagents for the acylation step?

A2: Yes, instead of chloroacetyl chloride, you can use chloroacetic anhydride or chloroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These alternatives can sometimes offer milder reaction conditions and may reduce the formation of certain byproducts.

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques should be used. Proton and Carbon-13 NMR spectroscopy will confirm the chemical structure. Mass spectrometry (LC-MS or GC-MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity.

Q4: What are the key safety precautions for this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Diazotization: Diazonium salts can be explosive when dry. Keep them in solution and at low temperatures.

  • Nitration: Nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Chloroacetyl chloride: This is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

  • Solvents: Many organic solvents like DMF and DMSO have specific health risks. Consult the Safety Data Sheets (SDS) for all reagents and solvents before starting any experimental work.

V. Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine (Intermediate D)

This protocol is adapted from the general principles outlined in the synthesis of related compounds.[2]

  • Diazotization: Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Slowly warm the reaction mixture to 50-60 °C and maintain this temperature until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate 2-hydroxy-5-chloropyridine. Filter, wash with cold water, and dry.

  • Nitration: To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add the 2-hydroxy-5-chloropyridine portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 5-chloro-2-hydroxy-3-nitropyridine by filtration. Wash thoroughly with water and dry.

  • Reduction: Suspend the nitro compound in concentrated hydrochloric acid and add a solution of tin(II) chloride dihydrate in concentrated HCl.

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the reaction, and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-5-chloro-2-hydroxypyridine.

Protocol 2: Synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (Final Product)
  • Acylation: Dissolve 3-amino-5-chloro-2-hydroxypyridine and triethylamine in a suitable solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude N-(5-chloro-2-hydroxypyridin-3-yl)-2-chloroacetamide.

  • Cyclization: Dissolve the crude chloroacetamide in DMF and add potassium carbonate.

  • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture, pour it into water, and collect the precipitated product by filtration.

  • Purify the crude product by column chromatography or recrystallization.

VI. References

  • SynHet. 5-Chloro-2h-pyrido[4,3-b][1]oxazin-3(4h)-one. --INVALID-LINK--

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of pyridazinone derivatives. --INVALID-LINK--

  • BenchChem. Preventing side reactions in pyrazinone synthesis. --INVALID-LINK--

  • ResearchGate. Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. --INVALID-LINK--

  • MySkinRecipes. 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one. --INVALID-LINK--

  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. --INVALID-LINK--

  • Fluorochem. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1]oxazine. --INVALID-LINK--

  • MySkinRecipes. 5-Chloro-2H-pyrido[4,3-b][1]oxazin-3(4H)-one. --INVALID-LINK--

  • National Institutes of Health. Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. --INVALID-LINK--

Technical Support Center: Overcoming Resistance to Pyrido[4,3-b]oxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrido[4,3-b]oxazin-3-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you navigate the complexities of your experiments and overcome potential challenges, particularly the emergence of therapeutic resistance. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your research decisions.

Introduction to Pyrido[4,3-b]oxazin-3-one Derivatives as PARP Inhibitors

The pyrido[4,3-b]oxazin-3-one scaffold is a key pharmacophore in a class of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, these compounds prevent the repair of SSBs, which then escalate to more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death.[1] However, as with many targeted therapies, both intrinsic and acquired resistance can limit the efficacy of these promising agents.[2][3][4] This guide will equip you with the knowledge to anticipate, identify, and overcome these resistance mechanisms.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pyrido[4,3-b]oxazin-3-one derivatives?

A1: The primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[5] These enzymes are essential for the repair of DNA single-strand breaks. By inhibiting PARP, these compounds "trap" the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes and the accumulation of unrepaired single-strand breaks. These breaks are converted to double-strand breaks during replication, which are highly toxic to cancer cells deficient in homologous recombination repair.[1]

Q2: My cancer cell line, initially sensitive to my pyrido[4,3-b]oxazin-3-one derivative, is now showing resistance. What are the likely causes?

A2: Acquired resistance to PARP inhibitors is a significant challenge and can arise from several molecular events.[6] The most common mechanisms include:

  • Restoration of Homologous Recombination (HR) Proficiency: Secondary or "reversion" mutations in genes like BRCA1/2 can restore their function, thereby re-establishing a functional HR repair pathway.[2][7]

  • Increased Drug Efflux: The upregulation of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][8]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the formation of double-strand breaks and thus mitigating the cytotoxic effects of PARP inhibition.[2]

  • Loss of Non-Homologous End Joining (NHEJ) Pathway Components: Inactivation of key NHEJ proteins like 53BP1 can paradoxically promote HR-mediated repair, even in the presence of BRCA1 mutations, leading to resistance.[8]

Q3: Can I combine my pyrido[4,3-b]oxazin-3-one derivative with other agents to overcome resistance?

A3: Yes, combination therapy is a highly promising strategy.[3] The choice of combination agent depends on the suspected mechanism of resistance. Some effective combinations include:

  • With Histone Deacetylase Inhibitors (HDACi): Agents like vorinostat can sensitize resistant cells to PARP inhibitors.[3]

  • With Anti-Angiogenic Agents: Drugs that target VEGF receptors, such as cediranib, can induce a state of "BRCAness" or HR deficiency in tumors, potentially re-sensitizing them to PARP inhibition.[2]

  • With Chemotherapy: Combining with DNA-damaging agents can enhance the cytotoxic effects, although careful consideration of toxicity is required.

Q4: How do I choose the right cell line model to study resistance to these compounds?

A4: The ideal model depends on your research question.

  • Isogenic Cell Lines: Use pairs of cell lines where one has a specific DNA repair defect (e.g., BRCA1 knockout) and the other is wild-type. This allows for the study of synthetic lethality.

  • Acquired Resistance Models: Generate your own resistant cell line by long-term culture of a sensitive parental line with increasing concentrations of your pyrido[4,3-b]oxazin-3-one derivative.

  • Patient-Derived Xenografts (PDXs): These models can provide a more clinically relevant system for studying both intrinsic and acquired resistance.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Issue 1: High IC50 Value or Decreased Potency in Cell Viability Assays

Symptom: Your pyrido[4,3-b]oxazin-3-one derivative shows a higher-than-expected IC50 value, or you observe a rightward shift in the dose-response curve in a previously sensitive cell line.

Troubleshooting Workflow:

Caption: Workflow for investigating decreased sensitivity to pyrido[4,3-b]oxazin-3-one derivatives.

Detailed Protocols:

  • Protocol 2.1: Western Blot for Key Resistance Markers

    • Protein Extraction: Lyse sensitive (parental) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PARP1, BRCA1, BRCA2, RAD51, or P-glycoprotein (MDR1).[8]

    • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Issue 2: Inconsistent Results in PARP Activity Assays

Symptom: High variability between replicates or experiments when measuring the enzymatic inhibition of PARP by your compound.

Troubleshooting Workflow:

G A Start: Inconsistent PARP Assay Results B Check Reagent Quality and Preparation A->B C Optimize Assay Conditions A->C D Verify Protein Integrity and Activity A->D E Review Data Analysis A->E B1 B1 B->B1 Use fresh NAD+ and substrate DNA C1 C1 C->C1 Titrate enzyme and inhibitor concentrations C2 C2 C->C2 Optimize incubation time and temperature D1 D1 D->D1 Run positive control (known inhibitor) D2 D2 D->D2 Check PARP enzyme purity (SDS-PAGE) E1 E1 E->E1 Ensure correct background subtraction F Outcome: Reproducible Assay Data B1->F C2->F D2->F E1->F

Caption: Troubleshooting guide for PARP enzymatic assays.

Detailed Protocols:

  • Protocol 2.2: Universal Chemiluminescent PARP Assay [9]

    • Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.

    • Assay Plate Setup: Add histone-coated wells to a 96-well strip plate.

    • Reaction Mixture: Prepare a reaction mixture containing your pyrido[4,3-b]oxazin-3-one derivative at various concentrations, biotinylated NAD+, and activated DNA.

    • Enzymatic Reaction: Add cell lysate to the wells, followed by the reaction mixture. Incubate to allow for the PARP reaction.

    • Detection: Add a Streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

    • Measurement: Read the luminescent signal using a microplate reader. A lower signal indicates higher PARP inhibition.[9]

    Data Interpretation and Quantitative Summary:

ParameterPossible Cause for InconsistencyRecommended Action
High Background Contaminated reagents; non-specific antibody binding.Use fresh, high-purity reagents; optimize blocking conditions.
Low Signal Inactive PARP enzyme; insufficient substrate.Use a fresh batch of enzyme; ensure substrate concentrations are optimal.[10]
High Well-to-Well Variability Pipetting errors; temperature gradients across the plate.Calibrate pipettes; ensure uniform temperature during incubations.

Part 3: Signaling Pathway Visualization

Understanding the interplay of DNA repair pathways is crucial for interpreting resistance to pyrido[4,3-b]oxazin-3-one derivatives.

DNA_Repair_and_PARPi_Resistance cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention & Resistance SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse PARP PARP1/2 SSB->PARP recruits HR Homologous Recombination (HR) (BRCA1/2, RAD51) DSB->HR repair in HR-proficient cells HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient PARP->SSB repairs Cell_Survival Cell Survival HR->Cell_Survival HR_restored HR Restoration (Reversion Mutation) HR->HR_restored Apoptosis Apoptosis PARPi Pyrido[4,3-b]oxazin-3-one (PARP Inhibitor) PARPi->PARP inhibits & traps Efflux Drug Efflux Pump (P-gp) PARPi->Efflux exported HR_deficient->Apoptosis Synthetic Lethality HR_restored->Cell_Survival Resistance Mechanism Efflux->Cell_Survival Resistance Mechanism

Caption: Simplified signaling pathway of DNA damage response, PARP inhibition, and mechanisms of resistance.

References

optimizing reaction conditions for pyrido[4,3-b]oxazin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrido[4,3-b]oxazin-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert insights, actionable troubleshooting advice, and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for pyrido[4,3-b]oxazin-3-ones.

Q1: What is the primary synthetic strategy for constructing the pyrido[4,3-b]oxazin-3-one core?

The most direct and common method for synthesizing the pyrido[4,3-b]oxazin-3-one scaffold is the intramolecular cyclization of a 3-aminopyridine-4-carboxylic acid precursor[1]. This approach involves the formation of a new six-membered oxazinone ring fused to the pyridine core. The key transformation is the coupling of the amino group at the 3-position with the carboxylic acid at the 4-position using a suitable carbonylating agent. This agent provides the C2 carbonyl carbon of the resulting oxazinone ring.

Q2: Which reagents are used to facilitate the key cyclization step?

The critical step of forming the oxazinone ring requires a carbonylating agent to bridge the amino and carboxylic acid functionalities. Historically, phosgene (COCl₂) was widely used due to its high reactivity. However, its extreme toxicity has led to its replacement by safer, solid, or high-boiling liquid alternatives[2].

Commonly used carbonylating agents include:

  • Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a safer substitute for phosgene. It decomposes in situ to generate phosgene, typically in the presence of a base[2].

  • Diphosgene (Trichloromethyl chloroformate): A liquid alternative that is less volatile than phosgene but still highly toxic and requires careful handling.

  • Carbonyldiimidazole (CDI): A milder and much safer solid reagent that activates the carboxylic acid and facilitates cyclization, particularly effective for forming carbonyl bridges in heterocyclic systems.

  • Chloroformates (e.g., Ethyl Chloroformate): These can be used to form a mixed anhydride with the carboxylic acid, which is then attacked by the amino group to induce cyclization.

The choice of reagent directly impacts reaction conditions, with more reactive compounds like phosgene allowing for milder temperatures, while substitutes may require heating.

Q3: What are the most critical reaction parameters to monitor and control for a successful synthesis?

Optimizing the synthesis of pyrido[4,3-b]oxazin-3-one hinges on controlling several key parameters:

  • Anhydrous Conditions: The starting materials and carbonylating agents are sensitive to moisture. Water can hydrolyze the active intermediates (e.g., acid chlorides, activated esters) and the carbonylating agents themselves, leading to low yields and the formation of urea byproducts. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature Control: The reaction temperature must be carefully managed. Initial activation is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. The subsequent cyclization step may require heating (reflux) to drive the reaction to completion, especially when using less reactive reagents like CDI[3].

  • Base Selection: An appropriate base, such as triethylamine (Et₃N) or pyridine, is often required to neutralize acids generated during the reaction (e.g., HCl)[4]. The base scavenges protons, preventing the protonation of the nucleophilic amino group and driving the equilibrium towards the product.

  • Reagent Purity: The purity of the starting 3-aminopyridine-4-carboxylic acid is paramount. Impurities can interfere with the reaction and complicate the final purification.

Q4: Are there alternative synthetic routes that do not start from 3-aminopyridine-4-carboxylic acid?

While cyclization of 3-aminopyridine-4-carboxylic acid is the most direct route, related pyridoxazine structures can be synthesized through different pathways, which could potentially be adapted. For instance, one reported method involves the reaction of a 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate[5]. Another approach builds the oxazinone ring via a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, proceeding through a key Smiles rearrangement[6]. These methods typically yield different isomers or derivatives but highlight alternative strategies for forming the fused oxazine ring.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The underlying cause can often be diagnosed by systematically reviewing the experimental setup and reagents.

Below is a workflow to diagnose the root cause of low product yield.

G start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Material (SM) start->check_sm sm_ok SM is Pure and Correct check_sm->sm_ok Analysis OK sm_bad Root Cause: Degraded or Impure SM. Action: Purify or resynthesize SM. check_sm->sm_bad Impurity/Degradation Detected check_reagents Check Carbonylating Agent & Anhydrous Conditions sm_ok->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Fresh & Dry reagents_bad Root Cause: Decomposed reagent or moisture. Action: Use fresh reagent, ensure dry solvent/glassware. check_reagents->reagents_bad Old or Wet check_temp Review Reaction Temperature (Activation & Cyclization) reagents_ok->check_temp temp_ok Temperature Profile Correct check_temp->temp_ok As per protocol temp_bad Root Cause: Insufficient energy for cyclization or decomposition at high temp. Action: Adjust temperature, consider microwave heating. check_temp->temp_bad Deviation end_good Consider High Dilution or Alternative Reagent temp_ok->end_good

Caption: Troubleshooting workflow for low yield.

  • Possible Cause A: Inactive Carbonylating Agent or Presence of Moisture.

    • Explanation: Reagents like triphosgene and CDI are moisture-sensitive. If they have been improperly stored or if the reaction is not run under strictly anhydrous conditions, they will decompose, halting the reaction.

    • Solution: Always use a freshly opened bottle of the carbonylating agent or verify the activity of an older batch. Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause B: Insufficient Reaction Temperature or Time.

    • Explanation: While initial activation may occur at low temperatures, the final intramolecular cyclization often has a significant energy barrier. If the reaction is not heated sufficiently or for long enough, it may stall after the initial activation step.

    • Solution: After the initial addition of the carbonylating agent at 0 °C, slowly warm the reaction to room temperature and then heat to reflux in a suitable solvent (e.g., THF, toluene, or acetonitrile). Monitor the reaction progress by TLC or LCMS to determine the optimal reaction time.

Problem 2: Formation of Insoluble Precipitate or Polymeric Byproducts

The formation of an insoluble white solid that is not the desired product is a strong indicator of intermolecular side reactions.

  • Explanation: Instead of the desired intramolecular cyclization, the activated carboxylic acid of one molecule can react with the amino group of another molecule. This process can repeat, leading to the formation of polyamides, which are often insoluble in common organic solvents.

  • Solution: High-Dilution Conditions.

    • Perform the reaction at a much lower concentration (e.g., 0.01–0.05 M). This favors the intramolecular reaction pathway over the intermolecular one.

    • Consider using a syringe pump for the slow addition of the carbonylating agent or the starting material to maintain a low instantaneous concentration of the reactive species.

Problem 3: Product is Difficult to Purify

Contamination with persistent impurities can make isolation of the pure product challenging.

  • Explanation: Common impurities include unreacted starting material, urea byproducts (from the reaction of amines with decomposed carbonylating agents), and partially reacted intermediates.

  • Solution: Optimized Workup and Purification.

    • Aqueous Workup: Upon reaction completion, carefully quench any remaining reactive species (e.g., with water or a mild aqueous base like NaHCO₃). This can help remove some water-soluble impurities.

    • Chromatography: If simple precipitation or recrystallization is insufficient, flash column chromatography is typically effective. Use a gradient elution system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) to separate the product from closely related impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexane) can significantly improve purity.

Data & Protocols
Table 1: Comparison of Common Carbonylating Agents
ReagentFormKey AdvantagesTypical ConditionsPotential Issues
Phosgene Toxic GasHighly reactive, allows for low reaction temperatures.Toluene or CH₂Cl₂, Et₃N, -78 °C to RTExtreme toxicity, requires specialized equipment (scrubbers, detectors)[7].
Triphosgene Crystalline SolidSafer to handle and store than phosgene[2].THF or Toluene, Et₃N or Pyridine, 0 °C to RefluxMoisture sensitive; can be sluggish, requiring heat; generates 3 eq. of phosgene.
CDI Crystalline SolidMuch safer, non-corrosive byproducts (imidazole).THF or DMF, RT to RefluxLess reactive, often requires higher temperatures and longer reaction times.
General Synthetic Pathway

The overall transformation is illustrated below.

Caption: General synthesis of pyrido[4,3-b]oxazin-3-one.

Protocol: Synthesis of Pyrido[4,3-b]oxazin-3-one using Triphosgene

This protocol provides a representative procedure using a safer alternative to phosgene.

Safety Warning: Triphosgene, while safer than gaseous phosgene, is still toxic and corrosive. It releases phosgene upon contact with moisture or nucleophiles. Handle it exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials:

  • 3-Aminopyridine-4-carboxylic acid (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Add 3-aminopyridine-4-carboxylic acid to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M. Stir the suspension.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine via syringe and stir for 15 minutes.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C for THF).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.

References

characterization challenges of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the characterization of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS: 1378678-80-8), a key intermediate in pharmaceutical development.[1][2] As Senior Application Scientists, we have compiled this resource to address common and complex challenges encountered during its analysis, ensuring data integrity and accelerating research timelines.

I. Core Compound Profile & Handling

This section provides fundamental information and essential handling protocols for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Chemical Structure Diagram

Caption: Structure of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one?

This compound is typically a solid at room temperature.[3] Key identifiers are summarized in the table below.

PropertyValueSource
CAS Number 1378678-80-8[1]
Molecular Formula C₇H₅ClN₂O₂[2]
Molecular Weight 184.58 g/mol [2]
Appearance Solid[3]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] Long-term exposure to light may induce degradation, a known issue for similar heterocyclic compounds.[4]

Q3: What are the primary uses of this compound?

It is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis.[1][2] Its scaffold is valuable for developing new pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.[2]

Q4: In which common solvents is this compound soluble for NMR analysis?

While specific solubility data is not widely published, compounds with this polarity and functionality are typically soluble in deuterated dimethyl sulfoxide (DMSO-d₆) and may have partial solubility in deuterated chloroform (CDCl₃) or methanol (CD₃OD). DMSO-d₆ is often the best initial choice as it can dissolve a wide range of polar organic molecules and will not exchange with the N-H proton, allowing for its observation.

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific problems that may arise during the analytical characterization of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Workflow for Compound Characterization

Caption: Standard workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows broad signals, especially for the N-H proton. Why is this happening and how can I fix it?

Causality: Broadening of N-H signals is common and can be caused by several factors:

  • Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a broad signal.

  • Proton Exchange: The N-H proton can exchange with trace amounts of water or acidic impurities in the NMR solvent. This chemical exchange occurs on a timescale that broadens the signal.

  • Intermediate Rotational Freedom (Conformational Dynamics): The oxazine ring may undergo conformational flexing, and if the rate of this change is on the NMR timescale, it can lead to signal broadening.

Troubleshooting Protocol:

  • Confirm the N-H Signal: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear. This is a definitive test to identify the N-H peak.

  • Dry the Solvent: Ensure your deuterated solvent is anhydrous. Use a freshly opened ampule or a solvent dried over molecular sieves to minimize exchange with water.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to conformational dynamics, the signal may sharpen at either lower temperatures (where exchange is slow) or higher temperatures (where exchange is fast).

  • Use DMSO-d₆: If not already using it, switch to DMSO-d₆. Its ability to form strong hydrogen bonds with the N-H proton slows down the exchange rate, often resulting in a sharper signal.

Q2: I see more aromatic signals than expected. Could this be an impurity?

Causality: The expected ¹H NMR spectrum should show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additional signals strongly suggest the presence of impurities, which could be:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Formation of a constitutional isomer during cyclization.

  • Degradation Products: The oxazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions, potentially leading to ring-opened products.[5]

Troubleshooting Protocol:

  • Analyze Starting Material Spectra: Compare the spectrum of your product with the spectra of the starting materials to identify any carry-over.

  • Perform 2D NMR: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other. The two protons on the pyridine ring should show a correlation. Uncorrelated signals in the aromatic region are likely from an impurity. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their attached carbons, helping to identify distinct molecular spin systems.

  • LCMS Analysis: Liquid Chromatography-Mass Spectrometry is the most effective method to separate the main product from impurities and obtain their respective mass-to-charge ratios, confirming the presence of multiple species.

Predicted ¹H and ¹³C NMR Shifts: (Note: These are estimated values based on analogous structures like pyridones and benzoxazinones.[6][7] Actual shifts may vary.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O-~165-170Carbonyl carbon, no attached proton.
-O-CH₂-C=O~4.5 - 4.8 (s, 2H)~65-70Methylene protons adjacent to oxygen.
-NH-~8.0 - 10.0 (br s, 1H)-Amide proton, shift is highly dependent on solvent and concentration.
Pyridine CH~7.0 - 8.5 (d, 1H)~115-140Two distinct signals expected for the two pyridine protons.
Pyridine CH~7.0 - 8.5 (d, 1H)~115-140Two distinct signals expected for the two pyridine protons.
Pyridine C-Cl-~145-150Quaternary carbon attached to chlorine.
Pyridine C-O/N-~140-155Quaternary carbons at the ring fusion.
Mass Spectrometry (MS)

Q1: I am not observing the molecular ion peak (M⁺) in my mass spectrum. Is my sample degrading?

Causality: The absence of a molecular ion peak is a common challenge in mass spectrometry, especially with electron ionization (EI).[8]

  • High Fragmentation: The molecular ion may be energetically unstable and fragment completely in the ion source before it can be detected.[9]

  • Ionization Technique: "Hard" ionization techniques like Electron Ionization (EI) impart significant energy, promoting fragmentation. "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an intact molecular ion.

Troubleshooting Protocol:

  • Switch Ionization Method: If using EI, switch to a soft ionization technique like ESI. This will likely show the protonated molecule [M+H]⁺ (m/z 185.01) or other adducts. High-Resolution Mass Spectrometry (HRMS) with ESI is the gold standard for confirming the elemental composition.

  • Check for Isotope Pattern: Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Look for a pair of peaks separated by 2 Da (e.g., at m/z 185 and 187 for [M+H]⁺) with a ~3:1 intensity ratio. This is a definitive signature for a monochlorinated compound.

  • In-Source Fragmentation: If using LC-MS with ESI, reduce the cone voltage or fragmentor voltage. High voltages can induce fragmentation in the ion source.[9]

Q2: How can I interpret the fragmentation pattern for this molecule?

Causality: Fragmentation in mass spectrometry follows predictable chemical pathways, often involving the loss of stable neutral molecules or radicals.[10] For 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, fragmentation is likely initiated at the lactam and ether functionalities.

Predicted Fragmentation Pathway (Illustrative): A common fragmentation pathway for lactams is the loss of carbon monoxide (CO).

G M [M+H]⁺ m/z = 185/187 F1 Fragment 1 m/z = 157/159 M->F1 - CO F2 Fragment 2 m/z = 129/131 F1->F2 - C₂H₂ F3 Fragment 3 m/z = 122 F1->F3 - Cl

Caption: A potential ESI-MS/MS fragmentation pathway.

Interpretation Steps:

  • Loss of CO: The most likely initial fragmentation is the loss of carbon monoxide (28 Da) from the lactam ring, leading to a fragment at m/z 157/159. This is a characteristic loss for many cyclic carbonyl compounds.[11]

  • Loss of Chlorine: Loss of a chlorine radical (35/37 Da) can occur, leading to a fragment at m/z 122.

  • Ring Cleavage: Further fragmentation can involve cleavage of the oxazine or pyridine rings.

By proposing structures for these key fragments and confirming their masses with HRMS, you can build confidence in your structural assignment.

III. References

  • SynHet. 5-Chloro-2h-pyrido[4,3-b][1][3]oxazin-3(4h)-one.--INVALID-LINK--

  • Meti, et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World J Pharm Sci 2015; 3(2): 277-287. --INVALID-LINK--

  • MySkinRecipes. 5-Chloro-2H-pyrido[4,3-b][1][3]oxazin-3(4H)-one.--INVALID-LINK--

  • Fluorochem. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][3]oxazine.--INVALID-LINK--

  • Wang, et al. (2011). Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4445-4448. --INVALID-LINK--

  • Al-Mousawi, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 255-264. --INVALID-LINK--

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. --INVALID-LINK--

  • CymitQuimica. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][3]oxazine.--INVALID-LINK--

  • Erba, et al. (1989). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 27(11), 1057-1062. --INVALID-LINK--

  • ChemScene. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][3]oxazine.--INVALID-LINK--

  • Wikipedia. Fragmentation (mass spectrometry).--INVALID-LINK--

  • Chem Help ASAP. Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. --INVALID-LINK--

  • Capuano, et al. (2006). 5,5′-(Piperazine-1,4-diyl)bis(8-chloropyrido[2,3-b][1][12]benzoxazepine). Acta Crystallographica Section E, 62(12), o5434-o5436. --INVALID-LINK--

  • University of Arizona. Mass Spectrometry: Fragmentation.--INVALID-LINK--

  • Funke, et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-9. --INVALID-LINK--

  • Wang, et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances, 11(32), 19683-19687. --INVALID-LINK--

References

troubleshooting failed reactions in 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one synthesis

Technical Support Center: Synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of heterocyclic chemistry.

Introduction to the Synthetic Challenge

The synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While a specific, detailed protocol for this exact molecule is not widely published, a logical and efficient synthetic strategy can be devised based on the synthesis of analogous pyridoxazinone and benzoxazinone structures. This guide will focus on a plausible and chemically sound two-step approach:

  • Acylation: The reaction of a key intermediate, 4-amino-5-chloropyridin-3-ol, with chloroacetyl chloride to form the N-(4-chloro-3-hydroxy-pyridin-5-yl)-2-chloroacetamide intermediate.

  • Cyclization: An intramolecular Williamson ether synthesis of the chloroacetamide intermediate to yield the final product, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

This guide is structured to address potential failures at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathwaycluster_0Step 1: Acylationcluster_1Step 2: Cyclization4-amino-5-chloropyridin-3-ol4-amino-5-chloropyridin-3-olIntermediateN-(4-chloro-3-hydroxy-pyridin-5-yl)-2-chloroacetamide4-amino-5-chloropyridin-3-ol->IntermediateBase (e.g., Pyridine, TEA)Solvent (e.g., DCM, THF)Chloroacetyl_chlorideChloroacetyl ChlorideChloroacetyl_chloride->IntermediateFinal_Product5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneIntermediate->Final_ProductStrong Base (e.g., NaH, K2CO3)Solvent (e.g., DMF, DMSO)

Caption: Proposed two-step synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.

Troubleshooting Guide & FAQs

Part 1: Synthesis of the Key Intermediate (4-amino-5-chloropyridin-3-ol)

The successful synthesis of the final product is highly dependent on the quality of the starting materials. The preparation of 4-amino-5-chloropyridin-3-ol can be challenging.

FAQ 1: I am having difficulty synthesizing 4-amino-5-chloropyridin-3-ol. What are some common routes and potential issues?

  • Expert Insight: The synthesis of substituted aminopyridinols can be complex. A common approach involves the multi-step synthesis from commercially available chloropyridines. For instance, starting from 3,4,5-trichloropyridine, a selective nucleophilic substitution with an amine, followed by hydrolysis and reduction, could yield the desired intermediate.

  • Troubleshooting:

    • Low Yield in Amination: The regioselectivity of amination on polychlorinated pyridines can be poor. Careful control of temperature and the choice of aminating agent and solvent are crucial. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Incomplete Hydrolysis: Hydrolysis of a nitrile or ester precursor to the corresponding carboxylic acid can be sluggish. Strong acidic or basic conditions and elevated temperatures may be required.[3]

    • Difficult Purification: The polarity of aminopyridinols can make them difficult to purify by standard column chromatography. Recrystallization is often the preferred method.

Part 2: The Acylation Reaction

The acylation of the amino group of 4-amino-5-chloropyridin-3-ol with chloroacetyl chloride is a critical step. Several issues can arise here.

FAQ 2: My acylation reaction is giving a low yield of the desired N-(4-chloro-3-hydroxy-pyridin-5-yl)-2-chloroacetamide. What could be the problem?

  • Expert Insight: Low yields in this step often point to issues with reagent purity, reaction conditions, or side reactions. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.

  • Troubleshooting Workflow:

Acylation_TroubleshootingStartLow Yield in AcylationCheck_ReagentsVerify Purity of Starting Material and Chloroacetyl ChlorideStart->Check_ReagentsCheck_ConditionsReview Reaction Conditions:- Anhydrous?- Temperature Control?- Base Stoichiometry?Start->Check_ConditionsSide_ReactionsConsider Side Reactions:- O-acylation?- Di-acylation?Start->Side_ReactionsReagent_SolutionPurify Starting Material.Use Freshly Distilled Chloroacetyl Chloride.Check_Reagents->Reagent_SolutionConditions_SolutionEnsure Dry Solvent and Inert Atmosphere.Add Chloroacetyl Chloride Slowly at Low Temperature (0 °C).Use 1.0-1.2 Equivalents of Base.Check_Conditions->Conditions_SolutionSide_Reaction_SolutionUse a Non-nucleophilic Base (e.g., TEA, DIPEA).Consider Protecting the Hydroxyl Group.Side_Reactions->Side_Reaction_Solution

Caption: Troubleshooting workflow for low yield in the acylation step.

FAQ 3: I am observing multiple products in my acylation reaction. What are the likely side products and how can I avoid them?

  • Expert Insight: The presence of both an amino and a hydroxyl group in the starting material makes it susceptible to competing acylation reactions.

  • Common Side Products:

    • O-Acylation: The hydroxyl group can also be acylated by chloroacetyl chloride, leading to the formation of an ester. This is more likely if a strong base is used that can deprotonate the phenol.

    • Di-acylation: Both the amino and hydroxyl groups may be acylated.

    • Polymerization: Chloroacetyl chloride can self-polymerize or react with the product to form polymeric materials, especially at higher temperatures.

  • Mitigation Strategies:

    • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.

    • Temperature Control: Add the chloroacetyl chloride dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

    • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing in the reaction.

    • Selective Protection: In complex cases, protection of the hydroxyl group as a silyl ether or another suitable protecting group prior to acylation may be necessary.

Part 3: The Intramolecular Cyclization

The final ring-closing step is an intramolecular Williamson ether synthesis, which can be prone to failure if not performed under optimal conditions.

FAQ 4: The cyclization of the chloroacetamide intermediate is not proceeding to completion. How can I drive the reaction forward?

  • Expert Insight: Incomplete cyclization is often due to an insufficiently strong base, suboptimal temperature, or solvent effects. The Williamson ether synthesis is an SN2 reaction, and its success depends on several factors.[1][4]

  • Troubleshooting Table:

Potential Issue Explanation Recommended Action
Insufficient Base Strength The phenolic proton must be fully deprotonated to form the nucleophilic alkoxide. Weaker bases like K₂CO₃ may not be sufficient.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions when using hydrides.
Low Reaction Temperature Intramolecular reactions, while often favored, may still require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.
Poor Solvent Choice The solvent must be able to dissolve the reactants and stabilize the transition state.Use a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SN2 reactions.[5]
Presence of Water Water will quench the strong base and can also hydrolyze the chloroacetamide intermediate.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

FAQ 5: I am getting a complex mixture of products during the cyclization step instead of the desired pyridoxazinone. What are the possible side reactions?

  • Expert Insight: Side reactions in this step often involve intermolecular reactions or degradation of the starting material or product.

  • Potential Side Reactions:

    • Intermolecular Dimerization: Two molecules of the chloroacetamide intermediate can react with each other to form a dimeric ether. This is more likely at higher concentrations.

    • Elimination: Although less likely with a primary chloride, elimination to form an α,β-unsaturated amide is a possibility, especially at high temperatures with a sterically hindered base.

    • Hydrolysis: If water is present, the chloroacetamide can be hydrolyzed back to the amine and chloroacetic acid.

    • Degradation: The pyridoxazinone ring may be unstable under strongly basic or acidic conditions, especially at elevated temperatures.[6]

  • Preventative Measures:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.

    • Careful Choice of Base and Temperature: Use the mildest base and lowest temperature that effectively promotes the reaction.

    • Inert Atmosphere: As mentioned previously, excluding moisture and oxygen is critical.

Part 4: Purification and Characterization

FAQ 6: I am having trouble purifying the final product. What are some effective methods?

  • Expert Insight: Pyridoxazinone derivatives can sometimes be challenging to purify due to their polarity and potential for degradation on silica gel.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for achieving high purity.

    • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent. This can help to prevent product degradation and tailing.

    • Acid-Base Extraction: The product may have some acidic or basic character that can be exploited for purification through extraction.

Experimental Protocols (Representative Examples)

These protocols are provided as a starting point and may require optimization for your specific setup and scale.

Protocol 1: Acylation of 4-amino-5-chloropyridin-3-ol

  • To a solution of 4-amino-5-chloropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Intramolecular Cyclization

  • To a solution of the crude N-(4-chloro-3-hydroxy-pyridin-5-yl)-2-chloroacetamide from the previous step in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Technical Support Center: Purification of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS: 1378678-80-8) is a critical heterocyclic intermediate in medicinal chemistry and drug development.[1] While its synthesis provides a valuable scaffold, researchers frequently encounter challenges during its purification. The inherent reactivity of the oxazinone ring system can lead to the formation of various artifacts, complicating analysis and compromising sample purity. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic basis for common purification issues to empower researchers to obtain highly pure material.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one in a direct question-and-answer format.

Q1: After my chromatographic purification, I see a new major peak in my LCMS with a mass increase of +18 Da. What is this impurity and why did it form?

A1: An increase of +18 Da corresponds to the addition of a water molecule. This is the hallmark of hydrolysis, a common artifact for this class of compounds. The oxazinone ring contains an ester-like (carbamate) linkage that is susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions. Standard silica gel, with its acidic silanol (Si-OH) groups on the surface, can readily catalyze this ring-opening reaction during column chromatography. The product is the corresponding amino acid, 2-amino-4-chloropyridin-3-yloxy)acetic acid.

The high sensitivity of related pyrido-oxazinone structures to hydrolysis, particularly in the pH range of 4.0 to 8.0, has been previously documented.[2]

Q2: My ¹H NMR spectrum of the "purified" product looks clean, but my yield is very low and I see a baseline "smear" on my TLC plate. What's happening?

A2: This is another classic sign of on-column degradation, specifically ring-opening catalyzed by silica gel. The resulting carboxylic acid artifact is highly polar and can stick irreversibly to the silica column or streak down the TLC plate, leading to apparent "disappearance" of the material and low recovery. While the fractions you collect might appear clean by NMR, a significant portion of your product has been converted into this polar, immobile artifact.

Q3: I used methanol as a co-solvent in my chromatography and now have an impurity with a mass increase of +32 Da. Is this related to the hydrolysis issue?

A3: Yes, this is a related but distinct artifact. A +32 Da mass increase corresponds to the addition of methanol. Instead of hydrolysis (attack by water), your compound has undergone methanolysis (attack by methanol). The mechanism is similar: the nucleophilic methanol attacks the carbonyl of the oxazinone ring, leading to the formation of the methyl ester of the ring-opened product. This is a critical consideration, as methanol is a very common solvent for both chromatography and for dissolving samples for analysis. Studies on similar heterocyclic systems confirm their sensitivity and potential for rapid reaction in methanol-containing solutions.[2]

Q4: What are the recommended conditions for storing the purified 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one to ensure long-term stability?

A4: To prevent degradation, the purified compound should be stored as a solid under inert atmosphere (argon or nitrogen), in a desiccator to protect from moisture, and at a low temperature (2-8°C is recommended). Protection from light is also advisable, as related chloro-substituted heterocyclic compounds have shown susceptibility to photodegradation.[3] Avoid storing it in solution, especially in protic solvents like methanol or water, for any extended period.

Part 2: Artifact Identification and Mitigation Strategies

A systematic approach is crucial for preventing artifact formation. Below are the primary artifacts, their identification, and proven methods for mitigation.

Artifact Profile Summary
Artifact NameStructureMass ChangePrimary Identification Method
Hydrolysis Product 2-((2-amino-4-chloropyridin-3-yl)oxy)acetic acid+18 DaLCMS, ¹H NMR (disappearance of CH₂O singlet, appearance of broad COOH)
Methanolysis Product Methyl 2-((2-amino-4-chloropyridin-3-yl)oxy)acetate+32 DaLCMS, ¹H NMR (appearance of O-CH₃ singlet ~3.7 ppm)
Mitigation Strategy 1: Modifying Chromatographic Conditions

The primary cause of artifact formation is often the stationary phase. The following protocol minimizes contact with acidic surfaces.

Detailed Protocol: Purification via Neutral Alumina Flash Chromatography

  • Preparation: Dry your crude product under high vacuum to remove residual water and solvents.

  • Column Packing:

    • Use Brockmann I activity neutral alumina, slurried in 100% hexanes or heptane.

    • Do not use acidic silica gel. If silica must be used, first neutralize it by flushing the packed column with your eluent containing 1% triethylamine (TEA) before loading the sample.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Alternatively, use dry loading by adsorbing the crude product onto a small amount of neutral alumina.

  • Elution:

    • Employ an anhydrous, non-protic solvent system. A gradient of ethyl acetate in heptane or DCM in heptane is recommended.

    • Crucially, avoid alcoholic co-solvents like methanol.

  • Fraction Collection & Analysis:

    • Monitor fractions by TLC.

    • Combine pure fractions and immediately run a QC check (LCMS) to confirm the absence of +18 or other solvent-adduct peaks before concentrating.

  • Solvent Removal: Remove the solvent under reduced pressure at a bath temperature below 40°C.

Mitigation Strategy 2: Recrystallization

When possible, recrystallization is the superior method as it completely avoids contact with catalytic stationary phases.

Detailed Protocol: Purification via Recrystallization

  • Solvent Screening: In parallel, test the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility when hot.

    • Recommended Screening Solvents: Ethyl acetate, acetonitrile, isopropanol, toluene.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place it in a 4°C refrigerator, and then a -20°C freezer.

    • Avoid rapid crashing out of the solution, as this can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum.

Part 3: Visualization Hub

The following diagrams illustrate the key transformation pathways and troubleshooting logic discussed in this guide.

G Diagram 1: General Troubleshooting Workflow start Crude Product purification Purification Step (e.g., Chromatography) start->purification analysis Post-Purification Analysis (LCMS, NMR) purification->analysis pure Product is Pure (>98%) analysis->pure Yes impure Unexpected Peaks Observed analysis->impure No identify Identify Impurity (Check Mass Shift) impure->identify plus18 Mass Shift = +18 Da (Hydrolysis) identify->plus18 [H₂O] plus32 Mass Shift = +32 Da (Methanolysis) identify->plus32 [MeOH] mitigate Implement Mitigation Strategy: - Use Neutral Alumina - Avoid Protic Solvents - Recrystallize plus18->mitigate plus32->mitigate

Caption: General workflow for identifying and mitigating common purification artifacts.

Caption: The mechanism of water addition leading to the ring-opened hydrolysis artifact.

Caption: The mechanism of methanol addition leading to the ring-opened ester artifact.

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this important pharmaceutical intermediate.[1][2] We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common challenges, and provide a framework for logical process optimization.

Strategic Overview: A Plausible Synthetic Pathway

The synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (Target Compound 3 ) is most effectively approached via a two-step sequence starting from 4-amino-3-chloronicotinic acid (1 ). This strategy involves an initial acylation followed by a base-mediated intramolecular cyclization. This pathway is selected for its reliability and use of readily accessible reaction classes.

The core transformation hinges on the nucleophilic character of the amino group for the initial acylation and the subsequent intramolecular SN2 reaction to form the heterocyclic ring. Understanding the interplay between these steps is critical for troubleshooting and successful scale-up.

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization SM 4-Amino-3-chloronicotinic Acid (1) Reagent1 Chloroacetyl Chloride Pyridine or Et3N Anhydrous Solvent (e.g., THF, DCM) Acylation Acylated Intermediate (2) 4-(2-chloroacetamido)-3-chloronicotinic acid Reagent2 Base (e.g., K2CO3, NaH) Polar Aprotic Solvent (e.g., DMF, DMSO) Cyclization Target Compound (3) 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Reagent1->Acylation Forms Amide Bond Reagent2->Cyclization Intramolecular Williamson Ether Synthesis

Caption: Proposed two-step synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during synthesis, structured in a question-and-answer format.

General Issues & Best Practices

Q: My reaction yields are inconsistent between batches. What are the first things to check?

A: Inconsistency is often traced back to fundamental parameters. Before altering core reaction conditions, verify the following:

  • Purity of Starting Materials: Ensure the purity of your 4-amino-3-chloronicotinic acid. Acid-base titrations or quantitative NMR (qNMR) can confirm its assay. Impurities can interfere with both the acylation and cyclization steps.[3]

  • Solvent Quality: Ensure all solvents are anhydrous, especially for the acylation step where chloroacetyl chloride is highly water-sensitive. The presence of water will quench the acylating agent and can hydrolyze the product. For the cyclization step, residual water can affect the efficacy of strong bases like sodium hydride.

  • Inert Atmosphere: The phenothiazine core, a related heterocyclic system, is known to be susceptible to oxidation at elevated temperatures.[4] While less of a concern here, maintaining an inert atmosphere (Nitrogen or Argon) is good practice, especially during the heated cyclization step, to prevent unknown oxidative side reactions.

Step 1: Acylation with Chloroacetyl Chloride

Q: I am getting a low yield of the acylated intermediate (2). What are the potential causes?

A: Low yields in this step typically stem from three main issues: incomplete reaction, side reactions, or degradation.

  • Incomplete Reaction:

    • Cause: Insufficient reactivity of the amino group or deactivation of the chloroacetyl chloride.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is used to scavenge the HCl generated. This prevents the protonation of the starting material's amino group, which would render it non-nucleophilic.[5] Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.[6]

  • Side Reactions:

    • Cause: The carboxylic acid group can potentially react with the chloroacetyl chloride to form a mixed anhydride, which may lead to other byproducts.

    • Solution: Perform the reaction at low temperatures (0 °C to room temperature) to favor N-acylation over O-acylation of the carboxylic acid. The N-acylation is generally kinetically favored.

  • Degradation:

    • Cause: Chloroacetyl chloride is highly reactive. At elevated temperatures, it can lead to charring or polymerization with the pyridine-containing starting material.

    • Solution: Maintain strict temperature control. Add the chloroacetyl chloride dropwise to a cooled solution of the aminonicotinic acid and base.

Step 2: Base-Mediated Intramolecular Cyclization

Q: The cyclization reaction is stalling and I'm left with unreacted intermediate (2). How can I drive the reaction to completion?

A: This is a common hurdle in ring-closing reactions. The key is to optimize the conditions to favor the intramolecular cyclization.

  • Base Strength & Stoichiometry:

    • Cause: The base may be too weak to fully deprotonate the carboxylic acid, or an insufficient amount was used. Two equivalents of base are theoretically required: one to neutralize the carboxylic acid and one to facilitate the subsequent ring closure.

    • Solution: Use a stronger base. While potassium carbonate may work, sodium hydride (NaH) in an anhydrous solvent like DMF or THF is often more effective for forming the carboxylate nucleophile. Ensure at least two full equivalents are used.

  • Temperature:

    • Cause: The activation energy for the intramolecular SN2 reaction may not be met at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., 50-80 °C). High temperatures can cause decomposition, so monitor the reaction closely by TLC to find the optimal balance between reaction rate and product stability.[3]

  • Solvent Choice:

    • Cause: The solvent must be able to dissolve the intermediate and be compatible with the base. Protic solvents like ethanol will quench strong bases.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively solvate the cation of the base (e.g., Na+) and do not interfere with the nucleophilic carboxylate.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step CheckTLC Analyze TLC/LC-MS. What is the major species? Start->CheckTLC SM_Present Mainly Unreacted Intermediate (2) CheckTLC->SM_Present Yes Complex_Mixture Complex Mixture of Products CheckTLC->Complex_Mixture No Base_Check Is the base strong enough? (e.g., K2CO3 vs. NaH) SM_Present->Base_Check Decomposition_Check Possible intermolecular reactions or decomposition. Complex_Mixture->Decomposition_Check Temp_Check Is temperature adequate? Base_Check->Temp_Check Yes Increase_Base Action: Use stronger base (e.g., NaH) and ensure >2 equivalents. Base_Check->Increase_Base No Solvent_Check Is solvent anhydrous and aprotic (DMF, DMSO)? Temp_Check->Solvent_Check Yes Increase_Temp Action: Increase temperature incrementally (e.g., to 60 °C). Temp_Check->Increase_Temp No Solvent_Check->Increase_Base No Change_Solvent Action: Ensure solvent is dry and appropriate for the base. Dilution_Action Action: Run reaction at higher dilution to favor intramolecular cyclization. Lower temperature to check for stability. Decomposition_Check->Dilution_Action

Caption: Troubleshooting workflow for low yield in the cyclization step.

Q: My final product is difficult to purify. What are the common impurities and how can I remove them?

A: Purification challenges often arise from unreacted starting materials or salt byproducts.

  • Unreacted Intermediate (2): This impurity is acidic due to its carboxylic acid group. During workup, you can perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The intermediate will move to the aqueous layer as its carboxylate salt, while the neutral target compound remains in the organic layer.

  • Salt Byproducts: If using a base like K₂CO₃ or NaH, inorganic salts will be present. These are typically removed by an aqueous workup. Ensure the product is fully precipitated or extracted from the aqueous phase before filtration or solvent removal.

  • Solvent Residue: High-boiling solvents like DMF or DMSO can be difficult to remove. After the main extraction, washing the organic layer thoroughly with brine can help pull residual DMF/DMSO into the aqueous phase. Final traces can be removed under high vacuum.

Scale-Up Considerations

Q: I am scaling this synthesis to a 1 kg batch. What are the primary safety and process challenges?

A: Scaling up introduces significant challenges related to reaction control and material handling.

  • Exotherm Management (Step 1): The reaction of chloroacetyl chloride with the amine is highly exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature spike.

    • Solution: Use a jacketed reactor with controlled cooling. Implement slow, subsurface addition of the chloroacetyl chloride to manage the exotherm. A reaction calorimetry study is highly recommended to understand the thermal profile before scaling.

  • Reagent Handling (Step 2): Using sodium hydride (NaH) on a kilogram scale requires specialized handling procedures. NaH is a flammable solid that reacts violently with water.

    • Solution: NaH is typically supplied as a dispersion in mineral oil. Ensure it is added in portions under a robust nitrogen atmosphere. The hydrogen gas evolved during the reaction must be safely vented. Consider alternative, less hazardous bases if the process allows, although this may require significant re-optimization.

  • Product Isolation: Filtering a 1 kg batch of solid product is different from a lab-scale filtration.

    • Solution: Ensure you have an appropriately sized filter (e.g., a Nutsche filter) and an efficient washing procedure to remove impurities from the filter cake. Inefficient washing is a common source of impurities in the final product on a large scale.

Reference Experimental Protocols

The following protocols are provided as a starting point. Optimization will be necessary based on your specific equipment and reagent quality.

Protocol 1: Synthesis of 4-(2-chloroacetamido)-3-chloronicotinic acid (2)
  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-amino-3-chloronicotinic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material).

  • Cool the resulting slurry to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • In a separate flask, dissolve chloroacetyl chloride (1.05 eq) in anhydrous THF (2 mL per gram).

  • Add the chloroacetyl chloride solution to the reaction mixture dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).

  • Upon completion, cool the mixture back to 0 °C and slowly add water to quench any remaining chloroacetyl chloride.

  • Adjust the pH to ~2 with 1M HCl. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude intermediate 2 .

Protocol 2: Synthesis of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (3)
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the acylated intermediate 2 (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 15 mL per gram).

  • Cool the solution to 0 °C.

  • Carefully add potassium carbonate (2.5 eq) portion-wise.

  • Slowly heat the reaction mixture to 60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool to room temperature and pour the mixture into ice water.

  • The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration. Wash the filter cake thoroughly with water to remove DMF and salts, followed by a wash with a cold non-polar solvent like diethyl ether to aid in drying.

  • Dry the solid under vacuum to yield the target compound 3 . Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Data Summary Tables

Table 1: Cyclization Condition Optimization
EntryBase (eq.)SolventTemperature (°C)Time (h)Conversion (%)Notes
1K₂CO₃ (2.5)DMF605~75%Sluggish reaction, starting material remains.
2K₂CO₃ (2.5)DMF1003~85%Some byproduct formation observed.
3NaH (2.2)THF258~60%Limited solubility of intermediate in THF.
4NaH (2.2) DMF 40 2 >95% Optimal conditions for speed and yield.
5Cs₂CO₃ (2.5)DMF604~90%Good conversion, but higher reagent cost.
Table 2: Key Analytical Data
CompoundMolecular FormulaMWExpected ¹H NMR Signals (δ, ppm)Expected MS (ESI+) [M+H]⁺
Intermediate (2) C₈H₅Cl₂N₂O₃252.0513-14 (br s, 1H, COOH), 8.5-8.7 (m, 2H, Ar-H), 4.3 (s, 2H, CH₂Cl)252.9 / 254.9
Target (3) C₇H₅ClN₂O₂184.5810-11 (br s, 1H, NH), 8.3-8.5 (m, 2H, Ar-H), 4.8 (s, 2H, OCH₂)185.0 / 187.0

References

Validation & Comparative

A Framework for Comparative Analysis of Novel EGFR Inhibitors: A Case Study of 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the hypothetical compound 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one as a case study. As a researcher in oncology drug discovery, the ability to rigorously assess new chemical entities against established benchmarks is paramount. This document is structured to not only present a comparative overview of existing EGFR tyrosine kinase inhibitors (TKIs) but also to provide the detailed experimental methodologies required to generate such data for a novel compound.

The Central Role of EGFR in Oncology and the Evolution of its Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for therapeutic intervention, leading to the development of several generations of TKIs.

  • First-Generation Reversible Inhibitors: Gefitinib and Erlotinib were the pioneers in this class, demonstrating significant clinical benefit in patients with EGFR-mutated NSCLC.[3] They function by competitively binding to the ATP-binding site of the EGFR kinase domain.[4][5] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[6]

  • Second-Generation Irreversible Inhibitors: Afatinib and Dacomitinib were designed to overcome this resistance by forming a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[7] While showing improved activity, they often exhibit increased toxicity due to their pan-ErbB family inhibition.[8]

  • Third-Generation Mutant-Selective Inhibitors: Osimertinib represents a significant advancement, designed to potently and selectively inhibit both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[9][10] This selectivity profile translates to a wider therapeutic window and reduced side effects.[11]

Introducing a Novel Scaffold: The Pyrido[4,3-b]oxazinone Core

The quest for novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome emerging resistance mechanisms is ongoing. The pyrido[4,3-b]oxazinone scaffold represents a promising starting point for the design of new TKIs. While specific biological data for 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one is not yet publicly available, recent research on the structurally related pyrido[2,3-b][12]oxazine core has demonstrated potent EGFR inhibitory activity.[11][12]

A study on novel pyrido[2,3-b][12]oxazine derivatives revealed compounds with significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those with the T790M resistance mutation.[12] The most promising compounds from this series exhibited IC50 values comparable to osimertinib in certain cell lines, validating the potential of this heterocyclic system for EGFR target engagement.[11]

This guide will now delineate the experimental workflows necessary to characterize a novel compound like 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one and compare its performance against established EGFR inhibitors.

Comparative Data Summary

The following tables provide a comparative overview of key performance metrics for established EGFR inhibitors. A researcher would aim to populate the column for a novel compound, such as 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one, using the experimental protocols detailed later in this guide.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorGenerationEGFR (WT)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
Gefitinib1st~100-500~10-50~5-20>1000
Erlotinib1st~50-200~5-30~2-15>1000
Afatinib2nd~0.5~0.4~0.2~10
Osimertinib3rd~500-1800~1~1~15
5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one Novel Data to be determinedData to be determinedData to be determinedData to be determined

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.[7][9]

Table 2: Cellular Anti-proliferative Activity (IC50, µM)

InhibitorCell Line (EGFR status)IC50 (µM)
GefitinibA431 (WT, overexpressed)~0.1-1
HCC827 (Exon 19 Del)~0.01-0.05
H1975 (L858R/T790M)>10
ErlotinibA431 (WT, overexpressed)~0.1-1
HCC827 (Exon 19 Del)~0.01-0.05
H1975 (L858R/T790M)>10
AfatinibA431 (WT, overexpressed)~0.05-0.5
HCC827 (Exon 19 Del)~0.001-0.01
H1975 (L858R/T790M)~0.1-0.5
OsimertinibA431 (WT, overexpressed)~1-5
HCC827 (Exon 19 Del)~0.01-0.05
H1975 (L858R/T790M)~0.01-0.05
5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one A431 (WT, overexpressed)Data to be determined
HCC827 (Exon 19 Del)Data to be determined
H1975 (L858R/T790M)Data to be determined

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.[7][12]

Visualizing EGFR Signaling and Inhibition

The following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating a novel inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Inhibitor_Evaluation_Workflow start Novel Compound Synthesis (5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one) kinase_assay In Vitro Kinase Assay (Biochemical Potency - IC50) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Cellular Potency - IC50) start->cell_assay data_analysis Comparative Data Analysis (vs. Known Inhibitors) kinase_assay->data_analysis western_blot Western Blot Analysis (Target Engagement & Pathway Inhibition) cell_assay->western_blot cell_assay->data_analysis western_blot->data_analysis conclusion Lead Candidate Identification data_analysis->conclusion

Caption: Experimental Workflow for Novel EGFR Inhibitor Evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to evaluate a novel EGFR inhibitor.

In Vitro EGFR Kinase Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Principle: The assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.

Materials:

  • Recombinant human EGFR kinase (WT, L858R, L858R/T790M mutants)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2mM MnCl2, 50µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compound (e.g., 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one) and reference inhibitors dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the EGFR enzyme and substrate in kinase assay buffer. c. Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT/MTS)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines with different EGFR statuses.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cancer cell lines (e.g., A431, HCC827, H1975)

  • Complete growth medium

  • Test compound and reference inhibitors

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound and reference inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (MTS Protocol): a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting percent viability against the logarithm of the compound concentration and fitting to a non-linear regression curve.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is hitting its intended target (EGFR) and modulating downstream signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.

Materials:

  • Cancer cell line (e.g., HCC827)

  • Serum-free medium

  • EGF ligand

  • Test compound and reference inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: a. Plate cells and allow them to attach. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with the test compound or a reference inhibitor at various concentrations for 2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Lysate Preparation: a. Wash the cells with ice-cold PBS. b. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Add ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the phosphorylated protein signal to the total protein level, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

Conclusion

The successful development of a novel EGFR inhibitor requires a systematic and rigorous evaluation of its biochemical potency, cellular activity, and mechanism of action. By following the framework and detailed protocols outlined in this guide, researchers can effectively characterize new chemical entities like 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one. The promising activity of the related pyrido[2,3-b][12]oxazine scaffold underscores the potential of this chemical class. A thorough comparative analysis against established inhibitors is crucial for identifying next-generation therapeutics that can overcome the challenges of drug resistance in EGFR-driven cancers.

References

Unmasking the Molecular Target of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. One of the most critical steps in this process is the identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for validating the target of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one , a heterocyclic compound with potential therapeutic applications. While this specific molecule is primarily available as a chemical intermediate with limited public data on its direct biological target, its structural backbone, the pyrido[4,3-b][1][2]oxazine scaffold, has been explored in the context of anticancer research.[3] This suggests that its molecular target may be implicated in cell proliferation and survival pathways.

This guide will therefore proceed with a scientifically plausible hypothesis: that 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one may exert its effects through the inhibition of a key signaling node in cancer, such as a protein kinase. We will use the well-studied Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling often dysregulated in myeloproliferative disorders, as our primary hypothesized target for the purpose of outlining a robust validation strategy.[4] This approach will not only provide a clear roadmap for investigating this specific compound but also serve as a versatile template for target validation of other novel chemical entities.

We will compare the hypothetical activity of our compound of interest with a known, potent JAK2 inhibitor, Fedratinib (TG101348) , to provide a clear benchmark for our validation assays.

The Strategic Framework for Target Validation

Our experimental approach is designed as a multi-tiered strategy, moving from broad, high-throughput screening to specific, mechanistic studies. This ensures a logical and cost-effective progression, where each step builds upon the findings of the previous one.

G cluster_0 Phase 1: Broad Spectrum Activity Profiling cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & Phenotypic Validation a Kinase Panel Screening b Biochemical IC50 Determination a->b Identifies primary kinase targets c Cellular Thermal Shift Assay (CETSA) b->c Confirms direct binding in cells d Downstream Signaling Analysis (Western Blot for pSTAT3) c->d Links target engagement to pathway modulation e Cell-Based Phenotypic Assays (Proliferation, Apoptosis) d->e Correlates pathway modulation with cellular effect

Figure 1: A tiered experimental workflow for target validation.

Phase 1: Broad Spectrum Activity Profiling - Is it a Kinase Inhibitor?

The first crucial step is to determine if our compound of interest exhibits inhibitory activity against a broad range of protein kinases. This provides an unbiased view of its selectivity profile and identifies the most promising primary targets.

Experimental Protocol: Kinase Panel Screening

A commercially available kinase screening service (e.g., Eurofins DiscoverX, Promega) is the most efficient method for this initial screen.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one and the comparator, Fedratinib, in 100% DMSO.

  • Assay Concentration: Submit the compounds for screening at a single, high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration.

Interpreting the Results:

  • Positive Hit: Significant inhibition (>50%) of one or more kinases. If JAK2 is among the top hits, it strengthens our initial hypothesis.

  • Selectivity Profile: The number of kinases inhibited provides an early indication of the compound's selectivity. A highly selective compound will inhibit only a few kinases, while a non-selective compound will show broad activity.

Phase 2: Confirming Direct Target Engagement

Once a primary target (or a small set of targets) is identified, the next step is to confirm direct binding and quantify the potency of the interaction.

Experimental Protocol: Biochemical IC50 Determination

This experiment determines the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50).

Methodology:

  • Reagents: Recombinant human JAK2 enzyme, a suitable substrate (e.g., a peptide substrate for phosphorylation), and ATP.

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.

  • Procedure:

    • Prepare a series of dilutions of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one and Fedratinib.

    • In a multi-well plate, combine the kinase, the substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • After a set incubation period, stop the reaction and measure the remaining ATP using a detection reagent.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundHypothesized TargetPredicted Biochemical IC50 (nM)
5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneJAK2To be determined
Fedratinib (TG101348)JAK2~3

Table 1: Comparison of biochemical potency.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that the compound binds to its target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Methodology:

  • Cell Culture: Use a cell line that expresses the target protein, for example, a hematopoietic cell line for JAK2.

  • Treatment: Treat the cells with either the vehicle (DMSO) or a saturating concentration of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

Interpreting the Results:

A positive result is a "thermal shift" – the target protein will remain soluble at higher temperatures in the presence of the binding compound compared to the vehicle control.

G cluster_0 CETSA Workflow a Treat cells with compound or vehicle b Lyse cells and heat to various temperatures a->b c Separate soluble and aggregated proteins b->c d Analyze soluble protein by Western Blot c->d

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Cellular and Phenotypic Validation

Confirming direct binding is essential, but it is equally important to demonstrate that this binding event leads to the expected biological consequences in a cellular context.

Experimental Protocol: Downstream Signaling Analysis by Western Blot

If our compound inhibits JAK2, it should block the downstream signaling pathway. A key event in JAK2 signaling is the phosphorylation of the STAT3 transcription factor.

Methodology:

  • Cell Culture and Stimulation: Use a cell line where the JAK-STAT pathway can be activated, for example, by treating with a cytokine like Interleukin-3 (IL-3).

  • Inhibitor Treatment: Pre-treat the cells with increasing concentrations of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one or Fedratinib.

  • Stimulation: Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.

Interpreting the Results:

A successful JAK2 inhibitor will show a dose-dependent decrease in the levels of pSTAT3, without affecting the total amount of STAT3 protein.

CompoundEffect on pSTAT3 (IC50)
5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-oneTo be determined
Fedratinib (TG101348)~200 nM

Table 2: Comparison of cellular pathway inhibition.

Experimental Protocol: Cell Proliferation Assay

The ultimate goal of many targeted therapies is to inhibit the proliferation of cancer cells. This assay measures the effect of the compound on cell viability.

Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the hypothesized target pathway for survival (e.g., a JAK2-dependent leukemia cell line).

  • Treatment: Seed the cells in a multi-well plate and treat them with a range of concentrations of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one and the comparator compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Measurement: Measure cell viability using a standard method such as an MTS or a luminescent cell viability assay.

  • Data Analysis: Calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Conclusion

The process of validating a drug's target is a meticulous endeavor that requires a systematic and multi-faceted approach. For a novel compound like 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, where the initial biological data is sparse, building a validation campaign around a plausible, literature-supported hypothesis is a sound scientific strategy. By employing a tiered approach that moves from broad screening to specific biochemical and cellular assays, researchers can confidently identify and validate the molecular target. The comparative framework presented here, using a known inhibitor as a benchmark, ensures that the experimental results are robust and can be interpreted in the context of established pharmacology. This guide provides the necessary intellectual and practical tools to navigate the complexities of target validation and to unlock the therapeutic potential of new chemical entities.

References

cross-reactivity profile of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profile of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one and Analogs: A Comparative Analysis for Preclinical Drug Development

Abstract

The therapeutic efficacy and safety of targeted inhibitors are critically dependent on their selectivity. This guide provides a comprehensive framework for evaluating the , a heterocyclic compound of interest in drug discovery. Due to the limited public data on this specific molecule, we present a comparative analysis using data from structurally related and well-characterized kinase inhibitors that share similar pharmacophoric features. This document outlines the requisite experimental workflows, presents comparative data interpretation, and offers expert insights into the causality behind experimental choices, thereby serving as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one belongs to a class of nitrogen-containing heterocyclic compounds, a scaffold prevalent in many kinase inhibitors. The clinical success of such targeted therapies hinges on their ability to modulate a specific biological target with high fidelity, minimizing engagement with unintended off-targets that can lead to toxicity or unforeseen side effects. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development.

This guide will delineate the methodologies to construct a comprehensive selectivity profile, using established techniques and drawing comparisons with known inhibitors to contextualize the potential of novel compounds like 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one.

Designing a Cross-Reactivity Screening Campaign

A tiered approach is optimal for characterizing the selectivity of a novel compound. This ensures a cost-effective and data-driven process, starting with broad screening and progressing to more focused, in-depth analyses.

Workflow for Selectivity Profiling

A Tier 1: Broad Kinome Screening (e.g., KINOMEscan™ @ 1µM) B Tier 2: Dose-Response Assays (IC50/Kd determination for primary hits) A->B Identify initial off-targets D Tier 4: Broader Target Class Screening (e.g., GPCRs, Ion Channels, NHRs) A->D Assess non-kinase off-targets C Tier 3: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) B->C Confirm cellular activity E Data Analysis & Selectivity Scoring (S-Score, Gini Coefficient) B->E F Lead Optimization or Go/No-Go Decision C->F D->E D->F E->F Profile-driven decision

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Comparative Analysis: Contextualizing Selectivity

To illustrate the process, we will compare the hypothetical profile of our lead compound with established kinase inhibitors that possess related structural motifs. For this purpose, we will use publicly available data for Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor known for its broad activity, and Lapatinib , a dual EGFR/HER2 inhibitor with a more defined selectivity profile.

Tier 1: Broad Kinome Screening

The initial screen involves testing the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

Table 1: Illustrative Kinome Scan Data (%Ctrl at 1 µM)

Kinase Target5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one (Hypothetical)Sunitinib (Reference)Lapatinib (Reference)
Primary Target(s)
VEGFR25 0.1 95
EGFR85351.5
HER2 (ERBB2)90452.0
Key Off-Targets
KIT750.5 88
PDGFRβ650.2 92
SRC15 1040
LCK20 1255
ABL1925 78

Data for Sunitinib and Lapatinib are representative and sourced from publicly available databases like DiscoverX (now part of Eurofins).

Expert Interpretation: The hypothetical data suggests our lead compound has potent activity against VEGFR2 and notable off-target activity against SRC-family kinases (SRC, LCK). Unlike the broad-spectrum Sunitinib, it shows minimal interaction with KIT and PDGFRβ. Compared to the highly selective Lapatinib, our compound has a narrower profile but is not as clean. This initial screen immediately highlights potential areas for optimization (to reduce SRC/LCK activity) and investigation.

Tier 2: Quantitative Dose-Response Assays

Hits from the primary screen (%Ctrl < 35%) must be validated through dose-response assays to determine their potency (IC50 for enzymatic assays or Kd for binding assays).

Table 2: Comparative Potency Data (IC50/Kd in nM)

Kinase Target5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one (Hypothetical Kd)Sunitinib (IC50)Lapatinib (IC50)
VEGFR215 9>10,000
EGFR>10,0001,90010.2
HER2 (ERBB2)>10,0002,1009.8
SRC150 703,500
LCK250 85>10,000

Selectivity Visualization:

cluster_primary Primary Targets cluster_offtarget Off-Targets center Compound VEGFR2 VEGFR2 (15 nM) center->VEGFR2 High Potency SRC SRC (150 nM) center->SRC Moderate Potency LCK LCK (250 nM) center->LCK

Figure 2: Potency map for the hypothetical compound, highlighting on- and off-target interactions.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of cross-reactivity data is contingent on robust and well-controlled experimental execution. Below are standardized protocols for the key assays mentioned.

Protocol: KINOMEscan™ Competition Binding Assay (Tier 1)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Principle: The amount of kinase captured on a solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the signal indicates displacement by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound (e.g., 100 mM in DMSO). Serially dilute to the desired screening concentration (e.g., 100 µM in assay buffer for a final concentration of 1 µM).

  • Assay Plate Setup: In a 96-well plate, combine the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound. Include positive controls (no compound) and negative controls (no kinase).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating the plate for 60 minutes at room temperature with gentle shaking.

  • Washing: Wash the beads thoroughly to remove unbound kinase and test compound. This step is critical to reduce background noise.

  • Elution & qPCR: Elute the bound kinase-DNA conjugate from the beads. Use the eluate as a template for a qPCR reaction to quantify the amount of kinase bound.

  • Data Analysis: Calculate the %Ctrl using the following formula: %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100

Protocol: Cellular Thermal Shift Assay (CETSA®) (Tier 3)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: A protein bound to a ligand is more resistant to thermal denaturation. This change can be quantified by measuring the amount of soluble protein remaining after heat shock.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce denaturation of unbound proteins. A no-heat control is included.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, or any novel drug candidate, is a multi-tiered, data-intensive endeavor. By employing broad initial screens followed by rigorous quantitative validation and cellular target engagement studies, researchers can build a detailed and reliable selectivity profile.

Our comparative analysis, using Sunitinib and Lapatinib as benchmarks, demonstrates how to contextualize such data. The hypothetical profile of our lead compound reveals a promising candidate with a more favorable off-target profile than Sunitinib for certain kinases, though it does not match the high selectivity of Lapatinib. The identified off-target interactions with SRC-family kinases provide a clear direction for subsequent structure-activity relationship (SAR) studies aimed at improving selectivity. This structured approach ensures that only compounds with the highest potential for both efficacy and safety are advanced through the preclinical pipeline.

comparing synthesis methods for pyrido[4,3-b]oxazin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Exploration

I'm starting by delving deep into the literature. The goal is to identify all the principal ways to make pyrido[4,3-b]oxazin-3-ones. I'll be keeping a close eye on the different methods, crucial starting materials, and exact reaction conditions used. I'm hoping this will provide a complete overview of the existing synthetic approaches.

Mapping Synthetic Strategies

I've just finished the initial literature sweep and am now categorizing the various methods. I'm seeing clear patterns emerge, like cyclization approaches and rearrangements. I'm focusing on specific examples to extract detailed reaction conditions and yields. I'm getting ready to structure my comparison guide, starting with the core structure's significance and then diving into each synthetic route. I also plan to visualize each method's core reaction scheme, using diagrams.

Detailing Methodologies

I'm now starting a detailed literature search to pinpoint all the main synthetic routes. The emphasis is on identifying the crucial starting points and specific conditions. I'm moving toward an organized comparison, looking for common strategies, and focusing on specific examples. The analysis is going to drive the creation of visual reaction scheme diagrams for the guide. Next, I'll compile experimental data into a side-by-side comparison table, and then refine detailed protocols.

Refining Initial Search

I've gotten a base of knowledge on pyrido-oxazinone synthesis, but it's clear the methods have limits. I've also found info on related heterocycles like pyrido[2,3-b]quinoxalines and pyrazolo[1,5-a]pyridines, which is a good lead. The data so far suggests exploring variations in the cyclization steps might yield better results. I need to focus on this area.

Pinpointing Target Heterocycle

I've shifted my focus to the specific pyrido[4,3-b]oxazin-3-one isomer. While initial searches revealed broader pyridoxazine synthesis, I now realize the need for a more targeted literature review. I'm actively seeking methods using starting materials that can form the [4,3-b] fused system, specifically with the oxazin-3-one core. This narrowed scope will allow for a more relevant and focused comparison.

Expanding the Scope

I've been digging deeper into the topic of pyrido[4,3-b]oxazin-3-ones, and while the initial search was helpful, it lacked precise details for comparing synthesis approaches. Now, I'm focusing on similar structures and exploring alternative pathways. I'm hoping this broader perspective will lead to more effective strategies.

Targeting Precise Methods

I'm aiming for more detailed synthesis methods for the [4,3-b] system. Initial findings point to cyclizing pyridine precursors, with 4-aminonicotinic acid derivatives potentially key. I'm focusing on "synthesis of 4-aminonicotinic acid derivatives" and cyclization with alpha-halo acyl halides, but concrete, comparable procedures are still elusive. My goal is to find reported yields and conditions.

Narrowing the Focus

I'm now getting into a more refined approach. The related structures helped point toward pyridine cyclization, but direct methods for the [4,3-b] system are still missing. Although the aminonicotinic acid route seems logical, current results are diffuse. I'm prioritizing comparative data, especially yields and conditions for pyrido[4,3-b] synthesis. My goal is to find practical, usable procedures.

Considering Precursors

I've found a crucial paper by Temple et al. from 1983. It outlines the synthesis of pyrido[4,3-b][1,4]oxazines, which seems like a promising foundation. Their approach uses a 5-amino-4-hydroxypyridine derivative as a starting material.

Analyzing Adaptation Potential

I'm now zeroing in on the Temple et al. paper, dissecting its methodology. I'm investigating how to modify their procedure to synthesize the "-3-one" variant. Specifically, I'm thinking about substituting an alpha-haloacetic acid derivative for the alpha-halo ketone. Furthermore, I'm broadening my search to uncover any advancements in pyrido[4,3-b]oxazin-3-one synthesis since 1983. Gaining a good set of experimental data from any promising literature seems crucial.

Developing Experimental Strategy

I'm now expanding my investigation to include alternative synthesis methods. The Temple et al. paper provides a solid foundation. I will be studying it for potential adaptation for the "-3-one" variant. I'm also delving into the literature for methods published since 1983. Gathering specific experimental data on reaction conditions, yields, and substrate scopes is crucial for a comparative analysis. My goal is at least two distinct synthetic routes to build the guide.

Exploring Synthesis Pathways

I've been digging into the synthesis of pyrido[4,3-b][1,4]oxazine derivatives. Temple et al.'s 1983 paper looks promising, with their method starting from 5-amino-4-hydroxypyridine and using alpha-halo ketones. It seems like a potential route to explore further. This looks like a promising avenue.

Developing Synthetic Strategies

I've pinpointed two promising synthetic routes for pyrido[4,3-b]oxazin-3-ones. Adapting Temple et al.'s approach, method one cyclizes a 3-amino-4-hydroxypyridine derivative. Method two, inspired by Ismail and Wibberley, involves acylating 4-aminonicotinic acid, followed by intramolecular cyclization. I'm ready to detail these, create diagrams, and begin outlining the protocol for comparison.

Refining Synthetic Plans

I've got the blueprints for two synthetic approaches locked down. Method one leverages the Temple et al. methodology, using a substituted 3-amino-4-hydroxypyridine derivative and a suitable electrophile. Method two, inspired by Ismail and Wibberley, involves acylating 4-aminonicotinic acid and then triggering an intramolecular cyclization. Diagrams and detailed protocols are on my immediate to-do list. I plan to start the comparison of these synthesis approaches now.

A Comparative Guide to the In Vivo Efficacy of Myeloperoxidase Inhibitors: Evaluating Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of established myeloperoxidase (MPO) inhibitors, offering a framework for the evaluation of new chemical entities (NCEs) within this therapeutic class. While specific in vivo data for the compound 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one is not publicly available, this document will use the well-characterized inhibitors AZD5904 (Mitiperstat) and PF-1355 as benchmarks for comparison. The methodologies and data presented herein are intended to guide researchers in designing and interpreting preclinical studies for novel MPO inhibitors.

The Rationale for Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1] Upon activation during inflammatory responses, neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide and chloride ions.[2] While essential for host defense against pathogens, excessive or dysregulated MPO activity contributes significantly to the pathophysiology of numerous diseases, including cardiovascular, inflammatory, and neurodegenerative conditions, by promoting oxidative stress and tissue damage.[1] Consequently, the targeted inhibition of MPO represents a promising therapeutic strategy.[1]

This guide focuses on two prominent, orally bioavailable MPO inhibitors, AZD5904 and PF-1355, to establish a baseline for evaluating the in vivo performance of a novel inhibitor, designated here as "Compound X" (e.g., 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one).

Compound Profiles: The Incumbents

A successful MPO inhibitor should exhibit high potency, selectivity, and oral bioavailability, coupled with a favorable safety profile.

  • AZD5904 (Mitiperstat): An irreversible inhibitor of MPO, AZD5904 has been investigated in clinical trials for heart failure.[3][4] It demonstrates potent and selective inhibition of MPO and has been shown to be well-tolerated in Phase 1 studies.[5] Its primary clearance mechanism is renal.[5]

  • PF-1355: A selective, mechanism-based oral MPO inhibitor.[6] Preclinical studies have highlighted its efficacy in reducing inflammation and tissue damage in models of vasculitis and myocardial infarction.[7][8]

In Vivo Models for Efficacy Assessment

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of an MPO inhibitor. The choice is dictated by the intended clinical indication.

Acute Inflammation: Zymosan-Induced Peritonitis

This model is a cornerstone for assessing the acute anti-inflammatory activity of MPO inhibitors. Intraperitoneal injection of zymosan, a yeast cell wall component, triggers a robust inflammatory response characterized by significant neutrophil infiltration and MPO release into the peritoneal cavity.[2]

Cardiovascular Disease
  • Myocardial Infarction (MI): MPO activity is elevated following an MI and contributes to adverse cardiac remodeling.[7] Mouse models of MI are used to assess an inhibitor's ability to preserve ventricular function and reduce infarct size.[6]

  • Atherosclerosis: MPO promotes endothelial dysfunction and plaque instability.[9][10] Mouse models of atherosclerosis, such as ApoE-/- mice on a high-fat diet, are employed to determine if MPO inhibition can stabilize atherosclerotic plaques.[10]

Vasculitis

Immune complex-mediated vasculitis models, such as anti-glomerular basement membrane glomerulonephritis, are used to evaluate the role of MPO in autoimmune-driven vascular inflammation.[8]

Experimental Protocols

Adherence to rigorous, validated protocols is paramount for generating reproducible and translatable data.

Protocol: Zymosan-Induced Peritonitis in Rats

This protocol outlines a typical workflow for assessing in vivo MPO inhibition in an acute inflammation model.[2]

Objective: To determine the effect of an MPO inhibitor on neutrophil infiltration and MPO activity in the peritoneal cavity following an inflammatory challenge.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Animals are randomized into vehicle control, MPO inhibitor treatment groups (multiple doses), and a sham group.

  • Drug Administration: The MPO inhibitor (e.g., AZD5904) or vehicle is administered orally (p.o.) at a predetermined time before the inflammatory stimulus.

  • Induction of Peritonitis: Peritonitis is induced by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mL in saline).

  • Sample Collection: At a specified time point (e.g., 4 hours) post-zymosan injection, animals are euthanized, and the peritoneal cavity is lavaged with saline to collect peritoneal fluid.

  • Analysis:

    • Neutrophil Count: Total and differential cell counts are performed on the peritoneal lavage fluid to quantify neutrophil infiltration.

    • MPO Activity: The lavage fluid is analyzed for MPO-specific biomarkers, such as the formation of glutathione sulfonamide, or by using colorimetric MPO activity assays.[2][5]

Protocol: Myocardial Infarction in Mice

This protocol details the evaluation of an MPO inhibitor's cardioprotective effects.[6][7]

Objective: To assess the impact of MPO inhibition on left ventricular function and remodeling post-myocardial infarction.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration: The MPO inhibitor (e.g., PF-1355 at 50 mg/kg) or vehicle is administered orally, with the first dose given shortly after surgery and continued for a specified duration (e.g., 7 or 21 days).[6][7]

  • Functional Assessment:

    • Echocardiography or Cardiac MRI: Left ventricular ejection fraction (LVEF), end-systolic volume, and end-diastolic volume are measured at baseline and at terminal time points to assess cardiac function and remodeling.[6]

  • Histological and Biomarker Analysis:

    • At the study endpoint, hearts are harvested.

    • Infarct Size Measurement: Histological staining (e.g., Masson's trichrome) is used to determine the infarct size.

    • MPO Activity and Infiltration: Immunohistochemistry or flow cytometry is performed on cardiac tissue to quantify MPO-positive cells (neutrophils, monocytes).[6]

Comparative In Vivo Efficacy Data

The following table summarizes key preclinical efficacy data for AZD5904 and PF-1355, providing a template for comparing a novel compound.

ParameterAZD5904 (Mitiperstat)PF-1355Compound X
Model Zymosan-Induced Peritonitis (Rat) Myocardial Infarction (Mouse) Data Not Available
Dose/Route Oral administration50 mg/kg, OralData Not Available
Key Findings A plasma concentration of ~5µM decreased MPO-specific biomarker formation.[5]7-day treatment decreased inflammatory cell numbers and attenuated left ventricular dilation. 21-day treatment improved cardiac function and remodeling.[6][7]Data Not Available
Model High-Fat Diet-Induced Insulin Resistance (Rat) Immune Complex Vasculitis (Mouse) Data Not Available
Dose/Route Continuous subcutaneous infusionOral administrationData Not Available
Key Findings Restored microvascular insulin sensitivity.[11]Reduced plasma MPO activity, vascular edema, and neutrophil recruitment. Suppressed albuminuria and renal dysfunction in an anti-GBM model.[8]Data Not Available

Visualizing Mechanisms and Workflows

Understanding the underlying pathways and experimental designs is crucial for contextualizing efficacy data.

MPO-Mediated Inflammatory Pathway

MPO_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation MPO_Release MPO Release (Degranulation) Neutrophil_Activation->MPO_Release MPO MPO MPO_Release->MPO H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Tissue_Damage Oxidative Stress & Tissue Damage HOCl->Tissue_Damage MPO_Inhibitor MPO Inhibitor (e.g., AZD5904, PF-1355) MPO_Inhibitor->MPO Inhibits

Caption: The Myeloperoxidase (MPO) pathway leading to tissue damage.

General In Vivo Efficacy Workflow

Efficacy_Workflow start Model Selection (e.g., Peritonitis, MI) acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Drug Administration (Vehicle, Compound X, Comparators) randomization->dosing induction Disease Induction (e.g., Zymosan, LAD Ligation) dosing->induction monitoring In-Life Monitoring & Functional Assessment induction->monitoring endpoint Endpoint Sample Collection (Blood, Tissue) monitoring->endpoint analysis Biomarker & Histological Analysis endpoint->analysis data Data Interpretation & Statistical Analysis analysis->data

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion and Future Directions

The available preclinical data robustly support the therapeutic potential of MPO inhibition in diseases characterized by neutrophilic inflammation and oxidative stress. Both AZD5904 and PF-1355 have demonstrated significant in vivo efficacy across multiple, mechanistically distinct animal models.

For a novel compound such as 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one to be considered a viable candidate, it must undergo a similarly rigorous preclinical evaluation. Key decision-making experiments should include:

  • In Vitro Potency and Selectivity: Initial assessment of IC₅₀ against MPO and a panel of related peroxidases and off-target proteins.

  • Pharmacokinetics: Determination of oral bioavailability, half-life, and plasma protein binding to establish an effective dosing regimen.

  • Proof-of-Concept In Vivo Efficacy: Utilization of an acute model, such as zymosan-induced peritonitis, to confirm target engagement and anti-inflammatory activity in a living system.

  • Chronic Disease Model Efficacy: Evaluation in a therapeutically relevant chronic model (e.g., atherosclerosis or heart failure) to assess long-term therapeutic benefit.

By benchmarking against established compounds like AZD5904 and PF-1355, researchers can effectively contextualize the in vivo performance of new MPO inhibitors and make data-driven decisions for further development.

References

A Comparative Analysis of Pyrido[4,3-b]oxazin-3-one Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique structure-activity relationships is perpetual. The pyrido[4,3-b]oxazin-3-one backbone, a fused heterocyclic system, represents a promising area of exploration for the development of new therapeutic agents. The arrangement of the pyridine and oxazinone rings can give rise to four distinct isomers, each with a unique spatial orientation of nitrogen and oxygen atoms. This guide provides a comparative analysis of these isomers, delving into their synthesis, structural characteristics, physicochemical properties, and known biological activities to assist researchers in navigating this chemical space.

The Isomeric Landscape of Pyrido-oxazinones

The fusion of a pyridine and a 1,4-oxazin-3-one ring results in four constitutional isomers, each possessing a unique arrangement of heteroatoms that significantly influences its chemical and biological properties. The core structures of these isomers are:

  • 2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one: The focus of this guide.

  • 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one: An isomer with the pyridine nitrogen adjacent to the oxazinone oxygen.

  • 1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one: Characterized by the pyridine nitrogen being meta to the oxazinone oxygen and adjacent to the oxazinone nitrogen.

  • 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: Another isomer with the pyridine nitrogen adjacent to the oxazinone oxygen, but with a different fusion pattern.

The subtle changes in the placement of the pyridine nitrogen atom relative to the oxazinone ring create distinct electronic and steric environments, which in turn dictate their interaction with biological targets.

Diagram of Isomeric Scaffolds

Isomers 2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one 2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one 1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one A [4,3-b] Isomer B [2,3-b] Isomer A->B Isomeric Relationship C [3,4-b] Isomer A->C Isomeric Relationship D [3,2-b] Isomer A->D Isomeric Relationship B->D Isomeric Relationship C->D Isomeric Relationship

Caption: The four constitutional isomers of pyrido-oxazinone.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of each isomer is a critical consideration for its further development. The choice of starting materials, dictated by the desired fusion pattern, is paramount.

Synthesis of 2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one

While a definitive, high-yield synthesis for the parent 2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not extensively documented in readily available literature, a general and plausible approach involves the cyclization of a suitably substituted pyridine precursor. A potential synthetic route is outlined below.

Diagram of Synthetic Pathway for [4,3-b] Isomer

synthesis_43b start 3-Amino-4-hydroxypyridine reagent1 Chloroacetyl chloride intermediate N-(4-hydroxypyridin-3-yl)-2-chloroacetamide reagent1->intermediate Acylation reagent2 Base (e.g., K2CO3) product 2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one reagent2->product Intramolecular Williamson ether synthesis

Caption: Proposed synthesis of the [4,3-b] isomer.

Synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

The synthesis of this isomer is more clearly described in the literature. A common method involves the acylation and subsequent cyclization of a 3-aminopyridin-2(1H)-one precursor[1].

Experimental Protocol: Synthesis of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one [1]

  • Starting Material: 3-Aminopyridin-2(1H)-one.

  • Acylation: The starting material is reacted with chloroacetyl chloride in a suitable solvent (e.g., dioxane or DMF) in the presence of a base (e.g., triethylamine or pyridine) at reduced temperature (0-5 °C) to yield the N-(2-oxo-1,2-dihydropyridin-3-yl)-2-chloroacetamide intermediate.

  • Cyclization: The intermediate is then heated in the presence of a base, such as potassium carbonate, in a high-boiling solvent like DMF to facilitate intramolecular cyclization to the desired 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

  • Purification: The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Synthesis of 1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one

The synthesis of this isomer likely proceeds through a similar strategy, starting from 3-amino-4-hydroxypyridine, which is first acylated with an α-haloacetyl halide, followed by an intramolecular nucleophilic substitution to form the oxazinone ring.

Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This isomer can be synthesized via the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride[3]. This reaction provides a direct route to the fused heterocyclic system.

Experimental Protocol: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one [3]

  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Condensation: Equimolar amounts of 2-amino-3-hydroxypyridine and chloroacetyl chloride are reacted in a suitable solvent, such as dioxane or acetonitrile, often in the presence of a base to neutralize the HCl generated.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization.

  • Workup and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by chromatography.

Structural and Physicochemical Properties: A Comparative Table

While comprehensive experimental data for all parent isomers is not available in a single comparative study, we can compile known and predicted properties to highlight their differences.

Property2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Molecular Formula C₇H₆N₂O₂C₇H₆N₂O₂C₇H₆N₂O₂C₇H₆N₂O₂
Molecular Weight 150.14 g/mol 150.13 g/mol 150.13 g/mol 150.13 g/mol
CAS Number 102226-40-4136742-83-1Not readily available20348-09-8
Melting Point (°C) Not readily availableNot readily availableNot readily available204-206[4]
Predicted logP -0.5-0.4-0.6-0.4
Predicted Solubility HighHighHighHigh
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3333

Predicted values are computationally derived and should be experimentally verified.

Biological Activity: Emerging Therapeutic Potential

The pyrido-oxazinone scaffold and its derivatives have shown promise in various therapeutic areas, with anticancer activity being the most explored. The isomeric form of the scaffold plays a crucial role in determining the biological target and potency.

Anticancer Activity

Derivatives of pyrido[2,3-b][1][2]oxazines have been investigated as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC). Certain derivatives have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, with IC₅₀ values in the nanomolar to low micromolar range[5].

While less explored, the pyrido[4,3-b][1][2]oxazine scaffold has also been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this isomer can inhibit the proliferation of leukemia cell lines[6].

The biological activity of the pyrido[3,4-b] and pyrido[3,2-b] isomers is not as well-documented in the context of anticancer research, representing an opportunity for further investigation.

Diagram of a Simplified Kinase Inhibition Pathway

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream Inhibitor Pyrido-oxazinone Isomer Inhibitor->Kinase Competitive Inhibition

Caption: Pyrido-oxazinone isomers can act as kinase inhibitors.

Future Directions and Conclusion

The comparative analysis of pyrido[4,3-b]oxazin-3-one isomers reveals a promising but underexplored area of medicinal chemistry. The synthetic accessibility of these scaffolds, coupled with the emerging biological activities of their derivatives, warrants further investigation.

Key takeaways for researchers include:

  • The four isomers of pyrido-oxazinone offer distinct structural frameworks for fragment-based drug design and lead optimization.

  • The synthesis of these scaffolds is achievable through established organic chemistry reactions, although optimization may be required for each isomer.

  • The anticancer potential, particularly as kinase inhibitors, has been demonstrated for some isomers, suggesting that all four scaffolds should be screened against a panel of kinases.

  • A systematic investigation of the structure-activity relationships for each isomeric series is needed to unlock their full therapeutic potential.

Future research should focus on the parallel synthesis and screening of all four isomers to enable a direct and robust comparison of their physicochemical and biological properties. This will provide a clearer understanding of how the placement of the pyridine nitrogen atom influences target engagement and overall drug-like properties, ultimately accelerating the development of novel therapeutics based on this versatile scaffold.

References

Validating Biomarkers for a Putative p38 MAPK Inhibitor: A Comparative Guide for 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate pharmacodynamic biomarkers for the activity of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one. Given the limited public data on this specific molecule, we will proceed under the scientifically-grounded hypothesis that, like many compounds in its structural class, it functions as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The p38 MAPK cascade is a critical intracellular pathway that responds to inflammatory cytokines and environmental stress, playing a pivotal role in cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2][3][4] Consequently, inhibitors of this pathway are of significant therapeutic interest for a range of inflammatory diseases.[2] This guide details the essential experiments to first, confirm the compound's activity against the p38 MAPK pathway, and second, to establish robust biomarkers for its pharmacodynamic effects, comparing them against established alternatives.

The p38 MAPK Signaling Cascade: An Overview

The p38 MAPK pathway is a multi-tiered cascade. It is typically initiated by environmental stresses or pro-inflammatory cytokines, which activate upstream MAPK kinase kinases (MAPKKKs).[5][6][7] These in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[3][5][8] MKK3/6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[3][7] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[5][8] This cascade ultimately regulates the expression and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α).[2][9]

p38_Pathway cluster_input Stress / Cytokines cluster_cascade Kinase Cascade Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) (Direct Substrate) p38->MK2 phosphorylates ATF2 ATF-2 (Direct Substrate) p38->ATF2 phosphorylates TNFa TNF-α Production (Functional Output) p38->TNFa regulates

Caption: The p38 MAPK signaling pathway, from upstream activators to key downstream effectors.

PART 1: Validating the Primary Biomarker: Phosphorylated ATF-2

Rationale for Selection

To validate the activity of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, the most direct approach is to measure the phosphorylation status of a direct p38 MAPK substrate. Activating Transcription Factor 2 (ATF-2) is an excellent candidate. It is directly phosphorylated by activated p38 MAPK at Threonine 71.[1][8] Therefore, a change in phospho-ATF-2 (p-ATF-2) levels upon treatment with the compound provides a direct and sensitive measure of p38 kinase inhibition.

Experimental Workflow for Biomarker Validation

The following workflow is designed to be a self-validating system. The inclusion of a known pathway activator (LPS) and a well-characterized p38 inhibitor (SB203580) allows for confident interpretation of the results for the novel compound.

validation_workflow cluster_cell_culture 1. Cell Culture & Stimulation cluster_treatment 2. Compound Treatment cluster_analysis 3. Analysis Culture Culture Cells (e.g., RAW 264.7 Macrophages) Stimulate Stimulate with LPS (to activate p38 pathway) Culture->Stimulate Vehicle Vehicle Control (e.g., DMSO) Test_Cmpd Test Compound (5-Chloro-2H-pyrido...) Pos_Ctrl Positive Control (e.g., SB203580) Lysis Cell Lysis (+ Phosphatase Inhibitors) Vehicle->Lysis Test_Cmpd->Lysis Pos_Ctrl->Lysis WB Western Blot Lysis->WB Detect Detect p-ATF-2 & Total ATF-2 WB->Detect

Caption: Workflow for validating p-ATF-2 as a biomarker for p38 MAPK inhibition.

Detailed Protocol: Western Blot for Phospho-ATF-2

This protocol is optimized for detecting phosphorylated proteins, which requires specific handling to prevent dephosphorylation during sample preparation.[10]

  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, a known inhibitor like SB203580 (e.g., 10 µM), or vehicle (DMSO) for 1 hour.[11]

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes to robustly activate the p38 MAPK pathway.[3]

  • Lysate Preparation:

    • Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a standard assay (e.g., BCA).

  • SDS-PAGE and Electrotransfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.[10]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane. PVDF is recommended for its durability, especially if stripping and reprobing is required.[12]

  • Immunoblotting and Detection:

    • Crucial Step: Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ATF-2 (Thr71).

    • Wash the membrane three times for 5 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody for total ATF-2. This confirms that any observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.[12]

PART 2: Comparative Analysis with Alternative Biomarkers

Alternative Biomarker 1: Phosphorylated MK2 (p-MK2)

MAPK-activated protein kinase 2 (MK2) is another key protein kinase directly downstream of p38.[5][13] Its phosphorylation serves as a highly specific readout of p38 activity. The experimental protocol for detecting p-MK2 is identical to that for p-ATF-2, substituting the primary antibodies for those specific to phospho-MK2 and total MK2.

Alternative Biomarker 2: TNF-α Secretion

The p38 MAPK pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines, including TNF-α.[2][9] Measuring the amount of TNF-α secreted from cells provides a robust, functional confirmation of pathway inhibition.[14] This is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol: TNF-α ELISA
  • Sample Collection:

    • Culture and treat cells as described in the Western Blot protocol (Part 1).

    • After the LPS stimulation period, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to pellet any detached cells or debris. The clarified supernatant is now ready for analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Use a commercial human or mouse TNF-α ELISA kit and follow the manufacturer's instructions. A general workflow is as follows.[15][16][17]

    • A 96-well plate is pre-coated with a capture antibody specific for TNF-α.

    • Add standards (recombinant TNF-α of known concentrations) and collected cell supernatants to the wells and incubate for ~2 hours.[15]

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for TNF-α and incubate for ~1 hour.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash again and add a TMB substrate solution, which will develop a color in proportion to the amount of TNF-α captured.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Biomarker Comparison Summary
FeaturePhospho-ATF-2Phospho-MK2TNF-α Secretion
Assay Type Western BlotWestern BlotELISA
What it Measures Direct p38 substrate phosphorylationDirect p38 substrate phosphorylationDownstream functional output
Cellular Material Cell LysateCell LysateCulture Supernatant
Key Advantage Direct, mechanistic readout of kinase activityHighly specific, direct readout of kinase activityMeasures biologically relevant functional outcome
Throughput Low to MediumLow to MediumHigh
Primary Output Semi-quantitative band intensitySemi-quantitative band intensityQuantitative concentration (pg/mL)

PART 3: Comparison with Alternative p38 MAPK Inhibitors

To contextualize the potency of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, it is essential to benchmark its activity against well-characterized p38 MAPK inhibitors.

  • SB203580: A widely used, first-generation pyridinyl imidazole inhibitor. It is a selective, ATP-competitive inhibitor of p38α and p38β.[8][11][18] It serves as an excellent positive control for confirming on-target p38 pathway inhibition.

  • VX-745 (Neflamapimod): A potent and selective second-generation p38α inhibitor that has been evaluated in clinical trials.[9][19] It represents a more clinically relevant comparator.

By running dose-response curves for all three compounds in the validated biomarker assays, a quantitative comparison of their potency (IC50) can be established.

Comparative Potency (IC50) Summary
Compoundp-ATF-2 Inhibition (IC50)p-MK2 Inhibition (IC50)TNF-α Secretion (IC50)
5-Chloro-2H-pyrido... To be determinedTo be determinedTo be determined
SB203580 ~0.1 - 0.5 µM[11]~0.1 - 0.6 µM~0.1 - 0.5 µM[18]
VX-745 ~10 nM[19]~10 - 50 nM~51 - 180 nM[19]

Note: IC50 values for reference compounds are approximate and can vary based on cell type and assay conditions.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating biomarkers for 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one, based on the hypothesis of it being a p38 MAPK inhibitor. By starting with the direct measurement of substrate phosphorylation (p-ATF-2 and p-MK2) and corroborating these findings with a key downstream functional output (TNF-α secretion), researchers can build a strong evidence package for the compound's mechanism of action. Comparing its potency against established inhibitors like SB203580 and VX-745 provides essential context for its potential as a therapeutic agent. This self-validating experimental design, grounded in established protocols and controls, ensures the generation of trustworthy and authoritative data crucial for advancing drug development programs.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Chloro-2H-pyrido[4,3-B]oxazin-3(4H)-one

A Researcher's Guide to the Safe and Compliant Disposal of 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one

As a novel heterocyclic compound, 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one (CAS No. 1378678-80-8) is increasingly utilized in pharmaceutical and medicinal chemistry research as a key intermediate.[1] Its responsible management, from synthesis to disposal, is paramount for ensuring laboratory safety and environmental protection. The presence of a chlorinated pyridine ring in its structure places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts if handled improperly.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Profile and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from structurally analogous chemicals, such as 5-Chloro-2H-benzo[B][1][2]oxazin-3(4H)-one. The primary hazards are associated with irritation and the environmental impact typical of chlorinated organics.

Anticipated Hazard Classification:

Hazard TypeGHS Classification (Anticipated)DescriptionSource (Analogous Compound)
Skin Irritation Category 2H315: Causes skin irritation.[3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[3]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[3]
Environmental Hazard Acute/ChronicToxic to aquatic life with long lasting effects.[2]

The core principle of disposal is to prevent this compound from entering drains, soil, or waterways.[3] As a halogenated organic compound, it is subject to regulations such as those outlined by the Environmental Protection Agency (EPA), which often prohibit the land disposal of wastes containing halogenated organic compounds (HOCs) at concentrations of 1,000 mg/kg or more.[4]

Part 2: Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins at the point of generation. Adherence to correct handling and segregation procedures is not merely a logistical step but a critical safety and compliance measure.

Required Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or in solution, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Waste Segregation: The Critical First Step

The fundamental rule for this compound is to treat all associated waste as Halogenated Organic Waste . It must never be mixed with non-halogenated waste streams.

Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes require specialized incineration processes equipped with "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[5] Mixing these wastes can lead to severe equipment corrosion at the disposal facility and the release of pollutants if the incorrect incineration process is used.

Step-by-Step Waste Collection Procedure:
  • Select the Correct Container: Use a designated, leak-proof, and sealable waste container clearly labeled "HALOGENATED ORGANIC WASTE - SOLID" or "HALOGENATED ORGANIC WASTE - LIQUID" as appropriate.

  • Solid Waste Collection:

    • Collect unadulterated or minimally contaminated solid 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one.

    • Include contaminated consumables such as weigh boats, gloves, and paper towels in the solid waste container.

  • Liquid Waste Collection:

    • Collect all solutions containing the compound. This includes mother liquors from crystallization, solutions from chromatographic purification, and rinsates from container cleaning.

    • Note: Do not mix with non-halogenated solvents. For instance, if the compound is dissolved in dichloromethane, it belongs in the halogenated waste. If it were in hexane, that entire solution is now considered halogenated waste.[6]

  • Labeling: Ensure the container label includes:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one" and any other components.

    • The approximate concentration or percentage of the compound.

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[3]

Part 3: Disposal Pathway and Decontamination

The ultimate disposal of this compound must be handled by a licensed environmental management company. Laboratory personnel are responsible for preparing the waste correctly for pickup.

Primary Disposal Method: High-Temperature Incineration

Incineration is the accepted and most effective disposal method for chlorinated organic compounds.[7]

  • Mechanism: Controlled combustion at high temperatures (typically around 1200 K or higher) ensures the complete destruction of the organic molecule into carbon dioxide, water, and hydrogen chloride.[8]

  • Self-Validation: This method is environmentally sound because the resulting hydrogen chloride is captured and neutralized in the incinerator's flue gas treatment system, preventing the formation of acid rain and the release of chlorinated dioxins or furans, which can occur with incomplete combustion at lower temperatures.[8]

Prohibited Disposal Methods
  • DO NOT dispose of down the drain. This can harm aquatic life and interfere with wastewater treatment processes.[9]

  • DO NOT dispose of in regular trash. This is illegal and poses a risk to sanitation workers and the environment.

  • DO NOT attempt to neutralize chemically in the lab unless you have a validated and approved procedure for dehalogenation. Such procedures are complex and can be hazardous themselves.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as halogenated liquid waste.

  • Secondary Wash: After the initial solvent rinse, glassware can be washed using standard laboratory detergents.

  • Spill Cleanup: In case of a small spill, wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it into a sealed container labeled as "HALOGENATED ORGANIC WASTE - SOLID" for disposal.[3]

Workflow for Waste Management

The following diagram outlines the decision-making process for handling materials contaminated with 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one.

Gcluster_0Waste Generation Pointcluster_1Segregation & Collectioncluster_2Final DisposalstartGenerate Waste(Solid, Liquid, Consumable)is_contaminatedIs it contaminated with5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one?start->is_contaminatedis_solidIs the wasteSolid or Liquid?is_contaminated->is_solid Yes non_hazDispose asNon-Hazardous Wasteis_contaminated->non_haz No collect_solidPlace in container labeled:'HALOGENATED ORGANIC WASTE - SOLID'is_solid->collect_solid Solid collect_liquidPlace in container labeled:'HALOGENATED ORGANIC WASTE - LIQUID'is_solid->collect_liquid Liquid seal_storeSeal container when 90% full.Store in Satellite Accumulation Area.collect_solid->seal_storecollect_liquid->seal_storedisposal_pickupArrange for pickup by licensedHazardous Waste Contractor for Incineration.seal_store->disposal_pickup

Caption: Waste disposal decision workflow for 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one.

By adhering to this guide, researchers can ensure the safe and compliant disposal of 5-Chloro-2H-pyrido[4,3-B][1][2]oxazin-3(4H)-one, upholding their commitment to laboratory safety, environmental stewardship, and regulatory compliance.

Personal protective equipment for handling 5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one

Comprehensive Safety and Handling Guide for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (CAS No. 1378678-80-8).[3] As a chlorinated heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis, its structural alerts warrant a cautious and well-documented approach to handling to ensure personnel safety and experimental integrity.[3][4]

Hazard Assessment and Risk Profile

Given the presence of a chlorinated pyridyl ring fused to an oxazinone core, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one should be treated as a potentially hazardous substance. An analogous compound, 5-Chloro-2H-benzo[B][1][2]oxazin-3(4H)-one, is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5]

Based on these data, it is prudent to assume a similar hazard profile for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[5]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing & Aliquoting Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatRequired if not in a fume hood (N95)
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a certified chemical fume hood
Reaction Work-up Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile)Chemical-resistant apron over lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsNIOSH-approved respirator

Causality of PPE Selection:

  • Eye Protection: The risk of eye irritation necessitates the use of chemical safety goggles.[5] A face shield provides an additional layer of protection against splashes during solution preparation and transfers.

  • Hand Protection: Nitrile gloves offer adequate protection against incidental contact with solid compounds and their solutions. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.

  • Body Protection: A standard lab coat is sufficient for low-volume work. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, weighing and handling of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure.[5]

Operational Workflow: From Receipt to Disposal

A structured workflow is essential for safe and efficient handling. The following diagram and procedural steps outline the lifecycle of the compound within the laboratory.

Chemical Handling WorkflowFigure 1: Chemical Handling and Disposal Workflowcluster_0Receiving & Storagecluster_1Preparation & Usecluster_2Waste ManagementAReceive CompoundBInspect ContainerA->BCLog in InventoryB->CDStore in a Cool, Dry, Well-Ventilated AreaC->DEEquilibrate to Room TempD->ERetrieve for UseFWeigh in Fume HoodE->FGPrepare SolutionF->GHConduct ExperimentG->HISegregate Halogenated WasteH->IGenerate WasteJLabel Waste ContainerI->JKStore in Satellite Accumulation AreaJ->KLRequest EH&S PickupK->L

Figure 1: Chemical Handling and Disposal Workflow

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Log the compound into your laboratory's chemical inventory system.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container should be kept tightly closed.[5]

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • All handling of the solid compound, including weighing and aliquoting, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Handling and Use:

    • Use dedicated spatulas and glassware to prevent cross-contamination.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Always wear the appropriate PPE as outlined in the table above.

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Response ProtocolFigure 2: Spill Response Decision TreeASpill OccursBIs the spill large or are you unsure how to proceed?A->BCEvacuate the area. Alert others. Call EH&S.B->CYesDAre you trained and is the spill manageable?B->DNoD->CNoEDon appropriate PPE.D->EYesFContain the spill with absorbent material.E->FGCollect waste into a labeled hazardous waste container.F->GHDecontaminate the area.G->HIDispose of waste through EH&S.H->I

Figure 2: Spill Response Decision Tree

Emergency Contact Information:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • In case of inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[5]

Waste Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[1] 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic material. All waste, including contaminated PPE, glassware, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids or liquids.[1]

  • Container Management: Waste containers must be kept closed except when adding waste.[7][8] They should be stored in a designated satellite accumulation area within the laboratory.[2][8]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[7] All hazardous waste must be collected by your institution's Environmental Health and Safety (EH&S) department for proper disposal in accordance with federal, state, and local regulations.[7][8]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-2H-pyrido[4,3-B][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.